Product packaging for L-Mannose(Cat. No.:CAS No. 10030-80-5)

L-Mannose

Katalognummer: B013645
CAS-Nummer: 10030-80-5
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: GZCGUPFRVQAUEE-BXKVDMCESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-(-)-Mannose (C 6 H 12 O 6 ), the L-enantiomer of the aldohexose sugar mannose, is a specialized monosaccharide with distinct applications in scientific research. With a high purity of 99% and a characterized specific rotation of -14.70° (20°C, c=4, H 2 O, NH 3 ), this compound serves as a critical tool in biochemical and chemical investigations. Its primary research value lies in its use as a probe for studying enzyme specificity and mechanism. L-Mannose is utilized to assess the substrate selectivity of bacterial enzymes, such as galactokinase from Streptococcus pneumoniae , helping to elucidate the structural requirements for enzyme activity . Furthermore, it functions as a key chiral starting material or intermediate in synthetic chemistry for the versatile route to other L-hexoses, which are valuable for exploring carbohydrate-based molecular interactions and synthesis . Unlike its D-isomer, which is known for a physical anti-adhesive effect against uropathogenic bacteria, this compound is not typically utilized in biological systems and is instead valued for its properties as a non-natural or rare sugar in experimental settings . This product is presented as a white crystalline powder with a melting point of 129-131°C. It is soluble in water (100 mg/mL) and should be stored at ambient temperatures in a tightly sealed container. Please Note: This product is supplied for Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B013645 L-Mannose CAS No. 10030-80-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-BXKVDMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20884248
Record name L-Mannose
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Molecular Weight

180.16 g/mol
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CAS No.

10030-80-5
Record name L-Mannose
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Record name L-Mannose
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Record name L-Mannose
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Record name L-(-)-mannose
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Record name MANNOSE, L-
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Foundational & Exploratory

The L-Mannose Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Critical Metabolic Pathway and its Therapeutic Potential

The biosynthesis of L-mannose, and its activated form GDP-D-mannose, is a central metabolic pathway in bacteria, playing a pivotal role in the synthesis of essential cell envelope components, including lipopolysaccharide (LPS), capsules, and glycoproteins. These structures are crucial for bacterial viability, pathogenesis, and interaction with the host environment. Consequently, the enzymes involved in this pathway represent promising targets for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in bacteria, its regulation, quantitative enzymatic data, detailed experimental protocols, and its potential as a target for antimicrobial drug discovery.

The Core Biosynthesis Pathway: From Fructose-6-Phosphate (B1210287) to GDP-D-Mannose

The central pathway for GDP-D-mannose biosynthesis in most bacteria initiates from the glycolytic intermediate, fructose-6-phosphate. This conversion is accomplished through the sequential action of three key enzymes: Phosphomannose Isomerase (ManA), Phosphomannomutase (ManB), and GDP-D-mannose Pyrophosphorylase (ManC). Alternatively, exogenous mannose can be taken up by the cell and phosphorylated to mannose-6-phosphate (B13060355) to enter the pathway.

The core pathway can be summarized as follows:

  • Isomerization: Phosphomannose Isomerase (PMI), encoded by the manA gene, catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.[1][2]

  • Mutation: Phosphomannomutase (PMM), encoded by the manB gene, facilitates the conversion of mannose-6-phosphate to mannose-1-phosphate.[2][3]

  • Pyrophosphorylation: GDP-mannose Pyrophosphorylase (GMPP), encoded by the manC gene, catalyzes the final step, the reaction of mannose-1-phosphate with guanosine (B1672433) triphosphate (GTP) to produce GDP-D-mannose and pyrophosphate.[2][4]

GDP-D-mannose then serves as a crucial precursor for the synthesis of various cell surface glycans and as a substrate for further modifications, leading to the formation of other nucleotide sugars like GDP-L-fucose and GDP-L-rhamnose.[3]

L_Mannose_Biosynthesis_Pathway F6P Fructose-6-Phosphate M6P Mannose-6-Phosphate F6P->M6P M1P Mannose-1-Phosphate M6P->M1P GDP_Man GDP-D-Mannose M1P->GDP_Man ManC + GTP ManA Phosphomannose Isomerase (ManA) ManB Phosphomannomutase (ManB) ManC GDP-Mannose Pyrophosphorylase (ManC)

Core this compound Biosynthesis Pathway in Bacteria.

Quantitative Data on Core Pathway Enzymes

The kinetic properties of the core enzymes in the this compound biosynthesis pathway have been characterized in various bacterial species. This data is crucial for understanding the efficiency and regulation of the pathway and for the design of enzyme inhibitors.

Table 1: Kinetic Parameters of Bacterial Phosphomannose Isomerase (ManA)
Bacterial SpeciesKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Optimal pHReference(s)
Escherichia coli0.157.78 (µmol/min/mg)--[5]
Bacillus subtilis0.7722,7307707.5[6]
Bacillus amyloliquefaciens7.62106,00013,9007.5[6]
Pseudomonas aeruginosa----[7]
Salmonella typhimurium1.345834358.5[6]
Table 2: Kinetic Parameters of Bacterial Phosphomannomutase (ManB)
Bacterial SpeciesSubstrateKm (mM)Vmax (U/mg)Optimal pHReference(s)
Pseudomonas aeruginosaMannose-1-phosphate0.04113008.0[8]
Pseudomonas aeruginosaMannose-6-phosphate0.018-8.0[8]
Coxiella burnetiiD-mannose-1-P0.1130.002 (µmol/min)-[9]
Mycobacterium tuberculosisMannose-1-phosphate---[10]
Table 3: Kinetic Parameters of Bacterial GDP-Mannose Pyrophosphorylase (ManC)

| Bacterial Species | Substrate(s) | Km (mM) | Vmax or kcat | Optimal pH | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Escherichia coli O157:H7 | Mannose-1-Phosphate | - | - | - |[11] | | Escherichia coli O157:H7 | GTP | - | - | - |[11] | | Streptomyces coelicolor | - | - | - | - |[12] | | Mycobacterium tuberculosis | Mannose-1-Phosphate | - | - | - |[10] |

Note: The available kinetic data for ManC is less consistently reported in a comparable format across different studies.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at both the transcriptional and post-translational levels to ensure an adequate supply of GDP-D-mannose for cellular needs while avoiding wasteful overproduction.

Transcriptional Regulation

In many bacteria, the genes encoding the mannose utilization and biosynthesis enzymes (manA, manB, manC) are organized in an operon, often referred to as the man operon. The expression of this operon is typically regulated by a transcriptional regulator, often named ManR, and is influenced by the availability of mannose and other carbon sources through the phosphotransferase system (PTS).

  • Induction by Mannose: The presence of mannose often induces the transcription of the man operon.

  • Carbon Catabolite Repression (CCR): In the presence of a preferred carbon source like glucose, the expression of the man operon is repressed. This regulation is often mediated by components of the PTS.

Mannose_Pathway_Regulation cluster_regulation Transcriptional Regulation cluster_feedback Feedback Inhibition Mannose Mannose ManR ManR (Transcriptional Regulator) Mannose->ManR Induces manOperon man operon (manA, manB, manC) ManR->manOperon Activates Transcription PTS Phosphotransferase System (PTS) PTS->ManR Inhibits Activity Glucose Glucose Glucose->PTS Signals Presence GDP_Man GDP-D-Mannose Downstream_Enzymes Downstream Enzymes GDP_Man->Downstream_Enzymes ManA_enzyme ManA GDP_Man->ManA_enzyme Allosteric Inhibition

Regulation of the this compound Biosynthesis Pathway.
Allosteric Regulation and Feedback Inhibition

Allosteric regulation provides a rapid mechanism to control metabolic flux. While specific allosteric sites on the core mannose biosynthesis enzymes are not extensively characterized in all bacteria, evidence suggests that feedback inhibition plays a role.[5][7][13] The end product of the pathway, GDP-D-mannose, or downstream metabolites can inhibit the activity of the initial enzymes, particularly Phosphomannose Isomerase (ManA), to modulate the overall rate of synthesis.

Experimental Protocols

The characterization of the this compound biosynthesis pathway relies on robust enzymatic assays. Below are detailed methodologies for assaying the activity of the three core enzymes.

Protocol for Phosphomannose Isomerase (ManA) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the conversion of mannose-6-phosphate to fructose-6-phosphate, which is then converted to glucose-6-phosphate and subsequently oxidized, leading to the reduction of NADP+ to NADPH.[14]

Materials:

  • Reaction Buffer: 50 mM HEPES, pH 7.1, containing 5 mM MgCl2.

  • Mannose-6-Phosphate (M6P) solution (0.5 mM).

  • Phosphoglucose Isomerase (PGI) (10 µg/mL).

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) (2 µg/mL).

  • NADP+ solution (0.25 mM).

  • Enzyme extract (e.g., cell lysate).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PGI, G6PDH, and NADP+.

  • Add the enzyme extract to the reaction mixture and incubate for a few minutes to allow for the measurement of any background reactions.

  • Initiate the reaction by adding the M6P solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Protocol for Phosphomannomutase (ManB) Activity Assay

This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate, which is then quantified using a coupled enzymatic reaction similar to the ManA assay.[14]

Materials:

  • Reaction Buffer: 50 mM HEPES, pH 7.1, containing 5 mM MgCl2.

  • Mannose-1-Phosphate (M1P) solution (100 µM).

  • Glucose-1,6-bisphosphate (activator) (100 µM).

  • Phosphomannose Isomerase (PMI) (3.5 µg/mL).

  • Phosphoglucose Isomerase (PGI) (10 µg/mL).

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) (10 µg/mL).

  • NADP+ solution (1 mM).

  • Enzyme extract.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, M1P, and glucose-1,6-bisphosphate.

  • Add the enzyme extract and incubate at 37°C for a defined period (e.g., 90 minutes).

  • Stop the reaction by heating at 80°C for 5 minutes.

  • Centrifuge to pellet any denatured protein and collect the supernatant.

  • To the supernatant, add the coupling enzymes (PMI, PGI, G6PDH) and NADP+.

  • Monitor the increase in absorbance at 340 nm to quantify the amount of mannose-6-phosphate produced.

  • Calculate the enzyme activity based on the amount of product formed over time.

Protocol for GDP-Mannose Pyrophosphorylase (ManC) Activity Assay (HPLC-Based)

This method directly measures the formation of GDP-D-mannose from mannose-1-phosphate and GTP using High-Performance Liquid Chromatography (HPLC).[8][15]

Materials:

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2.

  • Mannose-1-Phosphate (M1P) solution.

  • Guanosine Triphosphate (GTP) solution.

  • Enzyme extract.

  • Quenching solution (e.g., perchloric acid).

  • HPLC system with an anion-exchange column.

  • Mobile phase (e.g., potassium phosphate (B84403) buffer with acetonitrile).

  • GDP-D-mannose standard.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, M1P, and GTP.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by HPLC, monitoring the absorbance at a wavelength suitable for guanine (B1146940) nucleotides (e.g., 254 nm).

  • Quantify the amount of GDP-D-mannose produced by comparing the peak area to a standard curve.

Experimental_Workflow cluster_workflow General Experimental Workflow for Enzyme Assays Preparation 1. Prepare Reaction Mixture (Buffer, Substrates, Cofactors) Enzyme_Addition 2. Add Enzyme Extract Preparation->Enzyme_Addition Incubation 3. Incubate at Optimal Temperature and Time Enzyme_Addition->Incubation Reaction_Stop 4. Stop Reaction (e.g., Heat, Acid) Incubation->Reaction_Stop Detection 5. Product Detection and Quantification Reaction_Stop->Detection Data_Analysis 6. Data Analysis and Activity Calculation Detection->Data_Analysis

A Generalized Workflow for Bacterial Enzyme Assays.

The this compound Pathway as a Drug Target

The essentiality of the this compound biosynthesis pathway for the viability and virulence of many pathogenic bacteria makes it an attractive target for the development of novel antibiotics.[12] Disruption of this pathway can lead to defects in the cell envelope, increased susceptibility to other antibiotics, and reduced ability to cause infection.

Rationale for Targeting the Pathway
  • Essentiality: The products of this pathway are vital for the structural integrity and function of the bacterial cell wall.

  • Virulence Factor Synthesis: GDP-D-mannose is a precursor for many virulence factors, including components of LPS and capsules that protect bacteria from the host immune system.

  • Potential for Specificity: Differences between bacterial and human mannose metabolism pathways may allow for the development of selective inhibitors with minimal off-target effects.

Known Inhibitors and Their Potential

Several inhibitors of the enzymes in the this compound biosynthesis pathway have been identified, demonstrating the feasibility of targeting this pathway.

  • Phosphomannose Isomerase (PMI) Inhibitors: A number of small molecule inhibitors of PMI have been discovered, some with IC50 values in the low micromolar range.[16][17] These compounds serve as valuable starting points for the development of more potent and specific antibacterial agents.

  • Mannose Analogues: Derivatives of mannose have been explored as inhibitors of bacterial adhesion, a process that often involves mannose-containing glycans on the bacterial surface.[18][19] While not direct inhibitors of the biosynthesis pathway, they highlight the importance of mannose in host-pathogen interactions.

The development of potent and specific inhibitors of the this compound biosynthesis pathway holds significant promise for the discovery of new classes of antibiotics to combat the growing threat of antimicrobial resistance. Further research into the structure and function of these essential bacterial enzymes will be critical for the rational design of effective therapeutic agents.

References

The Rarity of L-Mannose in Nature: A Technical Guide to its Discovery and Sourcing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a rare monosaccharide, stands in stark contrast to its ubiquitous D-enantiomer. While D-Mannose is a fundamental component of numerous glycoconjugates in animals, plants, and microorganisms, the natural occurrence of free this compound is exceedingly rare.[1] This technical guide delves into the discovery of this compound in natural contexts, primarily as the structural backbone of the more prevalent L-rhamnose (6-deoxy-L-mannose). It provides a comprehensive overview of the natural sources of its deoxy-form, biosynthetic pathways, extraction and purification protocols, and the enzymatic methods crucial for the production of this compound for research and pharmaceutical applications.

The Discovery of this compound Primarily Through its 6-Deoxy Derivative, L-Rhamnose

The discovery of this compound in natural sources is intrinsically linked to the identification and characterization of L-rhamnose. Chemically defined as 6-deoxy-L-mannose, L-rhamnose is a naturally occurring deoxy sugar found in a variety of organisms.[1][2][3] Its structure reveals an this compound core with the hydroxyl group at the C-6 position replaced by a hydrogen atom. This structural relationship is the primary reason why the natural sourcing of this compound is focused on L-rhamnose-containing biomolecules.

Natural Sources of L-Rhamnose (6-deoxy-L-mannose)

L-rhamnose is found as a constituent of glycosides, polysaccharides, and other complex carbohydrates in a diverse range of organisms. Quantitative data on the concentration of L-rhamnose in these sources can vary depending on the species, growth conditions, and extraction methods.

Natural Source CategorySpecific ExamplesL-Rhamnose Containing MoleculesReference(s)
Plants Buckthorn (Rhamnus), Poison Sumac, Uncaria speciesGlycosides (e.g., Rutin, Quercitrin), Plant Gums[2][4]
Bacteria Mycobacterium species, Pseudomonas aeruginosa, Helicobacter pyloriOuter cell membrane polysaccharides, Lipopolysaccharides (LPS)[2][5]
Microalgae Diatoms (Class Bacillariophyceae)Polysaccharides[4]
Marine Algae Red Algae (Rhodophyta), Green Algae (Bryopsis plumosa)Polysaccharides, Glycoproteins[6][7]

Biosynthesis of L-Rhamnose: Nature's Pathway to the this compound Core

The natural synthesis of the this compound structure occurs through the well-established biosynthetic pathways of L-rhamnose. There are three primary pathways for the biosynthesis of nucleotide-activated L-rhamnose, which serves as the donor for its incorporation into glycoconjugates.[8][9]

  • The rml Pathway: Predominantly found in bacteria and archaea, this pathway converts glucose-1-phosphate to dTDP-L-rhamnose through the action of four enzymes: RmlA, RmlB, RmlC, and RmlD.[8][10]

  • The udp Pathway: Primarily utilized by plants and fungi, this pathway synthesizes UDP-L-rhamnose from UDP-D-glucose.[9][11]

  • The gdp Pathway: A less common pathway found in some bacteria like Pseudomonas, which produces GDP-D-rhamnose from GDP-D-mannose.[8][9]

The following diagram illustrates the bacterial rml pathway for the biosynthesis of dTDP-L-rhamnose.

L_Rhamnose_Biosynthesis cluster_rml Bacterial rml Pathway Glucose-1-Phosphate Glucose-1-Phosphate dTDP-D-Glucose dTDP-D-Glucose Glucose-1-Phosphate->dTDP-D-Glucose RmlA dTDP-4-keto-6-deoxy-D-Glucose dTDP-4-keto-6-deoxy-D-Glucose dTDP-D-Glucose->dTDP-4-keto-6-deoxy-D-Glucose RmlB dTDP-L-Rhamnose dTDP-L-Rhamnose dTDP-4-keto-6-deoxy-D-Glucose->dTDP-L-Rhamnose RmlC, RmlD

Biosynthesis of dTDP-L-rhamnose via the bacterial rml pathway.

Experimental Protocols: From Natural Source to Purified this compound

The production of this compound is typically a multi-step process that begins with the extraction of L-rhamnose-containing polysaccharides from natural sources, followed by hydrolysis and subsequent enzymatic conversion to this compound.

Extraction and Hydrolysis of L-Rhamnose from Marine Algae

Marine algae, particularly those from the family Monostromaceae, are a viable source for L-rhamnose.[12]

Protocol for Extraction of Rhamnan (B1165919) Sulfate:

  • Washing and Swelling: Dried algae are immersed in a large volume of water to remove salts and swell the plant material.

  • Solvent Extraction: A water-soluble solvent is added to the swollen algae, and the mixture is heated to extract the rhamnan sulfate.

  • Separation: The solid cell material is removed by centrifugation or filtration to yield an extract containing rhamnan sulfate.[12]

  • Acid Hydrolysis: The extract is then subjected to acid hydrolysis to break down the polysaccharide into its constituent monosaccharides, including L-rhamnose.

Enzymatic Synthesis of this compound

As free this compound is rare in nature, enzymatic conversion is the most practical method for its production. L-rhamnose isomerase is a key enzyme that catalyzes the isomerization of various rare sugars.[13]

Protocol for Enzymatic Conversion of L-Fructose to this compound:

  • Enzyme Source: L-rhamnose isomerase can be obtained from various microbial sources, including mutant strains of Pseudomonas sp.

  • Substrate: L-fructose is used as the starting material for the isomerization reaction.

  • Reaction Conditions: The enzyme is incubated with L-fructose under optimized conditions of pH, temperature, and buffer composition.

  • Purification: The resulting this compound is then purified from the reaction mixture using chromatographic techniques.

The following diagram illustrates the enzymatic conversion of L-fructose to this compound.

L_Mannose_Synthesis L-Fructose L-Fructose This compound This compound L-Fructose->this compound L-Rhamnose Isomerase

Enzymatic synthesis of this compound from L-Fructose.

Analytical Methodologies for this compound Identification and Quantification

Accurate detection and quantification of this compound, and its differentiation from the more common D-Mannose, are crucial for research and quality control.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and specific quantification of monosaccharides.

General Protocol for HPLC-MS/MS Analysis:

  • Sample Preparation: Biological samples (e.g., plasma, serum, or plant extracts) are typically subjected to protein precipitation and/or derivatization.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., a SUPELCOGEL™ Pb column) to separate the different sugars.

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using negative ion electrospray) and detected by a tandem mass spectrometer, which allows for the specific identification and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern.[14][15]

Enzymatic Assays

Enzymatic assays can provide a rapid and specific method for the quantification of mannose. These assays typically involve a series of coupled enzymatic reactions that lead to the production of a detectable product, such as NADPH.[16] By using enzymes specific for either the D- or L-enantiomer, it is possible to differentiate between them.

Conclusion

The discovery and availability of this compound are fundamentally tied to its 6-deoxy counterpart, L-rhamnose, which is found in various plants, bacteria, and algae. While free this compound is not abundant in nature, its core structure is synthesized through well-defined biosynthetic pathways for L-rhamnose. For practical applications in research and drug development, this compound is primarily obtained through the enzymatic conversion of more readily available precursors. The methodologies outlined in this guide, from the extraction of L-rhamnose from natural sources to the specific analytical techniques for this compound identification, provide a comprehensive framework for scientists working with this rare and potentially valuable sugar. Further research into novel microbial sources of L-rhamnose isomerase and the optimization of bioconversion processes will be key to unlocking the full potential of this compound.

References

The Biological Role of L-Mannose in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-mannose, a C-2 epimer of L-rhamnose (6-deoxy-L-mannose), plays a significant, though often overlooked, role in the carbon metabolism of a diverse range of microorganisms. While not as universally catabolized as D-glucose, this compound serves as a viable carbon and energy source for numerous bacteria, archaea, and some fungi. Its metabolic pathways are intricately linked with those of other sugars, particularly L-rhamnose, and its presence can influence transcriptional regulation and signaling cascades. This technical guide provides a comprehensive overview of the biological role of this compound in microbial metabolism, detailing its transport, enzymatic conversion, and integration into central carbon pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the core metabolic and regulatory pathways. This document is intended to be a valuable resource for researchers investigating microbial carbohydrate metabolism, scientists exploring novel antimicrobial targets, and professionals in drug development seeking to understand the nuances of microbial physiology.

Introduction

Carbohydrate metabolism is central to the survival and proliferation of all microorganisms. While D-glucose is the most widely studied and utilized monosaccharide, microbes have evolved a remarkable capacity to metabolize a wide array of alternative sugars present in their environments. This compound, an L-hexose, is one such sugar. Its primary natural source is as a component of plant and bacterial polysaccharides. The ability of microorganisms to utilize this compound is predominantly tied to the metabolic pathways for L-rhamnose, to which it is structurally similar. Understanding the intricacies of this compound metabolism is crucial for a complete picture of microbial carbon source utilization and can reveal novel enzymatic and transport targets for antimicrobial strategies. This guide will delve into the core aspects of this compound metabolism across different microbial domains.

This compound Transport into the Microbial Cell

The initial step in this compound metabolism is its transport across the cell membrane. The primary mechanism for this compound uptake in many bacteria is through transporters that also recognize L-rhamnose.

Proton-Linked Symport

In many bacteria, including Escherichia coli, this compound is transported into the cell via a proton-motive force-dependent symporter. The L-rhamnose-H+ symporter, encoded by the rhaT gene, has been shown to also transport this compound and L-lyxose.[1] This transport is an active process, allowing the cell to accumulate this compound against a concentration gradient.

Phosphotransferase System (PTS)

While the mannose PTS in E. coli is specific for D-mannose and other D-hexoses, it is important to distinguish that this compound is generally not a substrate for this system.[2] The transport of this compound is typically handled by other transport systems, like the aforementioned L-rhamnose symporter.

Intracellular Metabolism of this compound

Once inside the cell, this compound is channeled into a catabolic pathway that ultimately converges with central glycolytic intermediates. In most bacteria, this occurs through a series of enzymatic reactions closely mirroring the L-rhamnose catabolic pathway.

The L-Rhamnose Pathway Connection

The catabolism of this compound in many bacteria proceeds through the established L-rhamnose metabolic pathway. This is due to the broad substrate specificity of the initial enzyme in this pathway, L-rhamnose isomerase.

The key enzymatic steps are:

  • Isomerization: this compound is isomerized to L-fructose by L-rhamnose isomerase (rhaA).[3]

  • Phosphorylation: L-fructose is then phosphorylated to L-fructose-1-phosphate by L-fructose kinase (a specific rhamnulokinase, rhaB).

  • Aldol Cleavage: L-fructose-1-phosphate is cleaved by L-fructose-1-phosphate aldolase (rhaD) to yield dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.

DHAP directly enters glycolysis, while L-lactaldehyde can be further metabolized to pyruvate.

Alternative Pathways

In some microorganisms, including certain fungi and archaea, a non-phosphorylative oxidative pathway for L-rhamnose has been identified, which may also be relevant for this compound metabolism. This pathway involves the initial oxidation of the sugar by a dehydrogenase.[4]

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated, primarily at the transcriptional level, and is often co-regulated with L-rhamnose utilization.

The L-Rhamnose Regulon

In E. coli, the genes for L-rhamnose (and by extension, this compound) catabolism (rhaBAD) and transport (rhaT) are part of the rha regulon.[5][6] This regulon is controlled by two transcriptional activators, RhaR and RhaS.[7]

  • RhaR: In the presence of L-rhamnose (or this compound), RhaR activates the transcription of the rhaSR operon.

  • RhaS: The RhaS protein, in complex with L-rhamnose (or this compound), then activates the promoters of the rhaBAD and rhaT operons, leading to the synthesis of the metabolic enzymes and the transporter.[5]

Catabolite Repression

Like many other alternative sugar utilization pathways, the expression of the rha operon is subject to catabolite repression. In the presence of a preferred carbon source like glucose, the expression of the rha genes is repressed, even if L-rhamnose or this compound is present.[5]

Quantitative Data

The following table summarizes key kinetic parameters of L-rhamnose isomerase from various microbial sources with this compound as a substrate.

MicroorganismEnzymeSubstrateKm (mM)Vmax (U/mg)kcat/Km (s-1mM-1)Optimal pHOptimal Temp (°C)Ref.
Bacillus subtilisL-Rhamnose IsomeraseThis compound13.757.9-8.070[3]
Caldicellulosiruptor obsidiansisL-Rhamnose IsomeraseThis compound-57.9-8.085[3]
Bacillus haloduransL-Rhamnose IsomeraseThis compound---7.070[5]
Mesorhizobium lotiL-Rhamnose IsomeraseThis compound-2.27-9.060[8]

Note: Data for this compound as a substrate for L-rhamnose isomerase is limited. The table will be updated as more research becomes available.

Experimental Protocols

Assay for L-Rhamnose Isomerase Activity with this compound

This protocol is adapted from the cysteine-carbazole method for determining ketoses.[9]

Materials:

  • L-rhamnose isomerase (purified or as cell-free extract)

  • This compound solution (e.g., 1 M in water)

  • Glycine-NaOH buffer (100 mM, pH 8.5)

  • MnCl2 solution (10 mM)

  • Trichloroacetic acid (TCA) solution (10%)

  • Cysteine hydrochloride solution (1.5% w/v, freshly prepared)

  • Sulfuric acid (70% v/v)

  • Carbazole (B46965) solution (0.12% w/v in ethanol, freshly prepared)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

    • 400 µL Glycine-NaOH buffer (100 mM, pH 8.5)

    • 50 µL MnCl2 solution (1 mM final concentration)

    • Appropriate volume of enzyme solution

    • Make up the volume to 450 µL with sterile distilled water.

  • Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) for 5 minutes.

  • Initiate Reaction: Add 50 µL of this compound solution (100 mM final concentration) to start the reaction.

  • Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 10% TCA.

  • Colorimetric Detection of L-Fructose:

    • To 100 µL of the reaction mixture, add 100 µL of 1.5% cysteine-HCl solution.

    • Add 3 mL of 70% sulfuric acid and mix well.

    • Add 100 µL of 0.12% carbazole solution and mix.

    • Incubate at room temperature for 30 minutes for color development.

  • Measurement: Measure the absorbance at 560 nm against a blank (prepared without enzyme or substrate).

  • Standard Curve: Prepare a standard curve using known concentrations of L-fructose to quantify the amount of product formed.

This compound Transport Assay using Radiolabeled Substrate

This protocol is a general method for measuring sugar uptake in bacteria using a radiolabeled substrate.

Materials:

  • Bacterial cells grown to mid-log phase in a defined medium.

  • [14C]-L-Mannose or [3H]-L-Mannose (radiolabeled)

  • Unlabeled this compound

  • Transport buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 10 mM MgSO4)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus with membrane filters (e.g., 0.45 µm nitrocellulose)

  • Liquid scintillation counter

Procedure:

  • Cell Preparation:

    • Harvest mid-log phase cells by centrifugation.

    • Wash the cells twice with ice-cold transport buffer.

    • Resuspend the cells in transport buffer to a final OD600 of approximately 1.0.

  • Uptake Assay:

    • Pre-warm the cell suspension to the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the transport assay by adding a known concentration of radiolabeled this compound to the cell suspension.

    • At various time points (e.g., 15, 30, 60, 120 seconds), take a defined volume of the cell suspension (e.g., 100 µL) and immediately filter it through a membrane filter under vacuum.

    • Wash the filter rapidly with two volumes of ice-cold transport buffer to remove extracellular radiolabel.

  • Radioactivity Measurement:

    • Place the filter in a scintillation vial.

    • Add scintillation cocktail and vortex to elute the radioactivity from the cells.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Convert the counts per minute (CPM) to moles of this compound transported using the specific activity of the radiolabeled substrate.

    • Plot the amount of this compound transported over time to determine the initial rate of transport.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of unlabeled this compound in the presence of a fixed concentration of radiolabeled this compound.

Visualization of Pathways and Relationships

This compound Catabolic Pathway in Bacteria

L_Mannose_Catabolism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm L-Mannose_ext This compound L-Mannose_int This compound L-Mannose_ext->L-Mannose_int L-Rhamnose Transporter (rhaT) (H+ Symport) L-Fructose L-Fructose L-Mannose_int->L-Fructose L-Rhamnose Isomerase (rhaA) L-Fructose-1-P L-Fructose-1-Phosphate L-Fructose->L-Fructose-1-P L-Fructose Kinase (rhaB) DHAP DHAP L-Fructose-1-P->DHAP L-Fructose-1-P Aldolase (rhaD) L-Lactaldehyde L-Lactaldehyde L-Fructose-1-P->L-Lactaldehyde L-Fructose-1-P Aldolase (rhaD) Glycolysis Glycolysis DHAP->Glycolysis Pyruvate_Metabolism Pyruvate Metabolism L-Lactaldehyde->Pyruvate_Metabolism

Caption: Catabolic pathway of this compound in bacteria.

Transcriptional Regulation of the L-Rhamnose Operon by this compound

Rhamnose_Regulon cluster_inputs cluster_regulation Regulatory Cascade cluster_operons Target Operons This compound This compound RhaR RhaR This compound->RhaR activates RhaS RhaS This compound->RhaS binds to Glucose Glucose CRP-cAMP CRP-cAMP Glucose->CRP-cAMP inhibits formation rhaSR_operon rhaSR operon RhaR->rhaSR_operon activates transcription rhaT_gene rhaT gene RhaS->rhaT_gene activates transcription rhaBAD_operon rhaBAD operon RhaS->rhaBAD_operon activates transcription CRP-cAMP->rhaT_gene enhances transcription CRP-cAMP->rhaBAD_operon enhances transcription rhaSR_operon->RhaS produces

Caption: Regulation of the rha operon by this compound.

Conclusion

The metabolism of this compound in microorganisms is a fascinating example of metabolic adaptability, primarily leveraging the enzymatic machinery for L-rhamnose catabolism. The transport and subsequent intracellular conversion of this compound provide a direct link to central glycolysis, enabling its use as a sole carbon and energy source for a variety of microbes. The regulation of this pathway is intricately controlled at the transcriptional level, allowing for a responsive adaptation to the availability of different carbon sources. Further research into the diversity of this compound metabolic pathways, the kinetics of its transporters and enzymes, and the specifics of its regulatory networks will undoubtedly uncover new facets of microbial metabolism and may provide novel avenues for the development of targeted antimicrobial agents. This guide serves as a foundational resource to stimulate and support such future investigations.

References

L-Mannose: A Pivotal Component of the Bacterial Cell Wall

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a C-2 epimer of glucose, is a critical monosaccharide integrated into the complex architecture of bacterial cell walls. It plays a multifaceted role in bacterial physiology, contributing to structural integrity, virulence, and interactions with the host immune system. This technical guide provides a comprehensive overview of this compound as a component of bacterial cell walls, detailing its biosynthesis, incorporation into various cell wall structures, and its functional significance. The guide includes detailed experimental protocols for the analysis of this compound and presents signaling pathways involving this sugar in a visually accessible format for researchers in microbiology, drug development, and immunology.

Introduction to this compound in Bacterial Cell Walls

The bacterial cell wall is a dynamic and essential structure that provides shape, mechanical strength, and protection against environmental stresses. While peptidoglycan is the foundational polymer of most bacterial cell walls, a diverse array of other glycans, lipids, and proteins contribute to the overall composition and function of this cellular barrier. Among these, this compound is a key constituent, particularly in the form of mannose-containing glycopolymers.

In Gram-positive bacteria, mannose is often found in cell wall polysaccharides and teichoic acids.[1] For instance, neutral sugars like mannose are subunits of polysaccharides within the Gram-positive cell wall.[1] In Gram-negative bacteria, the outer membrane features lipopolysaccharides (LPS), where the O-antigen portion can be rich in mannose.[2][3] The presence and arrangement of mannose residues on the bacterial surface are not merely structural; they form pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system, influencing the course of infection.

Biosynthesis and Incorporation of this compound

The journey of this compound from a simple sugar to a component of the bacterial cell wall is a multi-step enzymatic process. The primary precursor for mannose biosynthesis is fructose-6-phosphate (B1210287), an intermediate of glycolysis.

GDP-D-Mannose Biosynthesis Pathway

The activated form of mannose used for incorporation into cell wall polymers is guanosine (B1672433) diphosphate-D-mannose (GDP-D-mannose). The biosynthesis of GDP-D-mannose from fructose-6-phosphate involves three key enzymatic steps:

  • Phosphomannose Isomerase (PMI) (ManA): This enzyme catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.

  • Phosphomannomutase (PMM) (ManB): Mannose-6-phosphate is then converted to mannose-1-phosphate by this mutase.

  • Mannose-1-phosphate Guanylyltransferase (MPG) (ManC): The final step involves the transfer of a GMP moiety from GTP to mannose-1-phosphate, yielding GDP-D-mannose and pyrophosphate.

GDP_Mannose_Biosynthesis cluster_enzymes Enzymatic Conversions F6P Fructose-6-Phosphate M6P Mannose-6-Phosphate F6P->M6P PMI M1P Mannose-1-Phosphate M6P->M1P PMM GDP_Man GDP-D-Mannose M1P->GDP_Man MPG (GTP -> PPi) PMI Phosphomannose Isomerase (ManA) PMM Phosphomannomutase (ManB) MPG Mannose-1-phosphate Guanylyltransferase (ManC)

Figure 1: Biosynthesis pathway of GDP-D-Mannose.
Incorporation into Cell Wall Polymers

Once synthesized, GDP-D-mannose serves as the donor substrate for various mannosyltransferases. These enzymes catalyze the transfer of mannose residues to acceptor molecules, leading to the formation of diverse mannose-containing structures in the cell wall, including:

  • Lipomannan (LM) and Lipoarabinomannan (LAM): Particularly prominent in Mycobacterium species, these complex lipoglycans are anchored in the cell membrane and extend through the cell wall. They consist of a phosphatidyl-myo-inositol anchor followed by a mannan (B1593421) core, which in the case of LAM is further elaborated with an arabinan (B1173331) domain.

  • O-Antigen of Lipopolysaccharide (LPS): In many Gram-negative bacteria, the O-antigen is a repeating polysaccharide unit that can contain mannose. The composition and linkages of these sugars contribute to the serological diversity of bacterial strains.

  • Capsular Polysaccharides: Some bacteria produce a protective outer capsule composed of polysaccharides, which can be rich in mannose.

  • Glycoproteins: Bacteria also possess glycoproteins where mannose can be a component of the glycan chains attached to surface proteins.[4]

Quantitative Abundance of this compound in Bacterial Cell Walls

Table 1: Presence and Significance of Mannose in the Cell Walls of Selected Bacteria

Bacterial SpeciesGram StainPresence of Mannose in Cell WallKey Mannose-Containing StructuresReference
Mycobacterium tuberculosisN/A (Acid-Fast)AbundantLipomannan (LM), Lipoarabinomannan (LAM), Phosphatidyl-myo-inositol mannosides (PIMs)[3]
Escherichia coliNegativeVariableO-antigen of Lipopolysaccharide (LPS)[5]
Bacillus subtilisPositivePresentCell wall polysaccharides, Mannose utilization system for cell wall synthesis[1][6]
Staphylococcus aureusPositivePresentTeichoic acids, Cell wall synthesis precursors[7][8]
Xanthomonas speciesNegativePresentLipopolysaccharide[9]

Functional Roles of this compound in the Bacterial Cell Wall

The mannosylated components of the bacterial cell wall are crucial for several aspects of bacterial physiology and pathogenesis.

Structural Integrity

In mycobacteria, the proper synthesis of mannose-containing molecules like LM and LAM is essential for maintaining the integrity and low permeability of the cell envelope.

Host-Pathogen Interactions

Mannose residues on the bacterial surface act as ligands for host pattern recognition receptors (PRRs), such as:

  • Mannose Receptor (CD206): Expressed on macrophages and dendritic cells, this C-type lectin recognizes terminal mannose residues, leading to phagocytosis of the bacteria.

  • Toll-Like Receptor 2 (TLR2): In conjunction with other receptors, TLR2 can recognize mannosylated bacterial components, triggering an innate immune response.

This recognition can be a double-edged sword. While it initiates an immune response, some pathogenic bacteria have evolved to exploit these interactions to facilitate their uptake and survival within host cells.

Virulence Regulation

Recent studies have shown that bacteria can sense the presence of mannose in the host environment as a cue to regulate the expression of virulence factors. For example, the fish pathogen Edwardsiella piscicida senses host-derived mannose to activate a transcriptional regulator (EvrA) which in turn induces the expression of key virulence factors.[7]

Mannose_Sensing_Virulence cluster_host Host Environment cluster_bacterium Bacterial Cell Host_Mannose Host-derived Mannose ManP Mannose Transporter Host_Mannose->ManP Transport Man6P Mannose-6-Phosphate ManP->Man6P Phosphorylation EvrA EvrA (Transcriptional Activator) Man6P->EvrA Binds and Activates esrB esrB gene EvrA->esrB Induces Expression Virulence_Factors Virulence Factors (e.g., T3SS, T6SS) esrB->Virulence_Factors Encodes Regulator of Host_Cell Host Cell Virulence_Factors->Host_Cell Pathogenesis

Figure 2: Mannose-sensing virulence regulation in Edwardsiella piscicida.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in bacterial cell walls typically involves three main stages: (1) hydrolysis of the cell wall polysaccharides to release monosaccharides, (2) derivatization of the monosaccharides to make them volatile, and (3) analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol for Acid Hydrolysis of Bacterial Cell Wall Polysaccharides

This protocol describes the release of neutral monosaccharides using trifluoroacetic acid (TFA).

Materials:

  • Lyophilized bacterial cell wall material

  • 2 M Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Heating block or oven

  • Centrifuge

Procedure:

  • Weigh approximately 5-10 mg of lyophilized bacterial cell wall material into a screw-cap glass tube.

  • Add 1 mL of 2 M TFA to the tube.

  • Securely cap the tube and heat at 121°C for 2 hours in a heating block or oven.

  • After hydrolysis, cool the tube to room temperature.

  • Centrifuge the tube at 3000 x g for 10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a new glass tube.

  • Evaporate the TFA to dryness under a gentle stream of nitrogen gas at 40-50°C.

  • The dried residue contains the released monosaccharides.

Protocol for Alditol Acetate (B1210297) Derivatization of Monosaccharides

This protocol converts the released monosaccharides into their alditol acetate derivatives for GC-MS analysis.[10]

Materials:

Procedure:

Reduction:

  • To the dried monosaccharide sample, add 200 µL of the NaBH₄ solution.

  • Incubate at room temperature for 1 hour.

  • Add 50 µL of glacial acetic acid dropwise to neutralize the excess NaBH₄.

Acetylation: 4. Evaporate the sample to dryness under a stream of nitrogen. 5. Add 200 µL of acetic anhydride and 20 µL of 1-methylimidazole (catalyst). 6. Incubate at room temperature for 15 minutes. 7. Add 1 mL of deionized water to stop the reaction. 8. Vortex the mixture and then add 500 µL of DCM. 9. Vortex again and centrifuge at 2000 x g for 5 minutes to separate the phases. 10. Carefully remove the upper aqueous layer. 11. Wash the lower DCM layer with 1 mL of deionized water twice. 12. Transfer the lower DCM layer containing the alditol acetates to a new tube and evaporate to dryness under nitrogen. 13. Re-dissolve the dried derivatives in an appropriate volume of acetone (B3395972) or ethyl acetate for GC-MS analysis.

Workflow for GC-MS Analysis of Alditol Acetates

GCMS_Workflow Start Bacterial Cell Wall Sample Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 121°C, 2h) Start->Hydrolysis Derivatization Alditol Acetate Derivatization (Reduction & Acetylation) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Peak Integration & Comparison to Standards) GCMS->Data_Analysis End Monosaccharide Composition Data_Analysis->End

Figure 3: Experimental workflow for GC-MS analysis of mannose.

This compound as a Target for Drug Development

The essential roles of mannose in bacterial physiology and virulence make the enzymes involved in its biosynthesis and incorporation attractive targets for the development of novel antimicrobial agents. Inhibiting key enzymes in the GDP-D-mannose biosynthesis pathway, for example, could disrupt the formation of critical cell wall components, leading to increased susceptibility to other antibiotics or a reduction in virulence. Furthermore, understanding the specific mannosyltransferases involved in the synthesis of virulence-associated glycans could enable the design of targeted inhibitors.

Conclusion

This compound is a fundamentally important component of the bacterial cell wall, with diverse roles in maintaining structural integrity, mediating host-pathogen interactions, and regulating virulence. The biosynthesis of mannose-containing glycopolymers is a complex and highly regulated process that is essential for the survival and pathogenicity of many bacteria. The detailed experimental protocols and pathway diagrams provided in this guide offer valuable tools for researchers seeking to further elucidate the roles of this compound in bacterial physiology and to exploit this knowledge for the development of new therapeutic strategies. Further research into the quantitative variations of mannose across different bacterial species and under various environmental conditions will undoubtedly provide deeper insights into the adaptability and resilience of bacteria.

References

The Metabolic Inertness of L-Mannose in Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Mannose, the L-enantiomer of the hexose (B10828440) mannose, is not a significant substrate for metabolic pathways in eukaryotic cells. Unlike its D-isoform, which plays a crucial role in glycosylation and energy metabolism, this compound is largely unrecognized by eukaryotic cellular machinery. There is no evidence of specific transporters for its efficient uptake, nor are there kinases that readily phosphorylate it to introduce it into mainstream metabolic pathways. Consequently, the primary metabolic fate of this compound in eukaryotic cells is that of an unmetabolized, biologically inert molecule.

This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in eukaryotes. It consolidates the evidence for its metabolic inertness and explores a hypothetical pathway for the metabolism of L-fructose, a potential isomerization product of this compound that could be generated by non-eukaryotic enzymes, such as those from gut microbiota. This guide is intended to be a resource for researchers investigating carbohydrate metabolism, drug development professionals considering L-sugars as therapeutic agents or delivery vehicles, and scientists exploring the boundaries of cellular metabolic capabilities.

This compound: The Unrecognized Epimer

While D-mannose is readily transported into eukaryotic cells via glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to enter glycolysis or glycosylation pathways, this compound is not a substrate for these enzymes.[1] Studies on hexose transporter specificity have not identified any dedicated or efficient transporters for this compound in mammalian cells.[1] Furthermore, hexokinases, which initiate the metabolism of many hexoses, do not exhibit significant activity towards this compound.[2][3]

The lack of specific uptake and phosphorylation mechanisms effectively prevents this compound from entering the central carbon metabolism of eukaryotic cells.

A Hypothetical Pathway for L-Fructose Metabolism

Although this compound itself is not metabolized, it can be isomerized to L-fructose by certain bacterial enzymes.[1] Should L-fructose become available to eukaryotic cells, for instance, through the metabolic activity of the gut microbiome, a hypothetical metabolic pathway can be postulated based on the known promiscuity of certain eukaryotic enzymes with other L-sugars, such as L-sorbose.

The proposed pathway for L-fructose metabolism is as follows:

  • Uptake: L-fructose may be transported into the cell via the fructose (B13574) transporter GLUT5, which is known to transport other L-ketoses like L-sorbose.

  • Phosphorylation: Once inside the cell, L-fructose could be phosphorylated by ketohexokinase (KHK) to form L-fructose-1-phosphate. KHK is known to phosphorylate L-sorbose.

  • Reduction: L-fructose-1-phosphate could then be reduced by an aldo-keto reductase, such as L-iditol dehydrogenase, to L-sorbitol-6-phosphate.

  • Oxidation and Epimerization: Subsequent enzymatic steps to integrate L-sorbitol-6-phosphate into mainstream metabolism are speculative and would require enzymes with specificities that have not been described in eukaryotes.

It is crucial to emphasize that this pathway is hypothetical and likely to be highly inefficient, if it occurs at all. The accumulation of L-fructose-1-phosphate could also have toxic effects, similar to the accumulation of D-fructose-1-phosphate in hereditary fructose intolerance, by sequestering phosphate (B84403) and inhibiting key metabolic enzymes.[4][5][6]

Signaling Pathway Diagram: Hypothetical L-Fructose Metabolism

hypothetical_L_fructose_metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Mannose_ext This compound L-Fructose_ext L-Fructose L-Mannose_ext->L-Fructose_ext Bacterial This compound Isomerase L-Fructose_int L-Fructose L-Fructose_ext->L-Fructose_int GLUT5 (?) L-Mannose_int This compound L-Fructose-1-P L-Fructose-1-Phosphate L-Fructose_int->L-Fructose-1-P Ketohexokinase (KHK) (Hypothetical) L-Sorbitol-6-P L-Sorbitol-6-Phosphate L-Fructose-1-P->L-Sorbitol-6-P L-Iditol Dehydrogenase (?) (Hypothetical) Glycolysis Glycolysis L-Sorbitol-6-P->Glycolysis Further speculative steps Pentose_Phosphate_Pathway Pentose Phosphate Pathway L-Sorbitol-6-P->Pentose_Phosphate_Pathway Further speculative steps

Hypothetical metabolic pathway of L-fructose in eukaryotic cells.

Quantitative Data Summary

Due to the limited metabolism of this compound in eukaryotes, quantitative data on its metabolic fate is scarce. The following tables summarize relevant kinetic data for enzymes involved in the hypothetical L-fructose pathway, with data for their natural substrates provided for comparison.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateOrganism/TissueKm (mM)Vmax (relative)Reference
Ketohexokinase (KHK-C) D-FructoseHuman Liver0.5100%[7]
L-SorboseNot availableNot availableNot available
L-Iditol Dehydrogenase L-IditolSheep Liver0.25100%[8]
D-SorbitolSheep Liver0.7120%[8]
Aldolase B D-Fructose-1-PhosphateHuman Liver0.13100%[5][6]
L-Fructose-1-PhosphateNot availableNot availableNot available

Table 2: Cellular Uptake Rates

SubstrateCell TypeTransporterUptake Rate (nmol/hr/mg protein)Reference
D-MannoseVarious mammalian cell linesGLUTs6.5 - 23.0[1]
This compoundNot availableNot applicableNot determined
D-FructoseHuman erythrocytesGLUT5~50

Experimental Protocols

Investigating the metabolic fate of this compound requires sensitive analytical techniques to trace its potential, albeit minimal, conversion. Below are detailed protocols adapted from studies on D-mannose and other rare sugars.

Protocol 1: this compound Uptake Assay

This protocol is designed to measure the rate of this compound uptake into cultured cells using a radiolabeled substrate.

Materials:

  • Cultured eukaryotic cells of interest

  • [3H]-L-Mannose or [14C]-L-Mannose

  • Complete culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in a multi-well plate and grow to desired confluency.

  • Wash cells twice with warm PBS.

  • Add pre-warmed culture medium containing a known concentration of radiolabeled this compound.

  • For competition assays, include varying concentrations of unlabeled this compound or other sugars (e.g., D-glucose, D-mannose).

  • Incubate cells at 37°C for defined time points (e.g., 5, 15, 30, 60 minutes).

  • To stop uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding lysis buffer and incubate for 30 minutes at room temperature.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Determine the protein concentration of the cell lysate from a parallel plate to normalize uptake data.

  • Calculate the rate of uptake (e.g., pmol/min/mg protein).

Protocol 2: In Vitro Ketohexokinase (KHK) Activity Assay with L-Fructose

This is a coupled spectrophotometric assay to measure the enzymatic activity of KHK with L-fructose as a potential substrate.

Materials:

  • Purified KHK or cell/tissue lysate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • L-Fructose (substrate)

  • ATP

  • Aldolase

  • Glyceraldehyde-3-phosphate dehydrogenase

  • NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, aldolase, glyceraldehyde-3-phosphate dehydrogenase, and NADH.

  • Add the KHK enzyme or lysate and incubate for a few minutes at 37°C to measure any background reactions.

  • Initiate the reaction by adding L-fructose.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the KHK activity with L-fructose.

  • Calculate the specific activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: Metabolite Extraction and Analysis by GC-MS

This protocol outlines the extraction of polar metabolites from cells exposed to this compound or L-fructose and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cultured cells treated with this compound or L-fructose

  • 80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • Vacuum concentrator (e.g., SpeedVac)

  • Derivatization reagents: Methoxyamine hydrochloride in pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system

Procedure:

  • Metabolite Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells in the cold methanol and transfer the suspension to a pre-chilled microcentrifuge tube.

    • Vortex for 30 seconds and incubate at -80°C for 15 minutes.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry in a vacuum concentrator.

  • Derivatization:

    • Resuspend the dried metabolite pellet in methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.

    • Add MSTFA and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable GC column and temperature gradient to separate metabolites.

    • Analyze the mass spectra to identify and quantify this compound, L-fructose, and any potential phosphorylated derivatives by comparing to authentic standards.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Metabolite Analysis A Seed and grow eukaryotic cells B Incubate with [13C]-L-Mannose or L-Fructose A->B C Quench metabolism (ice-cold PBS wash) B->C D Extract polar metabolites (80% Methanol) C->D E Dry metabolite extract D->E F Derivatization (e.g., Methoxyamination, Silylation) E->F G GC-MS or LC-MS/MS Analysis F->G H Data Analysis: Metabolite Identification and Quantification G->H

Workflow for tracing this compound metabolism in eukaryotic cells.

Conclusion

The available scientific evidence strongly indicates that this compound is metabolically inert in eukaryotic cells. Its lack of recognition by cellular transporters and metabolic enzymes prevents its entry into central carbon metabolism. While a hypothetical pathway for the metabolism of its isomer, L-fructose, can be proposed based on the known activities of some eukaryotic enzymes, this pathway remains speculative and is likely to be of very low efficiency. For researchers and drug development professionals, this compound can be considered a biologically inactive molecule in the context of eukaryotic metabolism. Future studies employing sensitive isotopic tracing and metabolomic analyses are necessary to definitively confirm the fate of this compound and to explore the potential for any minor, yet undiscovered, metabolic conversions.

References

L-Mannose Receptor: A Comprehensive Technical Guide to Identification, Characterization, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the L-Mannose Receptor (MR), also known as CD206. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively identify, characterize, and understand the signaling pathways associated with this crucial receptor. The MR, a C-type lectin primarily expressed on the surface of macrophages and immature dendritic cells, plays a pivotal role in both innate and adaptive immunity by recognizing and internalizing glycoproteins and pathogens with terminal mannose, fucose, and N-acetylglucosamine residues.[1][2]

Quantitative Data on this compound Receptor Characteristics

Understanding the quantitative aspects of receptor expression, ligand binding, and internalization is fundamental for functional studies and therapeutic targeting. The following tables summarize key quantitative data available for the Mannose Receptor.

ParameterCell TypeValueReference
Receptor Density Liver Sinusoidal Endothelial Cells20,000 - 25,000 receptors/cell[1]
Immature Dendritic CellsHigh Expression (84 ± 2% positive cells)[1]
Mature Dendritic CellsLow Expression (40 ± 5% positive cells)[1]
M1 MacrophagesLow Expression[3][4][5]
M2 MacrophagesHigh Expression[3][4][5]
Endocytic Rate Constant (Ke) Liver Sinusoidal Endothelial Cells4.12 min⁻¹ (Half-life of ~10 seconds for surface receptor-ligand complexes)[1]
LigandReceptor/DomainDissociation Constant (Kd)Reference
OvalbuminMannose Receptor on Sinusoidal Endothelial Cells6 x 10⁻⁸ M
Mannosylated LigandsMannose ReceptorHigh Affinity (Specific Kd values for various this compound ligands require further investigation)[6]
Mannan (B1593421) (α1-6)Mannose ReceptorHigher affinity than α1-2 or α1-3 mannan[6]

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate study of the this compound Receptor. This section provides step-by-step methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Identifying Interacting Proteins

This protocol is designed to isolate the Mannose Receptor and its binding partners from cell lysates.

Materials:

  • Cells expressing the Mannose Receptor

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., RIPA buffer or NP-40 buffer with protease and phosphatase inhibitors)

  • Anti-Mannose Receptor (CD206) antibody

  • Isotype control antibody

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Magnetic rack or centrifuge

  • SDS-PAGE sample buffer

Procedure:

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads using a magnetic rack or centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add the anti-Mannose Receptor antibody to the pre-cleared lysate. As a negative control, add an isotype control antibody to a separate aliquot of the lysate.

    • Incubate with gentle rotation for 2 hours to overnight at 4°C.

    • Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for separation.

    • Proteins can then be identified by Western blotting or mass spectrometry.

Western Blotting for Mannose Receptor Detection

This protocol outlines the detection of the Mannose Receptor protein in cell lysates or immunoprecipitated samples.

Materials:

  • Protein samples (cell lysate or IP eluate)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Mannose Receptor (CD206)

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE:

    • Load protein samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-Mannose Receptor antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system. The Mannose Receptor is expected to appear as a band of approximately 175 kDa.[7]

Mannose Receptor-Mediated Phagocytosis Assay

This assay quantifies the uptake of particles via the Mannose Receptor.

Materials:

  • Phagocytic cells (e.g., macrophages)

  • Fluorescently labeled zymosan particles or mannosylated beads

  • Mannan (for competition assay)

  • Anti-Mannose Receptor (CD206) blocking antibody

  • Culture medium

  • Trypan blue solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate phagocytic cells in a multi-well plate and allow them to adhere.

  • Inhibition (for specificity control):

    • Pre-incubate a subset of cells with mannan (e.g., 1 mg/mL) or an anti-Mannose Receptor blocking antibody for 30 minutes at 37°C to block the receptor.

  • Phagocytosis:

    • Add fluorescently labeled particles to all wells at a specific particle-to-cell ratio.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis. A control plate should be kept at 4°C to assess binding without internalization.

  • Quenching and Washing:

    • Stop the phagocytosis by adding ice-cold PBS.

    • Quench the fluorescence of non-internalized particles by adding trypan blue solution.

    • Wash the cells several times with cold PBS to remove excess particles and trypan blue.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify the percentage of cells that have phagocytosed particles and the mean fluorescence intensity per cell.

    • Fluorescence Microscopy: Visualize and quantify the number of internalized particles per cell.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the this compound Receptor.

Signaling Pathways

The cytoplasmic tail of the Mannose Receptor lacks intrinsic signaling motifs, suggesting it collaborates with other receptors to initiate downstream signaling cascades.[1] One well-documented interaction is with Toll-like Receptor 2 (TLR2).

MannoseReceptor_TLR2_Signaling Ligand Mannosylated Ligand MR Mannose Receptor (CD206) Ligand->MR Binds TLR2 TLR2 MR->TLR2 Associates with MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Induces

Mannose Receptor and TLR2 Signaling Crosstalk

In the context of Mycobacterium tuberculosis infection, the Mannose Receptor signaling involves the Fc receptor common gamma chain (FcRγ), Grb2, and SHP-1.

MannoseReceptor_MTB_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MTB M. tuberculosis MR Mannose Receptor (CD206) MTB->MR Binds FcRg FcRγ-chain MR->FcRg Constitutively associates with Grb2 Grb2 MR->Grb2 Recruits upon phosphorylation SHP1 SHP-1 MR->SHP1 Recruits to phagosome Rac_Cdc42 Rac/Cdc42 Signaling Grb2->Rac_Cdc42 Activates Phagocytosis Phagocytosis Rac_Cdc42->Phagocytosis Induces PL_Fusion Phagosome-Lysosome Fusion SHP1->PL_Fusion Inhibits

MR Signaling in M. tuberculosis Phagocytosis
Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing (Optional) lysis->preclear ip Immunoprecipitation with anti-MR Ab lysis->ip Without pre-clearing preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash Beads capture->wash elute Elution wash->elute analysis Analysis: WB or Mass Spec elute->analysis

Co-Immunoprecipitation Workflow

WesternBlot_Workflow start Start: Protein Sample sds SDS-PAGE start->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody (anti-MR) block->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end End: Image Analysis detect->end

Western Blotting Workflow

Conclusion

The this compound Receptor (CD206) is a multifaceted receptor with critical functions in immunity and homeostasis. This guide provides a foundational framework for its study, encompassing quantitative data, detailed experimental protocols, and an overview of its signaling pathways. Further research is warranted to fully elucidate the complete spectrum of its ligands, the intricacies of its signaling networks, and its potential as a therapeutic target in various diseases.

References

The Immunomodulatory Landscape of L-Mannose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Mannose, a C-2 epimer of glucose, has emerged as a significant modulator of the immune system, exhibiting profound effects on both innate and adaptive immunity. This technical guide provides an in-depth analysis of the immunomodulatory properties of this compound, with a focus on its mechanisms of action, effects on key immune cell populations, and its potential therapeutic applications in autoimmune diseases and cancer. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Traditionally viewed as a simple monosaccharide involved in glycoprotein (B1211001) synthesis, this compound is now recognized for its potent immunoregulatory functions.[1] Unlike glucose, which fuels pro-inflammatory responses, this compound can steer the immune system towards a state of tolerance and regulated inflammation.[2] This unique characteristic has positioned this compound as a promising therapeutic agent for a range of immune-mediated disorders. This guide will explore the multifaceted immunomodulatory effects of this compound, providing the necessary technical details for researchers to investigate and harness its therapeutic potential.

Effects of this compound on Key Immune Cell Populations

This compound exerts distinct and often opposing effects on different immune cell subsets, highlighting its nuanced role in immune regulation.

T Lymphocytes

This compound significantly influences the differentiation and function of T helper (Th) cells and regulatory T cells (Tregs).

  • Induction of Regulatory T cells (Tregs): A hallmark of this compound's immunomodulatory activity is its ability to induce the differentiation of potent immunosuppressive Foxp3+ Tregs.[3] This induction is mediated through the activation of transforming growth factor-beta (TGF-β).[3] In vivo studies have demonstrated that oral administration of this compound increases the frequency of Treg cells.[4][5]

  • Suppression of Effector T cells: this compound can suppress the proliferation and function of pro-inflammatory Th1 and Th2 cells.[1] This effect is, in part, independent of Treg induction and contributes to its overall anti-inflammatory profile.[1]

Macrophages

This compound modulates macrophage activation, shifting them from a pro-inflammatory to a more regulatory or anti-inflammatory phenotype.

  • Inhibition of Pro-inflammatory Macrophage Activation: this compound has been shown to suppress the activation of macrophages induced by lipopolysaccharide (LPS), a potent inflammatory stimulus.[2] This is achieved by impairing the production of the key pro-inflammatory cytokine, Interleukin-1β (IL-1β).[6]

Dendritic Cells (DCs)

This compound can influence the maturation and antigen-presenting function of dendritic cells.

  • Inhibition of DC Maturation: Studies have shown that D-mannose (B1359870) can inhibit the maturation of bone marrow-derived dendritic cells (BMDCs).[7] This can lead to a reduced capacity to induce antigen-specific T cell proliferation and activation.[7]

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the quantitative effects of this compound on various immune parameters as reported in the literature.

Immune Cell Type Parameter Measured This compound Concentration/Dose Observed Effect Reference
CD4+ T cellsPercentage of Foxp3+ TregsIn vivo (drinking water)Significant increase in Treg percentage in spleen and bone marrow[4]
CD8+ T cellsPercentage of CD8+CD28- TregsIn vivo (TNBS-induced colitis model)Significant increase in CD8+ Treg proportions in mesenteric lymph nodes, peripheral blood, and spleen[8]
MacrophagesIL-1β secretionIn vitro (LPS-stimulated)Dose-dependent decrease in IL-1β production[6]
Dendritic CellsMaturation Markers (CD40, CD80)In vivo (cGVHD model)Reduced expression of CD40 and CD80[9]
Th1 cellsIFN-γ expressionIn vitro (1 mM)Promotion of IFN-γ expression[9]
Th1 cellsIFN-γ expressionIn vitro (25 mM)Inhibition of IFN-γ expression[9]
Cytokine Immune Cell Source This compound Concentration/Dose Observed Effect on Cytokine Level Reference
IL-1βMacrophagesIn vitro (LPS-stimulated)Decreased[6]
IFN-γAdipocytes (in HFD mice)In vivoReduced gene expression[1][2]
TNF-αAdipocytes (in HFD mice)In vivoReduced gene expression[1][2]
IL-1β, IL-6, TNF-αAlveolar Macrophages (in response to Pneumocystis)In vitroRelease preserved (in response to LPS), but suppressed in response to unopsonized Pneumocystis via mannose receptor ligation[10]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of this compound are underpinned by its influence on key signaling and metabolic pathways within immune cells.

TGF-β Signaling Pathway in T cells

This compound promotes the activation of latent TGF-β, a critical step in the differentiation of Tregs.[1] This process involves the upregulation of integrin αvβ8 on the surface of T cells.[1]

TGF_beta_pathway This compound This compound Integrin αvβ8 Integrin αvβ8 This compound->Integrin αvβ8 Upregulates Latent TGF-β Latent TGF-β Integrin αvβ8->Latent TGF-β Activates Active TGF-β Active TGF-β Latent TGF-β->Active TGF-β TGF-β Receptor TGF-β Receptor Active TGF-β->TGF-β Receptor Binds SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Foxp3 Expression Foxp3 Expression SMAD Complex->Foxp3 Expression Promotes Transcription Treg Differentiation Treg Differentiation Foxp3 Expression->Treg Differentiation

This compound induced TGF-β signaling cascade for Treg differentiation.
Metabolic Reprogramming in T cells

This compound shifts T cell metabolism away from glycolysis and towards fatty acid oxidation (FAO).[11] This metabolic switch is crucial for Treg differentiation and function. Increased FAO leads to the production of reactive oxygen species (ROS), which, along with integrin αvβ8, contributes to TGF-β activation.[1]

T_cell_metabolism cluster_glycolysis Glycolysis cluster_fao Fatty Acid Oxidation Glucose Glucose Glycolytic Intermediates Glycolytic Intermediates Glucose->Glycolytic Intermediates Effector T cell function Effector T cell function Glycolytic Intermediates->Effector T cell function Fatty Acids Fatty Acids FAO Intermediates FAO Intermediates Fatty Acids->FAO Intermediates ROS ROS FAO Intermediates->ROS Treg function Treg function ROS->Treg function This compound This compound This compound->Glycolytic Intermediates Inhibits This compound->FAO Intermediates Promotes Macrophage_inhibition LPS LPS Glycolysis/TCA Cycle Glycolysis/TCA Cycle LPS->Glycolysis/TCA Cycle Activates This compound This compound This compound->Glycolysis/TCA Cycle Inhibits Succinate Succinate Glycolysis/TCA Cycle->Succinate HIF-1α Activation HIF-1α Activation Succinate->HIF-1α Activation Promotes IL-1β Gene Expression IL-1β Gene Expression HIF-1α Activation->IL-1β Gene Expression Induces IL-1β Production IL-1β Production IL-1β Gene Expression->IL-1β Production

References

L-Mannose as a Precursor for Nucleotide Sugar Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the role of D-mannose as a precursor for the synthesis of nucleotide sugars, with a particular focus on guanosine (B1672433) diphosphate (B83284) mannose (GDP-D-mannose), a critical building block for protein glycosylation and the biosynthesis of other nucleotide sugars. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the metabolic pathways, key enzymatic players, and relevant quantitative data. Furthermore, detailed experimental protocols for the analysis of these processes are provided, alongside visual representations of the biochemical pathways and experimental workflows to facilitate understanding. While the primary focus is on the biologically prevalent D-Mannose, a discussion on the enzymatic synthesis and potential applications of the less common L-Mannose isomer is also included.

Introduction

D-mannose, a C-2 epimer of glucose, is a monosaccharide of fundamental importance in cellular metabolism and physiology.[1] Its primary role lies in its function as a precursor for the synthesis of activated mannosyl donors, which are indispensable for the glycosylation of proteins and lipids.[2] Glycosylation, the enzymatic attachment of oligosaccharide chains (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[3] As such, the pathways governing the synthesis of these activated sugar donors are of significant interest in the fields of biochemistry, cell biology, and drug development, particularly in the context of congenital disorders of glycosylation (CDGs) and the development of therapeutic glycoproteins.[2][4]

This guide will delineate the metabolic journey of D-mannose from its entry into the cell to its incorporation into nucleotide sugars, providing a detailed examination of the enzymes that catalyze these transformations. Quantitative data on enzyme kinetics and metabolic flux will be presented to offer a deeper understanding of the regulation and efficiency of these pathways. Finally, a collection of detailed experimental protocols will empower researchers to investigate these processes in their own laboratories.

The Core Pathway: From D-Mannose to GDP-D-Mannose

The conversion of extracellular D-mannose into the activated sugar nucleotide GDP-D-mannose is a multi-step enzymatic process that primarily occurs in the cytoplasm.[5] This pathway ensures a steady supply of mannosyl donors for various glycosylation reactions.

Cellular Uptake

D-mannose is transported into mammalian cells via facilitated diffusion, primarily utilizing the same hexose (B10828440) transporters (GLUT family) as glucose.[6]

The Enzymatic Cascade

Once inside the cell, D-mannose is channeled into a three-step enzymatic cascade to yield GDP-D-mannose.

  • Step 1: Phosphorylation by Hexokinase (HK) D-mannose is first phosphorylated at the C-6 position by hexokinase (HK) to form D-mannose-6-phosphate (M6P), a reaction that consumes one molecule of ATP.[6]

  • Step 2: Isomerization by Phosphomannose Isomerase (MPI) M6P can be reversibly isomerized to fructose-6-phosphate (B1210287) (F6P) by phosphomannose isomerase (MPI), thereby entering the glycolytic pathway.[2] This represents a key branch point between glycosylation and central carbon metabolism.

  • Step 3: Mutarotation by Phosphomannomutase (PMM2) For entry into the glycosylation pathway, M6P is converted to D-mannose-1-phosphate (M1P) by the enzyme phosphomannomutase 2 (PMM2).[3]

  • Step 4: Activation by GDP-Mannose Pyrophosphorylase (GMPP) Finally, M1P is activated by reacting with guanosine triphosphate (GTP), a reaction catalyzed by GDP-mannose pyrophosphorylase (GMPP), to produce GDP-D-mannose and pyrophosphate.[7]

The central metabolic pathway of D-mannose is depicted in the following diagram:

D_Mannose_Metabolism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm D-Mannose_ext D-Mannose D-Mannose_int D-Mannose D-Mannose_ext->D-Mannose_int GLUT Transporter M6P D-Mannose-6-Phosphate D-Mannose_int->M6P Hexokinase (HK) + ATP F6P Fructose-6-Phosphate M6P->F6P Phosphomannose Isomerase (MPI) M1P D-Mannose-1-Phosphate M6P->M1P Phosphomannomutase 2 (PMM2) Glycolysis Glycolysis F6P->Glycolysis GDP-Mannose GDP-D-Mannose M1P->GDP-Mannose GDP-Mannose Pyrophosphorylase (GMPP) + GTP Glycosylation Protein Glycosylation GDP-Mannose->Glycosylation

Core metabolic pathway of D-mannose in mammalian cells.

Quantitative Data on D-Mannose Metabolism

The efficiency and regulation of the D-mannose metabolic pathway are governed by the kinetic properties of its constituent enzymes and the intracellular concentrations of substrates and products. A summary of key quantitative data is presented below.

Enzyme/TransporterSubstrateKmVmaxCell/Tissue TypeReference(s)
Mannose TransporterD-Mannose30-70 µM-Various mammalian cell lines[8]
Hexokinase (Yeast)D-Mannose~6 µM-Yeast[9]
Hexokinase (Mammalian)D-Mannose155.8 µM--[8]
Phosphomannose Isomerase (PMI)Mannose-6-Phosphate--Human[10]
Phosphomannose Isomerase (PMI)Fructose-6-Phosphate0.15 mM7.78 µmol/(min·mg)-[11][12]
Phosphomannomutase 2 (PMM2)Mannose-1-Phosphate--Human[3][13]
GDP-Mannose Pyrophosphorylase (GMPP)Mannose-1-Phosphate0.01 mM-Salmonella enterica[14]
GDP-Mannose Pyrophosphorylase (GMPP)GTP0.2 mM-Salmonella enterica[14]

Note: Kinetic parameters can vary significantly depending on the organism, tissue, and experimental conditions. The data presented here are for comparative purposes.

A multi-enzyme cascade for the synthesis of GDP-mannose has been shown to achieve a maximum reaction rate of 2.7 µM/min, producing 566 nmol of GDP-mannose after 240 minutes, which corresponds to a 71% yield based on the initial GDP concentration.[3]

GDP-D-Mannose: A Precursor for Other Nucleotide Sugars

GDP-D-mannose is not only a direct donor for mannosylation but also serves as a crucial precursor for the synthesis of other nucleotide sugars, most notably GDP-L-fucose.

Synthesis of GDP-L-fucose

The de novo synthesis of GDP-L-fucose from GDP-D-mannose is a two-step enzymatic process:

  • Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by GDP-mannose 4,6-dehydratase (GMD).[9][11]

  • Epimerization and Reduction: The intermediate is then converted to GDP-L-fucose by GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein).[9][11]

This pathway is the primary source of GDP-L-fucose for fucosylation, a critical glycosylation event in many biological processes.[11]

GDP_Fucose_Synthesis GDP-D-Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP-D-Mannose->Intermediate GDP-mannose 4,6-dehydratase (GMD) GDP-L-Fucose GDP-L-Fucose Intermediate->GDP-L-Fucose GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) PMI_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Substrate + Coupling Enzymes) Start->Prepare_Mix Add_PMI Add PMI Enzyme Prepare_Mix->Add_PMI Measure_Absorbance Monitor A340 nm in Plate Reader Add_PMI->Measure_Absorbance Calculate_Activity Calculate PMI Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End HPLC_Workflow Start Start Cell_Harvest Harvest Cells Start->Cell_Harvest Extraction Extract Nucleotide Sugars Cell_Harvest->Extraction HPLC_Analysis HPLC Separation Extraction->HPLC_Analysis Data_Analysis Peak Identification & Quantification HPLC_Analysis->Data_Analysis End End Data_Analysis->End MFA_Workflow Start Experimental Design Cell_Culture Cell Culture & Labeling with Isotope Tracer Start->Cell_Culture Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis Mass Spectrometry Analysis (GC-MS/LC-MS) Extraction->MS_Analysis Data_Processing Data Processing & Correction MS_Analysis->Data_Processing Flux_Calculation Flux Calculation (Metabolic Modeling) Data_Processing->Flux_Calculation End Flux Map Flux_Calculation->End

References

The Role of L-Mannose in Rare Congenital Disorders of Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Disorders of Glycosylation (CDG) are a group of rare, inherited metabolic disorders caused by defects in the synthesis of glycans and their attachment to proteins and lipids. L-mannose, a C-2 epimer of glucose, plays a crucial role in protein glycosylation and has emerged as a therapeutic agent for specific types of CDG. This technical guide provides an in-depth overview of the function of this compound in CDG, with a particular focus on Phosphomannomutase 2 deficiency (PMM2-CDG) and Mannose Phosphate (B84403) Isomerase deficiency (MPI-CDG). We will delve into the biochemical pathways, therapeutic mechanisms, experimental evidence from in vitro and in vivo models, and relevant clinical findings. This guide aims to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of rare diseases and glycosylation disorders.

Introduction to Congenital Disorders of Glycosylation and the Role of Mannose

Congenital Disorders of Glycosylation (CDG) are a diverse group of over 130 genetic disorders that result from defects in the glycosylation of proteins and lipids. N-linked glycosylation, a critical post-translational modification, involves the attachment of oligosaccharide chains (glycans) to asparagine residues of proteins. This process is essential for protein folding, stability, trafficking, and function.

Mannose is a key monosaccharide in the synthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation. Defects in mannose metabolism can lead to a deficiency in the building blocks for glycan synthesis, resulting in hypoglycosylation of numerous proteins and the multisystemic clinical manifestations characteristic of many CDG types.

Biochemical Pathway of Mannose Metabolism

This compound supplementation aims to bypass specific enzymatic defects in the glycosylation pathway. The metabolic fate of mannose is crucial to understanding its therapeutic potential.

  • Uptake and Phosphorylation: Exogenous mannose is transported into the cell and phosphorylated by hexokinase (HK) to form mannose-6-phosphate (B13060355) (M6P).

  • Isomerization and Mutarotation: M6P is then either isomerized to fructose-6-phosphate (B1210287) by mannose phosphate isomerase (MPI), entering glycolysis, or converted to mannose-1-phosphate (M1P) by phosphomannomutase 2 (PMM2).

  • Activation: M1P is subsequently activated to GDP-mannose by GDP-mannose pyrophosphorylase (GMPP). GDP-mannose is the primary mannose donor for the synthesis of the dolichol-linked oligosaccharide precursor in the endoplasmic reticulum.

Mannose_Metabolism Mannose This compound (exogenous) M6P Mannose-6-Phosphate Mannose->M6P Hexokinase (HK) F6P Fructose-6-Phosphate M6P->F6P Mannose Phosphate Isomerase (MPI) M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase 2 (PMM2) Glycolysis Glycolysis F6P->Glycolysis GDP_Mannose GDP-Mannose M1P->GDP_Mannose GDP-Mannose Pyrophosphorylase Glycosylation N-linked Glycosylation GDP_Mannose->Glycosylation

Figure 1: Simplified diagram of the mannose metabolic pathway.

This compound Therapy in Specific CDG Subtypes

MPI-CDG (CDG-Ib)

MPI-CDG is caused by a deficiency in mannose phosphate isomerase, the enzyme that converts M6P to F6P. This leads to an inability to synthesize mannose endogenously from glucose. Oral this compound supplementation is the standard of care for MPI-CDG.[1][2] By providing an exogenous source of mannose, the defective MPI step is bypassed, as hexokinase can directly phosphorylate mannose to M6P, which can then be utilized for glycosylation.[1]

Clinical trials and case studies have demonstrated that mannose therapy in MPI-CDG patients can lead to significant improvements in clinical symptoms such as hypoglycemia, coagulopathy, and protein-losing enteropathy.[3] However, it is important to note that liver fibrosis may persist despite treatment.[3]

PMM2-CDG (CDG-Ia)

PMM2-CDG, the most common form of CDG, results from a deficiency in phosphomannomutase 2, which converts M6P to M1P. The efficacy of this compound supplementation in PMM2-CDG is a subject of ongoing research and debate. Short-term trials have shown limited to no clinical benefit.[4] However, a long-term retrospective study reported biochemical improvements in glycosylation in a majority of PMM2-CDG patients treated with high-dose oral mannose (1-2 g/kg/day) for over a year.[4][5]

The proposed mechanism for the potential benefit of mannose in PMM2-CDG is that by increasing the intracellular concentration of M6P, the substrate for the deficient PMM2 enzyme, the residual enzymatic activity can be pushed towards the production of M1P.[4] In vitro studies using PMM2-deficient fibroblasts have shown that mannose supplementation can correct the glycosylation defect.[4]

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from key studies on the effect of this compound supplementation in CDG.

Table 1: Effect of this compound on GDP-Mannose Levels in CDG Fibroblasts

Cell LineConditionGDP-Mannose (pmol/10⁶ cells)Reference
Normal FibroblastsControl23.5[6]
PMM-deficientControl2.3 - 2.7[6]
PMM-deficient+ 1 mM Mannose~15.5[6]
PMI-deficientControl4.6[6]
PMI-deficient+ 1 mM Mannose24.6[6]

Table 2: Effect of Long-Term this compound Therapy on Transferrin Glycosylation in PMM2-CDG Patients

Patient GroupParameterPre-treatmentPost-treatment (>1 year)Reference
Responders (n=12)Tetrasialo-transferrin (% of total)Variable (low)Significant increase[4]
Non-responders (n=8)Tetrasialo-transferrin (% of total)Variable (low)No significant change[4]

Experimental Protocols

In Vitro this compound Supplementation in CDG Fibroblasts

This protocol is a generalized representation based on methodologies described in the literature.[7]

  • Cell Culture:

    • Culture patient-derived fibroblasts and control fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation and Supplementation:

    • Prepare a sterile stock solution of this compound (e.g., 1 M in water).

    • On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentration (e.g., 1 mM).

    • Replace the existing medium with the mannose-supplemented medium and incubate for the desired duration (e.g., 24-72 hours).

  • Analysis of Glycosylation:

    • Transferrin Isoelectric Focusing (IEF): Analyze the glycosylation status of secreted proteins like transferrin in the culture supernatant by IEF. This technique separates protein isoforms based on their isoelectric point, which is affected by the number of sialic acid residues on the attached glycans.[8][9]

    • Metabolic Labeling: To trace the incorporation of mannose into glycoproteins, cells can be incubated with radiolabeled mannose (e.g., [³H]-mannose). The amount of radioactivity incorporated into proteins is then quantified.[7]

Fibroblast_Experiment_Workflow Start Start Culture Culture CDG and Control Fibroblasts Start->Culture Supplement Supplement with This compound Culture->Supplement Incubate Incubate (24-72h) Supplement->Incubate Analyze Analyze Glycosylation Incubate->Analyze IEF Transferrin Isoelectric Focusing Analyze->IEF Secreted Proteins Labeling Metabolic Labeling with [3H]-Mannose Analyze->Labeling Protein Incorporation End End IEF->End Labeling->End

Figure 2: Experimental workflow for in vitro this compound supplementation in fibroblasts.

In Vivo this compound Supplementation in a PMM2-CDG Mouse Model

The following is a representative protocol based on studies using a hypomorphic PMM2 mouse model.[10][11]

  • Animal Model:

    • Utilize a genetically engineered mouse model that recapitulates the PMM2-CDG phenotype (e.g., carrying a hypomorphic Pmm2 allele).

  • This compound Administration:

    • Prepare a solution of this compound in the drinking water of the mice (e.g., 2% w/v).

    • Provide the mannose-supplemented water ad libitum to the breeding pairs and/or pregnant dams.

  • Monitoring and Analysis:

    • Monitor the survival and phenotype of the offspring.

    • Collect tissue and blood samples for biochemical analysis.

    • Analyze the glycosylation status of serum proteins (e.g., transferrin) using methods like IEF or mass spectrometry.

    • Measure the levels of glycosylation precursors (e.g., GDP-mannose) in tissue lysates using techniques like HPLC.

Signaling Pathways and Downstream Effects

The primary mechanism of this compound in CDG is the restoration of the depleted pool of mannose-derived nucleotide sugars for glycosylation. However, the consequences of hypoglycosylation extend beyond simple protein malfunction and can trigger cellular stress responses.

One such response is the Unfolded Protein Response (UPR) . The accumulation of misfolded glycoproteins in the endoplasmic reticulum due to defective glycosylation can activate the UPR. While direct studies on the effect of this compound on the UPR in CDG are limited, it is plausible that by improving glycosylation and reducing the load of misfolded proteins, mannose supplementation could indirectly alleviate ER stress and downregulate the UPR.

UPR_Hypothesis Hypoglycosylation Hypoglycosylation (due to CDG) MisfoldedProteins Accumulation of Misfolded Glycoproteins in ER Hypoglycosylation->MisfoldedProteins UPR Unfolded Protein Response (UPR) Activation MisfoldedProteins->UPR CellStress Cellular Stress and Apoptosis UPR->CellStress Mannose This compound Supplementation ImprovedGlycosylation Improved Glycosylation Mannose->ImprovedGlycosylation ReducedMisfolding Reduced Misfolded Proteins ImprovedGlycosylation->ReducedMisfolding AlleviatedStress Alleviation of ER Stress ReducedMisfolding->AlleviatedStress Inhibits AlleviatedStress->UPR Downregulates

Figure 3: Hypothetical signaling pathway of this compound effect on the UPR.

Future Directions and Conclusion

This compound therapy has proven to be a life-altering treatment for individuals with MPI-CDG. Its role in PMM2-CDG is more complex and warrants further investigation through well-designed, prospective clinical trials. The development of more sensitive biomarkers and a deeper understanding of the downstream consequences of hypoglycosylation will be crucial for evaluating the efficacy of mannose and other potential therapies for CDG.

This technical guide has provided a comprehensive overview of the function of this compound in rare congenital disorders of glycosylation. By consolidating information on the biochemical pathways, therapeutic mechanisms, quantitative data, and experimental protocols, we hope to facilitate further research and development in this critical area of rare disease therapeutics.

References

L-Mannose Transport Across Cellular Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a C-2 epimer of glucose, is a monosaccharide of significant interest in cell biology and therapeutic development. Its entry into cells is a critical determinant of its metabolic fate and physiological effects. This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound transport across cellular membranes. We delve into the primary transporter families responsible for this compound uptake, namely the facilitated glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). This document summarizes key quantitative data on transporter kinetics, details established experimental protocols for studying this compound transport, and illustrates the core transport mechanisms and regulatory signaling pathways with diagrams generated using the DOT language.

Introduction

This compound plays a crucial role in various physiological and pathological processes, including protein glycosylation, immune modulation, and cancer metabolism. Understanding how this compound traverses the cell membrane is fundamental to harnessing its therapeutic potential. This guide offers an in-depth exploration of the transporters involved, their kinetic properties, and the cellular signaling pathways that regulate their activity.

Mechanisms of this compound Transport

This compound uptake into mammalian cells is primarily mediated by two major classes of transporters:

  • Facilitated Diffusion: This passive transport mechanism is driven by the concentration gradient of this compound across the cell membrane and is mediated by members of the Solute Carrier Family 2 (SLC2A), commonly known as GLUT transporters. Several GLUT isoforms have been shown to transport mannose, albeit with varying affinities.

  • Secondary Active Transport: This form of transport moves this compound against its concentration gradient by coupling its movement to the electrochemical gradient of sodium ions (Na⁺). This process is carried out by members of the Solute Carrier Family 5 (SLC5A), or SGLT transporters.

Facilitated this compound Transport via GLUT Transporters

The GLUT family of transporters are integral membrane proteins that facilitate the transport of hexoses. While glucose is the primary substrate for most GLUTs, many isoforms also transport this compound. The transport is bidirectional and does not require energy.

Facilitated_Diffusion

Active this compound Transport via SGLT Transporters

SGLT transporters utilize the sodium gradient maintained by the Na⁺/K⁺-ATPase pump to drive the uptake of this compound into the cell. This allows for the accumulation of this compound intracellularly at concentrations higher than in the extracellular environment. This mechanism is particularly relevant in tissues like the small intestine and kidney.[1]

Active_Transport

Quantitative Data on this compound Transport

The efficiency and substrate affinity of transporters for this compound are critical parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax).

Table 1: Kinetic Parameters of GLUT Transporters for Mannose and Analogs
TransporterSubstrateKm (mM)VmaxCell Type/SystemReference(s)
GLUT1 3-O-methyl-D-glucose~20-3T3-L1 cells[2]
GLUT2 D-Mannose~125--[3][4]
GLUT3 D-Mannose--Transports mannose[5]
GLUT4 3-O-methyl-D-glucose~7-3T3-L1 cells[2]
Putative Mannose Transporter D-Mannose0.03 - 0.07-Various mammalian cell lines[6]

Note: Data for this compound is often inferred from studies using D-Mannose or glucose analogs. The existence of a specific, high-affinity mannose transporter has been proposed but remains to be fully characterized.[6]

Table 2: Kinetic Parameters of SGLT Transporters for Mannose and Analogs
TransporterSubstrateKm (mM)Vmax (pmol/well/min)Cell Type/SystemReference(s)
SGLT1 D-MannoseLow affinity--[7]
SGLT4 D-MannoseHigh affinity-COS-7 cells[8]
SGLT4 methyl-α-D-glucopyranoside2.629hSGLT4-expressing cells[9]
SGLT5 D-MannoseHigh capacity-HEK293 cells[10]
SGLT5 D-Mannose0.47 ± 0.0613.6 ± 0.6HEK293T cells[11]
Table 3: Inhibitors of this compound Transport
InhibitorTarget(s)MechanismIC50/KiReference(s)
Phloretin GLUTs, Putative Mannose TransporterCompetitive/Non-competitive-[6]
Cytochalasin B GLUTsNon-competitive-[12]
Phlorizin SGLTs, Putative Mannose TransporterCompetitiveKi ~0.2 µM for SGLT1[6][7]
D-Glucose GLUTs, SGLTsCompetitive5 mM inhibits ~50% of mannose uptake[6]
Remogliflozin SGLT5CompetitiveKi = 170 nM (mannose uptake)[9]

Signaling Pathways Regulating this compound Transport

The transport of this compound is a dynamically regulated process, influenced by various intracellular signaling pathways that modulate the expression, localization, and activity of GLUT and SGLT transporters.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of glucose homeostasis and has been implicated in the regulation of mannose metabolism.[13][14] In response to insulin, this pathway promotes the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose and likely mannose uptake in insulin-sensitive tissues like muscle and adipose cells.

PI3K_Akt_Pathway

AMPK Pathway

The AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated by low energy states (high AMP/ATP ratio), stimulates glucose uptake.[15] AMPK activation can promote the translocation of GLUT transporters to the cell surface, a mechanism that is particularly important during exercise in muscle cells. Recent studies suggest that mannose metabolism can influence AMPK activity.[1][16]

AMPK_Pathway

Experimental Protocols

Precise and reproducible experimental methods are essential for studying this compound transport. Below are detailed protocols for two key assays.

Radiolabeled this compound Uptake Assay in Cultured Cells

This assay measures the rate of this compound uptake into adherent cells using a radiolabeled substrate.

Materials:

  • Cultured cells grown in multi-well plates

  • D-[2-³H]mannose or D-[¹⁴C]mannose

  • Complete culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in a multi-well plate and grow to near confluency.

  • Wash the cells twice with warm PBS.

  • Add pre-warmed culture medium containing a known concentration of radiolabeled this compound. For competition or inhibition assays, include unlabeled this compound or inhibitors at various concentrations.

  • Incubate at 37°C for a defined period (e.g., 5, 10, 15 minutes) where uptake is linear.

  • To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding lysis buffer to each well and incubate for at least 30 minutes at room temperature.

  • Transfer the lysate to a scintillation vial.

  • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate from a parallel plate to normalize the uptake data (e.g., in cpm/µg protein).

  • Calculate the rate of uptake (e.g., in pmol/min/mg protein).

Uptake_Assay_Workflow

Vesicular Transport Assay

This assay is used to study the transport of this compound into membrane vesicles, which is particularly useful for characterizing the activity of specific transporters in a cell-free system.

Materials:

  • Membrane vesicles expressing the transporter of interest (e.g., from HEK293 cells)

  • Radiolabeled this compound

  • Transport buffer (e.g., HEPES-Tris buffer)

  • ATP and AMP solutions

  • Stop buffer (ice-cold transport buffer)

  • 96-well filter plates (e.g., GFC filters)

  • Scintillation cocktail and counter

Procedure:

  • Thaw membrane vesicles on ice.

  • Prepare a reaction mixture containing transport buffer, radiolabeled this compound, and either ATP (for active transport) or AMP (as a control).

  • Initiate the transport by adding the membrane vesicles to the reaction mixture.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by adding ice-cold stop buffer.

  • Rapidly filter the mixture through a pre-wetted filter plate to separate the vesicles from the unincorporated substrate.

  • Wash the filters with ice-cold stop buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail and measure radioactivity.

  • The ATP-dependent transport is calculated as the difference in uptake between the ATP- and AMP-containing reactions.

Vesicular_Transport_Workflow

Conclusion and Future Directions

The transport of this compound across cellular membranes is a multifaceted process mediated by both facilitated and active transport systems. While GLUT and SGLT transporters have been identified as key players, the existence and role of a putative mannose-specific transporter warrant further investigation. The kinetic parameters of these transporters for this compound are crucial for understanding its physiological disposition and for the rational design of mannose-based therapeutics. The regulation of this compound transport by signaling pathways such as the PI3K/Akt and AMPK pathways highlights the integration of mannose metabolism with cellular energy status and signaling networks. The experimental protocols detailed in this guide provide a robust framework for future research in this area. Further studies are needed to elucidate the precise kinetic properties of all relevant transporters for this compound, to fully characterize the signaling networks that regulate its uptake, and to explore the therapeutic implications of modulating this compound transport in various disease contexts.

References

L-Mannose as a potential biomarker for metabolic diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. L-Mannose, a C-2 epimer of glucose, has emerged as a promising biomarker candidate.[1] This monosaccharide, primarily known for its role in protein glycosylation, has been increasingly linked to the pathophysiology of metabolic dysregulation.[1][2] Elevated circulating levels of this compound have been associated with insulin (B600854) resistance, an increased risk of developing T2D, and cardiovascular disease, independent of obesity.[3][4] This technical guide provides a comprehensive overview of the current evidence supporting this compound as a biomarker for metabolic diseases, with a focus on quantitative data, experimental protocols, and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the association between this compound and metabolic diseases.

Table 1: Circulating this compound Concentrations in Human Subjects

Subject GroupThis compound Concentration (μg/mL)This compound Concentration (μmol/L)Study Reference
Healthy Volunteers9.93 ± 3.3755.1 ± 18.7[5][6]
Healthy Volunteers6.3 ± 3.635.0 ± 20.0[7]
Patients with Type 2 Diabetes23.47 ± 6.19130.3 ± 34.4[5][6]
Patients with Type 2 Diabetes21.3 ± 10.5118.2 ± 58.3[5]
Patients with Metabolic Syndrome-60.0 ± 17.0A study on metabolic syndrome
Patients with Myocardial Infarction (Normal Glucose Tolerance)-Optimal cut-off: 71.8A study on myocardial infarction

Table 2: Correlation of this compound with Metabolic Parameters

ParameterCorrelation Coefficient (r)p-valueStudy PopulationStudy Reference
Blood Glucose0.7580.012Patients with Metabolic SyndromeA study on metabolic syndrome
Triglycerides0.4780.023Patients with Metabolic SyndromeA study on metabolic syndrome
HDL-Cholesterol-0.4270.022Patients with Metabolic SyndromeA study on metabolic syndrome
Body Mass Index (BMI) (Mannose/Glucose Ratio)0.5810.033Patients with Metabolic SyndromeA study on metabolic syndrome
Uric Acid (Mannose/Glucose Ratio)0.6080.027Patients with Metabolic SyndromeA study on metabolic syndrome

Experimental Protocols

Accurate quantification of this compound in biological samples is critical for its validation as a biomarker. The following are detailed methodologies for two common analytical techniques.

Protocol 1: Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This method offers high sensitivity and specificity for the quantification of D-mannose (B1359870).[5][6][7]

1. Materials and Reagents:

  • D-Mannose standard

  • D-Mannose-13C6 (internal standard, IS)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic Acid

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

2. Sample Preparation:

  • Standard Curve Preparation: Prepare a stock solution of D-Mannose (e.g., 10 mg/mL in water). Serially dilute the stock solution to create calibration standards ranging from 0.31 to 40.0 µg/mL.[5][6] A surrogate blank serum (4% BSA in PBS) can be used to prepare standards.[7]

  • Internal Standard Spiking: Add a fixed concentration of D-Mannose-13C6 internal standard to all samples, calibrators, and quality controls (QCs).

  • Protein Precipitation: Precipitate proteins by adding a volume of cold acetonitrile (e.g., 4 volumes) to the serum/plasma sample (e.g., 100 µL).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent, such as 15% acetonitrile in water.[5]

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series HPLC or equivalent.[7]

  • Column: SUPELCOGELTM Pb, 6% Crosslinked column or a HILIC column.[7][8]

  • Mobile Phase: An isocratic mobile phase of 85% acetonitrile and 15% water can be used.[5]

  • Flow Rate: 1000 µL/min.[5]

  • Column Temperature: 80 °C.[7]

  • Injection Volume: 5 µL.[5]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative ion electrospray (ESI-).[7]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for D-Mannose and D-Mannose-13C6.

4. Data Analysis:

  • Quantify D-Mannose concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Protocol 2: Quantification of this compound in Human Plasma by HPLC with Fluorescence Detection

This method requires derivatization of the sugar for detection.

1. Materials and Reagents:

  • D-Mannose standard

  • Lactose (internal standard)

  • Perchloric acid (0.6 mol/L)

  • ABEE (p-aminobenzoic ethyl ester) labeling kit

  • Acetonitrile

  • Chloroform

  • Specific elution buffer

2. Sample Preparation:

  • Deproteinization: Mix plasma with an equal volume of 0.6 mol/L perchloric acid and the internal standard (lactose).[9]

  • Centrifugation: Centrifuge at 8000 g for 10 min at 4 °C.[9]

  • Derivatization: Derivatize the protein-free supernatant with ABEE reagent.[10]

  • Extraction: Process the derivatized sample with the addition of water and chloroform.[10]

  • Injection: Inject an aliquot of the aqueous layer into the HPLC system.[10]

3. HPLC Conditions:

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: Anion-exchange column.[4]

  • Mobile Phase: Elute with a specific buffer and acetonitrile.[10]

  • Detection: Monitor ABEE-labeled compounds using a fluorescence detector.[10]

4. Data Analysis:

  • Calculate mannose concentration by comparing the peak areas of the sample to the internal standard and the calibration curve.[10]

Signaling Pathways and Logical Relationships

This compound Metabolism

This compound enters the cell via glucose transporters (GLUTs) and is phosphorylated by hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P).[11][12] Man-6-P is a key intermediate that can enter glycolysis via conversion to Fructose-6-Phosphate (Fru-6-P) by phosphomannose isomerase (MPI).[11][12] Alternatively, it can be converted to Mannose-1-Phosphate by phosphomannomutase 2 (PMM2) and subsequently to GDP-Mannose, a precursor for glycosylation reactions.[11]

Mannose_Metabolism cluster_cell Cell GLUT GLUT Mannose_int This compound (intracellular) GLUT->Mannose_int Transport HK Hexokinase (HK) HK->Mannose_int MPI Phosphomannose Isomerase (MPI) Man_6_P Mannose-6-Phosphate MPI->Man_6_P PMM2 Phosphomannomutase 2 (PMM2) PMM2->Man_6_P Mannose_ext This compound (extracellular) Mannose_ext->GLUT Mannose_int->Man_6_P Phosphorylation Fru_6_P Fructose-6-Phosphate Man_6_P->Fru_6_P Man_1_P Mannose-1-Phosphate Man_6_P->Man_1_P Glycolysis Glycolysis Fru_6_P->Glycolysis GDP_Man GDP-Mannose Man_1_P->GDP_Man Glycosylation Glycosylation GDP_Man->Glycosylation

Caption: this compound Metabolic Pathway.

Experimental Workflow for this compound Quantification

The following diagram illustrates the typical workflow for quantifying this compound in biological samples using LC-MS/MS.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (Serum/Plasma) Spiking 2. Internal Standard Spiking (D-Mannose-13C6) Sample_Collection->Spiking Deproteinization 3. Protein Precipitation (Acetonitrile) Spiking->Deproteinization Centrifugation 4. Centrifugation Deproteinization->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MS_MS 7. LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis 8. Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: LC-MS/MS Experimental Workflow.

This compound and Hepatic Steatosis Signaling

In the context of alcoholic liver disease (ALD), D-mannose has been shown to ameliorate hepatic steatosis by regulating hepatocyte lipid metabolism through the PI3K/Akt/mTOR signaling pathway.[13][14] D-mannose supplementation can suppress the ethanol-induced activation of this pathway, leading to a reduction in lipogenesis and an increase in fatty acid oxidation.[13]

Hepatic_Steatosis_Signaling cluster_pathway PI3K/Akt/mTOR Pathway Ethanol Ethanol PI3K PI3K Ethanol->PI3K Activates Mannose This compound Mannose->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Lipogenesis Lipogenesis mTOR->Lipogenesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation mTOR->Fatty_Acid_Oxidation Inhibits Hepatic_Steatosis Hepatic Steatosis Lipogenesis->Hepatic_Steatosis Fatty_Acid_Oxidation->Hepatic_Steatosis Reduces

Caption: this compound in Hepatic Steatosis.

Logical Relationship: Elevated this compound and Metabolic Disease Risk

Elevated circulating this compound is emerging as a key indicator of underlying metabolic dysfunction, preceding the onset of overt clinical disease.

Logical_Relationship Elevated_Mannose Elevated Circulating This compound Levels Insulin_Resistance Insulin Resistance Elevated_Mannose->Insulin_Resistance Associated with Dyslipidemia Dyslipidemia Elevated_Mannose->Dyslipidemia Associated with Obesity Obesity Elevated_Mannose->Obesity Associated with Metabolic_Syndrome Metabolic Syndrome Insulin_Resistance->Metabolic_Syndrome T2D Type 2 Diabetes (T2D) Insulin_Resistance->T2D NAFLD Non-Alcoholic Fatty Liver Disease (NAFLD) Insulin_Resistance->NAFLD Dyslipidemia->Metabolic_Syndrome Obesity->Metabolic_Syndrome Metabolic_Syndrome->T2D CVD Cardiovascular Disease (CVD) Metabolic_Syndrome->CVD

Caption: this compound and Metabolic Risk.

Conclusion

The accumulating evidence strongly suggests that circulating this compound is a valuable biomarker for identifying individuals at risk of developing metabolic diseases. Its stable nature in blood, independent of recent food intake, makes it a potentially more reliable marker than glucose in certain contexts.[15] The standardized and robust analytical methods now available for this compound quantification will facilitate its broader application in clinical research and, eventually, in routine diagnostics. Further investigation into the precise molecular mechanisms linking elevated this compound to insulin resistance and other metabolic pathologies will be crucial for the development of novel therapeutic strategies targeting this pathway. Drug development professionals should consider this compound as a key biomarker in preclinical and clinical studies focused on metabolic diseases.

References

Unraveling the Architecture of L-Mannose Containing Glycans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Mannose, a C-2 epimer of glucose, is a critical monosaccharide component of a diverse array of glycans that play pivotal roles in fundamental biological processes. From protein folding and quality control in the endoplasmic reticulum to immune surveillance and pathogenesis, the structural intricacies of this compound-containing glycans dictate their functional outputs. This technical guide provides a comprehensive overview of the state-of-the-art methodologies employed for the structural elucidation of these vital biomolecules, with a focus on quantitative analysis, detailed experimental protocols, and the visualization of relevant biological pathways.

I. Quantitative Analysis of this compound Containing Glycans

A precise quantitative understanding of glycan structures is paramount for correlating structural features with biological function. Various analytical techniques provide quantitative data on the abundance and distribution of this compound-containing glycans.

Analytical TechniqueSampleQuantitative InformationReference
Mass Spectrometry (MS) RNase BRelative intensity of high mannose glycans (Man5 to Man9) after different derivatization methods. For example, RFMS labeling showed the highest intensity.[1]
Red BeanAmount of Man₈GlcNAc₂ (7.8 µg/g) and Man₅GlcNAc₂ (0.2 µg/g) in dried red beans.[2]
Lectin Affinity Chromatography Monoclonal Antibodies (mAbs)Linear relationship observed between the percentage of terminal mannose determined by Concanavalin A (Con A) chromatography and the 2-AB-HILIC method. Product-specific ratios between terminal mannose and high mannose were identified for different mAbs.[3]
Flow Cytometry Human Embryonic Stem Cells (hESCs)Dose-dependent binding of Concanavalin A (Con A) and Galanthus nivalis lectin (GNA), indicating the presence and relative abundance of N-glycans and terminal high mannose glycans on the cell surface.[4]

II. Key Experimental Protocols for Structural Analysis

The structural analysis of this compound containing glycans relies on a multi-pronged approach, often combining separation techniques with sophisticated analytical methods. Detailed below are protocols for some of the most critical experimental procedures.

A. Lectin Affinity Chromatography for Enrichment of Mannosylated Glycoproteins

Lectin affinity chromatography is a powerful technique for the selective isolation of glycoproteins based on the specific binding of lectins to carbohydrate moieties. Concanavalin A (Con A), a lectin with high affinity for α-linked mannose residues, is commonly used to enrich for high-mannose and hybrid N-glycans.

Protocol: Enrichment of Mannosylated Glycoproteins using Concanavalin A (Con A) Affinity Chromatography [3][5][6]

  • Column Preparation:

    • Prepare a Con A-sepharose column according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).

  • Sample Loading:

    • Dissolve the protein mixture in the binding buffer.

    • Apply the sample to the equilibrated Con A column at a flow rate that allows for efficient binding.

  • Washing:

    • Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound glycoproteins using an elution buffer containing a competitive sugar, such as 0.2-0.5 M methyl α-D-mannopyranoside or methyl α-D-glucopyranoside in the binding buffer.

    • Collect fractions and monitor the protein concentration.

  • Post-Elution Processing:

    • Pool the fractions containing the eluted glycoproteins.

    • Remove the competitive sugar and buffer salts by dialysis or buffer exchange chromatography.

B. Mass Spectrometry for Glycan Profiling and Sequencing

Mass spectrometry (MS) is an indispensable tool for determining the composition and sequence of glycans. Coupled with separation techniques like liquid chromatography (LC), MS provides high-resolution data on complex glycan mixtures.

Protocol: NanoLC-MS/MS Analysis of Released N-Glycans [7][8][9]

  • Glycan Release:

    • Denature the glycoprotein (B1211001) sample by heating at 100°C for 10 minutes.

    • Release the N-glycans by incubating with Peptide-N-Glycosidase F (PNGase F) overnight at 37°C.

  • Glycan Purification:

    • Purify the released glycans using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon) to remove peptides and other contaminants.

  • Optional Derivatization:

    • For improved ionization efficiency and quantitative accuracy, glycans can be derivatized. Permethylation is a common method.[1]

    • Permethylation Protocol:

  • NanoLC-MS/MS Analysis:

    • Resuspend the purified (and derivatized) glycans in an appropriate solvent for nanoLC.

    • Inject the sample onto a nanoLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate the glycans using a reversed-phase or porous graphitized carbon analytical column with a suitable gradient (e.g., acetonitrile/water with 0.1% formic acid).

    • Acquire MS and MS/MS data in positive ion mode. The MS/MS fragmentation patterns provide information on glycan sequence and branching.

C. NMR Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the anomeric configuration, linkage positions, and three-dimensional structure of glycans.[10][11][12]

Protocol: 2D NMR Analysis of Purified Glycans [13][14][15]

  • Sample Preparation:

    • Purify the glycan of interest to homogeneity using chromatographic techniques (e.g., HPLC).

    • Exchange the sample into a deuterium (B1214612) oxide (D₂O) buffer to minimize the H₂O signal.

    • Lyophilize and redissolve the sample in high-purity D₂O.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide spin system.

    • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, aiding in the identification of monosaccharide type.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for determining linkage positions between monosaccharides.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is used to determine the three-dimensional structure and confirm linkage analysis.

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Assign the chemical shifts of all protons and carbons by integrating the information from the different 2D spectra.

    • Determine the monosaccharide composition, anomeric configurations (α or β), and linkage positions based on the assigned chemical shifts and correlation patterns.

III. Visualization of Key Pathways and Workflows

Understanding the context in which this compound containing glycans function is crucial. The following diagrams, generated using Graphviz, illustrate a key biosynthetic pathway and a typical experimental workflow for glycan analysis.

O_Mannosylation_Pathway cluster_ER cluster_Golgi ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi POMT1_2 POMT1/POMT2 O_Man_Protein O-Man-Protein POMT1_2->O_Man_Protein Dol-P-Man Protein Protein (Ser/Thr) Protein->POMT1_2 O_Man_Protein_transport O-Man-Protein Core_M1 Core M1 Glycan Core_M2 Core M2 Glycan Core_M1->Core_M2 POMGNT2 (GlcNAcβ1-6) Core_M3 Core M3 Glycan O_Man_Protein_transport->Core_M1 POMGNT1 (GlcNAcβ1-2) O_Man_Protein_transport->Core_M3 POMK (Man-6-P)

Caption: O-Mannosylation pathway initiation in the ER and core structure diversification in the Golgi.[16]

Glycan_Analysis_Workflow Start Glycoprotein Sample Enrichment Lectin Affinity Chromatography (e.g., Con A) Start->Enrichment Release Enzymatic Glycan Release (PNGase F) Enrichment->Release Purification Solid-Phase Extraction (SPE) Release->Purification Derivatization Derivatization (optional) (e.g., Permethylation) Purification->Derivatization Analysis LC-MS/MS or NMR Analysis Derivatization->Analysis Data Structural Elucidation Analysis->Data

Caption: A generalized workflow for the structural analysis of N-glycans from a glycoprotein sample.

IV. This compound Containing Glycans in Drug Development

The unique structural features and biological roles of this compound-containing glycans make them attractive targets for drug development. An increased abundance of high-mannose N-glycans on the surface of cancer cells has been identified as a tumor-associated carbohydrate antigen (TACA).[17][18] This aberrant glycosylation can be exploited for targeted therapies.

Lectin-drug conjugates (LDCs) that specifically recognize high-mannose glycans are being developed to deliver cytotoxic agents directly to cancer cells, thereby minimizing off-target effects.[17][19] Furthermore, understanding the interactions between viral glycoproteins, which are often heavily mannosylated, and host cell lectins is crucial for the development of antiviral therapies. For instance, the high-mannose glycans on the HIV envelope glycoprotein gp120 are recognized by the broadly neutralizing antibody 2G12 and host lectins, making them a target for vaccine design.[18][20]

The mannose receptor (CD206), expressed on macrophages and dendritic cells, plays a key role in innate immunity by recognizing mannose-terminated glycans on pathogens.[21] This interaction can be leveraged for the targeted delivery of vaccines and immunomodulatory agents to these antigen-presenting cells. The clearance of therapeutic monoclonal antibodies (mAbs) containing high-mannose N-glycans is also mediated by the mannose receptor, highlighting the importance of controlling glycan profiles during mAb production.[22]

V. Conclusion

The structural analysis of this compound containing glycans is a dynamic and rapidly evolving field. The integration of advanced separation techniques, high-resolution mass spectrometry, and powerful NMR spectroscopy provides unprecedented insights into the intricate structures of these essential biomolecules. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in academia and industry. As our understanding of the "glycocode" deepens, the ability to precisely analyze and engineer this compound containing glycans will undoubtedly fuel the development of novel diagnostics, therapeutics, and vaccines.

References

enzymatic pathways for L-Mannose degradation in soil microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a rare L-sugar, is a C-2 epimer of L-rhamnose (B225776) (6-deoxy-L-mannose). While less common than its D-enantiomer, this compound and its derivatives are components of some bacterial polysaccharides and can be found in various natural environments, including soil. The microbial degradation of this compound is a key process in the carbon cycle, and the enzymes involved represent potential targets for various biotechnological and pharmaceutical applications. This technical guide provides an in-depth overview of the enzymatic pathways for this compound degradation in soil microbes, focusing on the core biochemical reactions, key enzymes, and relevant experimental methodologies.

Core Enzymatic Pathway for this compound Degradation

The primary pathway for this compound degradation in many soil microbes is believed to be analogous to the well-characterized L-rhamnose catabolic pathway. This pathway involves a series of enzymatic conversions that transform this compound into intermediates of central metabolism, such as dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde, which can then be further metabolized to pyruvate.[1][2][3] The key enzymatic steps are:

  • Isomerization: this compound is first isomerized to L-fructose (B118286) (also known as L-mannulose) by an L-rhamnose isomerase . This enzyme exhibits broad substrate specificity and can act on this compound.[2][3][4][5]

  • Phosphorylation: L-Fructose is then phosphorylated at the C1 position by an L-rhamnulokinase to produce L-fructose-1-phosphate.

  • Aldol Cleavage: Finally, L-rhamnulose-1-phosphate aldolase (B8822740) cleaves L-fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[6]

DHAP enters the glycolytic pathway directly. L-lactaldehyde can be further oxidized to L-lactate and then to pyruvate, or under anaerobic conditions, it can be reduced to 1,2-propanediol.

While this phosphorylated pathway is common, it is worth noting that alternative, non-phosphorylated pathways for the degradation of related sugars like L-rhamnose have been identified in some bacteria and fungi, suggesting that variations in this compound degradation may also exist in the soil microbiome.

Key Enzymes and Quantitative Data

The efficiency of the this compound degradation pathway is dependent on the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the key enzymes involved.

Table 1: Kinetic Parameters of L-Rhamnose Isomerase with this compound as a Substrate

OrganismEnzymeKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp (°C)Metal CofactorReference
Pseudomonas stutzeriL-Rhamnose Isomerase11240-----[2]
Bacillus subtilisL-Rhamnose Isomeraselow--2588.060Mn2+[1][4]
Caldicellulosiruptor obsidiansisL-Rhamnose Isomerase-57.9--8.085Co2+[5][7]

Signaling Pathways and Experimental Workflows

This compound Degradation Pathway

L_Mannose_Degradation L_Mannose This compound Isomerase L-Rhamnose Isomerase L_Mannose->Isomerase L_Fructose L-Fructose Kinase L-Rhamnulokinase L_Fructose->Kinase L_Fructose_1P L-Fructose-1-Phosphate Aldolase L-Rhamnulose-1-Phosphate Aldolase L_Fructose_1P->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis Glycolysis DHAP->Glycolysis L_Lactaldehyde L-Lactaldehyde Pyruvate Pyruvate L_Lactaldehyde->Pyruvate Further Metabolism Isomerase->L_Fructose Kinase->L_Fructose_1P Aldolase->DHAP Aldolase->L_Lactaldehyde

Figure 1: Proposed enzymatic pathway for this compound degradation in soil microbes.
Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_gene Gene Cloning and Expression cluster_protein Protein Purification and Assay Gene_ID Identify Putative Gene (e.g., rhaA, rhaB, rhaD) Cloning Clone Gene into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., in E. coli) Cloning->Expression Purification Purify Recombinant Protein (e.g., His-tag) Expression->Purification Assay Enzyme Activity Assay Purification->Assay Kinetics Determine Kinetic Parameters (Km, Vmax) Assay->Kinetics

Figure 2: General experimental workflow for characterizing this compound metabolizing enzymes.

Experimental Protocols

L-Rhamnose Isomerase Activity Assay (Cysteine-Carbazole Method)

This method is based on the colorimetric detection of the keto-sugar (L-fructose) produced from the isomerization of the aldo-sugar (this compound).

Materials:

  • Reaction Buffer: 100 mM Glycine-NaOH buffer, pH 8.5.

  • Substrate Solution: 1% (w/v) this compound in Reaction Buffer.

  • Metal Ion Solution: 10 mM MnCl₂.

  • Enzyme Preparation: Purified L-rhamnose isomerase or cell-free extract.

  • Cysteine-Carbazole Reagent:

    • Solution A: 1.5 g cysteine hydrochloride in 100 mL of water.

    • Solution B: 0.12 g carbazole (B46965) in 100 mL of absolute ethanol.

    • Working Reagent: Mix 1 volume of Solution A with 1 volume of Solution B and 20 volumes of concentrated sulfuric acid. Prepare fresh and keep on ice.

  • Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 400 µL Reaction Buffer

    • 50 µL Substrate Solution

    • 50 µL Metal Ion Solution

    • Appropriate amount of enzyme solution

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • To 100 µL of the supernatant, add 900 µL of the Cysteine-Carbazole Working Reagent.

  • Incubate at room temperature for 30 minutes to allow color development.

  • Measure the absorbance at 560 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of L-fructose to quantify the amount of product formed.

  • One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of L-fructose per minute under the specified assay conditions.

Heterologous Expression and Purification of L-Rhamnose Isomerase

Materials:

  • Expression host (e.g., Escherichia coli BL21(DE3)).

  • Expression vector with a purification tag (e.g., pET-28a(+) with a His-tag).

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

Procedure:

  • Clone the L-rhamnose isomerase gene into the expression vector.

  • Transform the recombinant plasmid into the expression host.

  • Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged protein with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol).

L-Rhamnulose-1-Phosphate Aldolase Activity Assay

This assay measures the cleavage of L-rhamnulose-1-phosphate into DHAP and L-lactaldehyde. The production of DHAP can be coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Substrate: L-rhamnulose-1-phosphate (can be synthesized enzymatically from L-rhamnulose).

  • Coupling Enzyme: Glycerol-3-phosphate dehydrogenase.

  • NADH Solution: 10 mg/mL NADH in Assay Buffer.

  • Enzyme Preparation: Purified L-rhamnulose-1-phosphate aldolase or cell-free extract.

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • 800 µL Assay Buffer

    • 100 µL Substrate Solution

    • 50 µL NADH Solution

    • 10 µL Glycerol-3-phosphate dehydrogenase

  • Mix and incubate at 37°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding the aldolase enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of the reaction can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • One unit of aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of DHAP (and thus the oxidation of 1 µmol of NADH) per minute.

Conclusion

The enzymatic degradation of this compound in soil microbes represents a fascinating area of microbial metabolism with significant potential for biotechnological exploitation. While the complete picture of this compound catabolism across the diverse soil microbiome is still emerging, the analogy to the L-rhamnose pathway provides a solid framework for further investigation. The protocols and data presented in this guide offer a starting point for researchers aiming to explore and harness these enzymatic pathways for applications in drug development and biocatalysis. Future research should focus on the direct characterization of this compound-specific enzymes from a wider range of soil microorganisms to fully elucidate the diversity and nuances of this important metabolic process.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of L-Mannose. Due to the limited literature on the direct enzymatic conversion of L-fructose to this compound, this document outlines a robust three-step enzymatic pathway starting from the more readily available L-arabinose. This multi-enzyme cascade offers a controlled and specific route to produce this compound, a valuable rare sugar for various research and pharmaceutical applications.

Introduction

This compound is a C-2 epimer of L-glucose and a rare sugar that is not abundant in nature. Its unique stereochemistry makes it a valuable building block in the synthesis of novel therapeutic agents, including antiviral and anticancer nucleoside analogs. The enzymatic synthesis of this compound offers several advantages over chemical methods, including higher specificity, milder reaction conditions, and reduced by-product formation.

This protocol details a three-step enzymatic conversion of L-arabinose to this compound, involving the following key transformations:

  • Isomerization of L-arabinose to L-ribulose catalyzed by L-arabinose isomerase.

  • Isomerization of L-ribulose to L-ribose catalyzed by mannose-6-phosphate (B13060355) isomerase.

  • Epimerization of L-ribose to this compound . While a specific enzyme for this step is not extensively documented for L-sugars, this protocol provides a chemical epimerization method compatible with the enzymatic workflow.

Enzymatic Synthesis Pathway

The overall workflow for the enzymatic synthesis of this compound from L-arabinose is depicted below.

Enzymatic Synthesis of this compound cluster_0 Step 1: Isomerization cluster_1 Step 2: Isomerization cluster_2 Step 3: Epimerization L_arabinose L-Arabinose L_ribulose L-Ribulose L_arabinose->L_ribulose L-Arabinose Isomerase L_ribose L-Ribose L_ribulose->L_ribose Mannose-6-Phosphate Isomerase L_mannose This compound L_ribose->L_mannose Molybdate (B1676688) Catalyst (Chemical Step)

Fig. 1: Multi-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the enzymatic synthesis.

Table 1: Reaction Conditions and Yields for L-arabinose to L-ribulose Isomerization

ParameterValueReference
EnzymeL-Arabinose Isomerase (from Geobacillus thermodenitrificans)[1][2]
Substrate Concentration100 g/L L-arabinose[1]
Enzyme ConcentrationNot specified
Buffer50 mM Phosphate (B84403) buffer[2]
pH7.0 - 8.0[1][2]
Temperature50 °C[3]
Cofactor1 mM Mn²⁺[3]
Reaction TimeNot specified for optimal yield
Conversion Yield~25%[1][2]

Table 2: Reaction Conditions and Yields for L-ribulose to L-ribose Isomerization

ParameterValueReference
EnzymeMannose-6-Phosphate Isomerase (from Bacillus subtilis)[4]
Substrate Concentration300 g/L L-ribulose[4]
Enzyme Concentration25 U/mL[4]
Buffer50 mM EPPS buffer[4]
pH7.5[4]
Temperature40 °C[4]
Cofactor0.5 mM Co²⁺[4]
Reaction Time3 hours[4]
Conversion Yield71%[4]

Experimental Protocols

Protocol 1: Isomerization of L-arabinose to L-ribulose

This protocol describes the conversion of L-arabinose to L-ribulose using L-arabinose isomerase.

Materials:

  • L-arabinose

  • L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans)

  • 50 mM Sodium Phosphate buffer (pH 7.5)

  • 1 M MnCl₂ solution

  • Reaction vessel with temperature control

  • HPLC system for analysis

Procedure:

  • Prepare a 100 g/L solution of L-arabinose in 50 mM sodium phosphate buffer (pH 7.5).

  • Add MnCl₂ to a final concentration of 1 mM.

  • Equilibrate the reaction mixture to 50°C.

  • Add L-arabinose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 50°C with gentle stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentrations of L-arabinose and L-ribulose.

  • Once the reaction has reached equilibrium (typically when the L-ribulose concentration is stable), terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

  • The resulting mixture containing L-ribulose and unreacted L-arabinose can be used directly in the next step or purified if necessary.

Protocol 2: Isomerization of L-ribulose to L-ribose

This protocol details the conversion of L-ribulose to L-ribose using mannose-6-phosphate isomerase.

Materials:

  • L-ribulose solution (from Protocol 1)

  • Mannose-6-phosphate isomerase (e.g., from Bacillus subtilis)

  • 50 mM EPPS buffer (pH 7.5)

  • 1 M CoCl₂ solution

  • Reaction vessel with temperature control

  • HPLC system for analysis

Procedure:

  • Adjust the pH of the L-ribulose solution from Protocol 1 to 7.5 using the EPPS buffer.

  • Add CoCl₂ to a final concentration of 0.5 mM.

  • Equilibrate the reaction mixture to 40°C.

  • Add mannose-6-phosphate isomerase to a final concentration of 25 U/mL.

  • Incubate the reaction at 40°C with gentle stirring for 3 hours.

  • Monitor the formation of L-ribose using HPLC.

  • After 3 hours, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

  • The resulting solution contains L-ribose, unreacted L-ribulose, and L-arabinose.

Protocol 3: Chemical Epimerization of L-ribose to this compound

This protocol describes a chemical method for the epimerization of L-ribose to this compound using a molybdate catalyst. Note that this is a chemical step and requires careful control of reaction conditions.

Materials:

  • L-ribose solution (from Protocol 2)

  • Ammonium (B1175870) molybdate

  • Sulfuric acid (for pH adjustment)

  • Activated carbon

  • Ion-exchange resin

  • Reaction vessel with temperature and pH control

  • HPLC system for analysis

Procedure:

  • To the L-ribose solution from Protocol 2, add ammonium molybdate. The optimal concentration should be determined experimentally, but a starting point is a 1:100 molar ratio of molybdate to L-ribose.

  • Adjust the pH of the solution to approximately 3.0 with sulfuric acid.

  • Heat the reaction mixture to 90-100°C and maintain this temperature.

  • Monitor the epimerization of L-ribose to this compound by HPLC. The reaction will reach an equilibrium between the two epimers.

  • Once equilibrium is reached, cool the reaction mixture.

  • Decolorize the solution by adding activated carbon and stirring for 30 minutes, followed by filtration.

  • Remove the molybdate catalyst and other ions by passing the solution through a mixed-bed ion-exchange resin.

  • The final solution will contain a mixture of this compound, L-ribose, L-ribulose, and L-arabinose.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is crucial for monitoring the reaction progress and quantifying the different sugar isomers.

  • Column: A carbohydrate analysis column, such as an amino-propyl or a cation-exchange column (e.g., Ca²⁺ form).

  • Mobile Phase: Acetonitrile/water gradient for amino-propyl columns or deionized water for cation-exchange columns.

  • Detector: Refractive Index (RI) detector.

  • Temperature: Column temperature should be optimized for best separation, typically between 30-80°C.

  • Standard Curves: Prepare standard curves for L-arabinose, L-ribulose, L-ribose, and this compound for accurate quantification.

Purification of this compound

The final reaction mixture contains this compound along with other L-sugars. Purification can be achieved using chromatographic techniques.

  • Simulated Moving Bed (SMB) Chromatography: This is an efficient method for large-scale separation of sugar isomers.

  • Preparative HPLC: Using a suitable carbohydrate column, fractions containing pure this compound can be collected.

Logical Workflow for this compound Synthesis

The logical flow of the entire process, from starting material to the final product, is illustrated below.

This compound Synthesis Workflow start Start: L-Arabinose Solution step1 Step 1: Isomerization (L-Arabinose Isomerase) start->step1 analysis1 HPLC Analysis: Monitor L-Ribulose formation step1->analysis1 step2 Step 2: Isomerization (Mannose-6-Phosphate Isomerase) analysis2 HPLC Analysis: Monitor L-Ribose formation step2->analysis2 step3 Step 3: Epimerization (Molybdate Catalyst) analysis3 HPLC Analysis: Monitor this compound formation step3->analysis3 analysis1->step2 Proceed when equilibrium is reached analysis2->step3 Proceed after heat inactivation purification Purification: Chromatography (SMB/HPLC) analysis3->purification Proceed after catalyst removal end Final Product: Pure this compound purification->end

Fig. 2: Experimental workflow for this compound synthesis.

Conclusion

This document provides a comprehensive guide for the multi-enzyme synthesis of this compound from L-arabinose. The detailed protocols, quantitative data, and workflow diagrams are intended to assist researchers in the successful production of this valuable rare sugar for their specific applications in drug discovery and development. Further research into identifying a specific C-2 epimerase for L-ribose could streamline this process into a fully enzymatic pathway.

References

Stereoselective Chemical Synthesis of L-Mannose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective chemical synthesis of L-Mannose, a rare L-hexose of significant interest in glycobiology and drug development. The protocols are based on a versatile and efficient route starting from the readily available chiral building block, 2,3-O-isopropylidene-L-glyceraldehyde.

Introduction

This compound and its derivatives are crucial components of various biologically active molecules, including bacterial polysaccharides and glycoproteins. Their unique stereochemistry makes them valuable targets for the development of novel therapeutics, vaccines, and diagnostic agents. This document outlines a reliable synthetic pathway that allows for the controlled construction of the L-manno configuration, providing a practical guide for researchers in the field. The presented synthesis relies on a substrate-controlled diastereoselective dihydroxylation as the key stereochemistry-determining step.

Data Presentation

The following table summarizes the quantitative data for the multi-step synthesis of a protected this compound derivative, leading to this compound upon deprotection. The data is compiled from the work of Guaragna et al. published in Organic Letters in 2006.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1Three-carbon homologation2,3-O-isopropylidene-L-glyceraldehyde(S)-4-(benzyloxy)-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-5,6-dihydro-2H-pyran-2-oneHeterocyclic homologating agent, Ti(OiPr)4, CH2Cl2, -78 °C to r.t.85>95:5
2Reduction and Protection(S)-4-(benzyloxy)-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-5,6-dihydro-2H-pyran-2-oneBenzyl (B1604629) 4-O-benzyl-6-deoxy-2,3-dideoxy-α-L-erythro-hex-2-enopyranosideDIBAL-H, Toluene (B28343), -78 °C; PhCH2OH, p-TsOH, CH2Cl275 (over 2 steps)N/A
3DihydroxylationBenzyl 4-O-benzyl-6-deoxy-2,3-dideoxy-α-L-erythro-hex-2-enopyranosideBenzyl 4-O-benzyl-α-L-mannopyranosideOsO4 (cat.), NMO, Acetone (B3395972)/H2O90>95:5 (L-manno)
4DeprotectionBenzyl 4-O-benzyl-α-L-mannopyranosideThis compoundH2, Pd/C, MeOHQuantitativeN/A

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Synthesis of 2,3-O-isopropylidene-L-glyceraldehyde

This starting material can be prepared from L-arabinose or L-mannitol through established procedures involving oxidative cleavage.

Step 1: Three-Carbon Homologation

This step involves the reaction of 2,3-O-isopropylidene-L-glyceraldehyde with a heterocyclic homologating agent to form a dihydropyranone intermediate.

Protocol:

  • To a stirred solution of the heterocyclic homologating agent (1.2 equiv.) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add Ti(OiPr)4 (1.2 equiv.).

  • After 30 minutes, add a solution of 2,3-O-isopropylidene-L-glyceraldehyde (1.0 equiv.) in CH2Cl2 dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the dihydropyranone.

Step 2: Reduction and Protection

The dihydropyranone is reduced and subsequently protected as a benzyl glycoside to yield a key enopyranoside intermediate.

Protocol:

  • To a stirred solution of the dihydropyranone from Step 1 (1.0 equiv.) in anhydrous toluene at -78 °C under an inert atmosphere, add DIBAL-H (1.5 equiv., 1.0 M in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. The crude lactol is used directly in the next step.

  • To a solution of the crude lactol in anhydrous CH2Cl2, add benzyl alcohol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the benzyl enopyranoside.

Step 3: Stereoselective Dihydroxylation

This is the key stereochemistry-determining step where the double bond of the enopyranoside is dihydroxylated to establish the L-manno configuration.

Protocol:

  • To a solution of the benzyl enopyranoside from Step 2 (1.0 equiv.) in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (NMO) (1.5 equiv.).

  • To this mixture, add a catalytic amount of osmium tetroxide (OsO4) (2.5 wt % in t-BuOH).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Stir for 30 minutes, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected L-mannopyranoside. The high diastereoselectivity is directed by the existing stereocenter.

Step 4: Deprotection to this compound

The final step involves the removal of the benzyl protecting groups to yield this compound.

Protocol:

  • Dissolve the protected L-mannopyranoside from Step 3 in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product A 2,3-O-isopropylidene-L-glyceraldehyde B Step 1: Three-Carbon Homologation A->B Ti(OiPr)4 C Step 2: Reduction & Protection B->C 1. DIBAL-H 2. PhCH2OH, p-TsOH D Step 3: Stereoselective Dihydroxylation C->D OsO4 (cat.), NMO E Step 4: Deprotection D->E H2, Pd/C F This compound E->F

Caption: Workflow for the stereoselective synthesis of this compound.

Logical Relationship: Stereocontrol in Dihydroxylation

G cluster_substrate Substrate cluster_reagent Reagent cluster_control Stereochemical Control cluster_outcome Outcome Substrate α-L-erythro-hex-2-enopyranoside (C5-stereocenter) Control Substrate-Controlled Diastereoselection Substrate->Control Reagent OsO4 / NMO Reagent->Control Product L-manno configuration (syn-dihydroxylation) Control->Product Major Pathway (>95%) Other L-altro configuration (minor product) Control->Other Minor Pathway (<5%)

Caption: Logic of stereocontrol in the key dihydroxylation step.

Application Notes and Protocols: Isotopic Labeling of L-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, an epimer of L-glucose, is a rare monosaccharide that plays a role in specific biological processes. While less abundant than its D-isoform, the study of this compound metabolism and its incorporation into glycoconjugates is crucial for understanding certain physiological and pathological states. Isotopic labeling of this compound with stable isotopes, such as ¹³C or ²H, provides a powerful tool for tracing its metabolic fate and quantifying its incorporation into biomolecules. This document provides detailed protocols and application notes for the isotopic labeling of this compound, aimed at facilitating research and drug development in this area.

Core Metabolic Pathways of Mannose

Mannose enters cellular metabolism through two primary routes: exogenous uptake and endogenous synthesis from glucose. Once inside the cell, it is phosphorylated to mannose-6-phosphate, a key metabolic intermediate. From here, it can either enter the glycosylation pathway to be incorporated into glycans or be directed towards glycolysis.[1][2][3][4] While most literature focuses on D-mannose, the general metabolic steps are expected to be similar for this compound, though the specific enzymes and transporters involved may differ.

The central metabolic pathways for mannose are depicted below:

Mannose_Metabolism extracellular Extracellular This compound intracellular Intracellular This compound extracellular->intracellular m6p This compound-6-Phosphate intracellular->m6p Hexokinase m1p This compound-1-Phosphate m6p->m1p Phosphomannomutase f6p Fructose-6-Phosphate m6p->f6p Phosphomannose Isomerase gdp_mannose GDP-L-Mannose m1p->gdp_mannose GDP-Mannose Pyrophosphorylase n_glycosylation N-Glycosylation gdp_mannose->n_glycosylation glycolysis Glycolysis f6p->glycolysis

Caption: Metabolic fate of this compound leading to N-glycosylation or glycolysis.

Applications in Research and Drug Development

Isotopically labeled this compound is a valuable tool in various research and development applications:

  • Metabolic Flux Analysis: Tracing the flow of this compound through different metabolic pathways to understand its contribution to glycosylation and energy metabolism.[1]

  • Glycobiology and Glycoprotein Characterization: Identifying and quantifying the incorporation of this compound into specific glycoproteins, aiding in the understanding of their structure and function.

  • Drug Development:

    • Mechanism of Action Studies: Elucidating how therapeutic interventions affect this compound metabolism and glycosylation patterns.[1]

    • Process Development: Monitoring and controlling glycosylation of therapeutic proteins during production to ensure consistency and desired glycoform distribution.[1]

Experimental Protocols

The following protocols provide a general framework for isotopic labeling of this compound in cell culture. Optimization may be required for specific cell lines and experimental goals.

Protocol 1: In Vitro Isotopic Labeling of this compound in Mammalian Cells

This protocol describes the labeling of cultured mammalian cells with isotopically labeled this compound for subsequent analysis by mass spectrometry.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Isotopically labeled this compound (e.g., this compound (1-¹³C, 99%))

  • Labeling medium: Glucose-free and mannose-free medium supplemented with dialyzed FBS and the desired concentration of isotopically labeled this compound.

  • Cell lysis buffer

  • Ice-cold PBS

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the isotopically labeled this compound. The final concentration of labeled this compound will depend on the specific experiment and should be optimized.

  • Cell Washing:

    • Aspirate the complete medium from the cell culture plates.

    • Gently wash the cells twice with sterile PBS to remove any residual unlabeled monosaccharides.[1]

  • Labeling:

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired labeling period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).[1] The optimal incubation time depends on the turnover rate of the protein of interest and the desired level of isotopic enrichment.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer or scrape the cells into ice-cold PBS and pellet them by centrifugation.

    • Store the cell pellet at -80°C until further processing.[1]

Experimental Workflow

The general workflow for a stable isotope labeling study with this compound is outlined below.

Experimental_Workflow cell_culture Cell Culture labeling Isotopic Labeling with Labeled this compound cell_culture->labeling harvest Cell Harvest labeling->harvest extraction Protein/Glycan Extraction harvest->extraction analysis Mass Spectrometry (MS) Analysis extraction->analysis data_analysis Data Analysis and Quantification analysis->data_analysis

Caption: General experimental workflow for this compound stable isotope labeling.

Data Presentation

Quantitative data from isotopic labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of a Target Glycoprotein

Treatment GroupIncubation Time (hours)Isotopic Enrichment (%)
Control (Unlabeled)480
Labeled this compound2445.2 ± 3.1
Labeled this compound4889.7 ± 5.6
Labeled this compound7295.3 ± 2.8

Table 2: Relative Abundance of Glycoforms

GlycoformControl (%)Labeled this compound (%)
G0F35.134.8
G1F45.646.1
G2F19.319.1

Conclusion

Isotopic labeling of this compound is a robust technique for investigating its metabolism and role in glycosylation. The protocols and information provided in this document offer a foundation for researchers to design and execute experiments aimed at understanding the biological significance of this rare sugar. Careful optimization of labeling conditions and downstream analytical methods will ensure high-quality, reproducible data, ultimately advancing our knowledge in glycobiology and supporting the development of novel therapeutics.

References

Application of L-Mannose in Chemoenzymatic Glycan Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a rare sugar, and its derivatives are crucial components of various biologically significant glycans. The precise and efficient synthesis of this compound-containing glycans is paramount for advancing our understanding of their biological roles and for the development of novel therapeutics, including vaccines and diagnostics. Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions, has emerged as a powerful strategy for constructing complex glycans. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound-containing glycans, focusing on practical methodologies for researchers in glycobiology and drug development.

I. Chemoenzymatic Synthesis of this compound and its Activated Donors

The availability of this compound and its activated sugar nucleotide donor, GDP-L-mannose, is a prerequisite for the enzymatic synthesis of this compound-containing glycans.

A. Enzymatic Production of this compound using L-Rhamnose Isomerase

L-Rhamnose isomerase (L-RI) is a key enzyme capable of converting the more abundant L-rhamnose into this compound. This biocatalytic approach offers a cost-effective and stereospecific route to this compound.

Quantitative Data for L-Rhamnose Isomerase

Enzyme SourceSubstrateSpecific Activity (U/mg)Conversion Ratio (%)Reference
Caldicellulosiruptor obsidiansis OB47This compound57.967.0 (from 25 g/L this compound to L-fructose)[1]
Pseudomonas stutzeriThis compound--[2]

Experimental Protocol: this compound Production

This protocol is based on the characterization of a thermostable L-rhamnose isomerase.

Materials:

  • Recombinant L-Rhamnose Isomerase (e.g., from Caldicellulosiruptor obsidiansis OB47)

  • L-Rhamnose

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • CoCl₂ solution

  • Quenching solution (e.g., 0.1 M HCl)

  • HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87P)

Procedure:

  • Prepare a solution of L-rhamnose (e.g., 50 g/L) in the reaction buffer.

  • Add CoCl₂ to a final concentration of 1 mM to activate the enzyme.

  • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 85°C for the enzyme from C. obsidiansis).

  • Initiate the reaction by adding the purified L-rhamnose isomerase to the substrate solution.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 1-4 hours).

  • Monitor the progress of the reaction by taking aliquots at different time points, quenching the reaction with the quenching solution, and analyzing the samples by HPLC.

  • Once the desired conversion is achieved, terminate the reaction by heat inactivation or acidification.

  • Purify the this compound from the reaction mixture using chromatographic techniques such as simulated moving bed (SMB) chromatography.

II. Chemoenzymatic Synthesis of High-Mannose N-Glycans: A "Top-Down" Approach

A highly effective strategy for synthesizing a library of high-mannose N-glycans involves the isolation of a large, naturally abundant glycan, followed by controlled enzymatic trimming. Man₉GlcNAc₂Asn, readily available from soybean flour, serves as an excellent starting material.[3][4][5]

A. Workflow for "Top-Down" Synthesis of High-Mannose N-Glycans

top_down_synthesis soybean Soybean Flour pronase Pronase Digestion soybean->pronase Isolation man9 Man₉GlcNAc₂Asn fmoc_labeling Fmoc Labeling man9->fmoc_labeling pronase->man9 man9_fmoc Man₉GlcNAc₂Asn-Fmoc fmoc_labeling->man9_fmoc mannosidase α-1,2-Mannosidase Digestion man9_fmoc->mannosidase mixture Mixture of Man₅₋₉ GlcNAc₂Asn-Fmoc mannosidase->mixture hplc NP-HPLC Purification mixture->hplc library Library of High-Mannose N-Glycans (Man₅-Man₉) hplc->library

Caption: Workflow for the "top-down" chemoenzymatic synthesis of a high-mannose N-glycan library.

B. Experimental Protocols

Protocol 1: Isolation of Man₉GlcNAc₂Asn from Soybean Flour [4]

Materials:

Procedure:

  • Suspend untoasted soybean flour in 0.9% saline solution.

  • Adjust the pH to 4.6 with 2 M HCl and stir at 4°C for 2 hours.

  • Centrifuge the suspension and collect the supernatant.

  • Add ammonium sulfate to 30% saturation and stir for 2 hours at 4°C.

  • Centrifuge and discard the pellet. Add ammonium sulfate to the supernatant to 60% saturation and stir overnight at 4°C.

  • Centrifuge and collect the pellet. Dissolve the pellet in water and dialyze extensively against water.

  • Lyophilize the dialyzed protein to obtain crude soybean agglutinin.

  • Dissolve the crude agglutinin in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂) and digest with pronase (e.g., 4% w/w) at 37°C for 48 hours.

  • Purify the resulting glycopeptides by size-exclusion chromatography to obtain Man₉GlcNAc₂Asn.

Protocol 2: Fmoc-Labeling of Man₉GlcNAc₂Asn [5][6]

Materials:

  • Man₉GlcNAc₂Asn

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate buffer (e.g., 1 M, pH 8.8)

  • Acetone (B3395972)

  • Reverse-phase HPLC system

Procedure:

  • Dissolve Man₉GlcNAc₂Asn in the sodium bicarbonate buffer.

  • Add a solution of Fmoc-Cl in acetone dropwise while vortexing.

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Quench the reaction by adding an amino-containing reagent (e.g., glycine).

  • Purify the Fmoc-labeled glycan, Man₉GlcNAc₂Asn-Fmoc, by reverse-phase HPLC.

Protocol 3: Controlled α-1,2-Mannosidase Digestion [4][5]

Materials:

  • Man₉GlcNAc₂Asn-Fmoc

  • α-1,2-Mannosidase (e.g., from Trichoderma reesei or Aspergillus oryzae)

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM CaCl₂)

  • Normal-phase HPLC system

Procedure:

  • Dissolve Man₉GlcNAc₂Asn-Fmoc in the reaction buffer.

  • Add a controlled amount of α-1,2-mannosidase. The enzyme-to-substrate ratio will determine the distribution of the resulting glycan mixture.

  • Incubate the reaction at 37°C. Monitor the reaction progress by taking aliquots at different time points and analyzing them by normal-phase HPLC.

  • Stop the reaction by boiling for 5 minutes when the desired distribution of Man₅₋₉GlcNAc₂Asn-Fmoc is achieved.

  • Purify the individual high-mannose N-glycans from the mixture using preparative normal-phase HPLC.

Quantitative Data: Yields for "Top-Down" Synthesis

StepProductYield (%)Reference
Synthesis of Man₁GlcNAc₂Asn-Fmoc from Man₂GlcNAc₂Asn-FmocMan₁GlcNAc₂Asn-Fmoc92[3]
Conjugation of Maleimide-Tagged Man₇GlcNAc₂Asn to BSAMan₇GlcNAc₂Asn-Maleimide-BSA90[3]
Conjugation of Maleimide-Tagged Man₉GlcNAc₂Asn to BSAMan₉GlcNAc₂Asn-Maleimide-BSA88[3]

III. Chemoenzymatic Synthesis of O-Mannose Glycans

O-mannosylation is a critical post-translational modification, and defects in this pathway are linked to certain forms of congenital muscular dystrophy.[7] Chemoenzymatic strategies, particularly one-pot multi-enzyme (OPME) systems, have been developed for the efficient synthesis of O-mannose glycan cores.[8][9][10][11]

A. One-Pot Multi-Enzyme (OPME) Synthesis of Core M1 O-Mannose Glycans

opme_synthesis start Chemically Synthesized GlcNAcβ1-2Manα-Ser opme1 OPME 1: β1-4 Galactosylation start->opme1 intermediate1 Galβ1-4GlcNAcβ1-2Manα-Ser opme1->intermediate1 opme2 OPME 2: α2-3 Sialylation intermediate1->opme2 intermediate2 Siaα2-3Galβ1-4GlcNAcβ1-2Manα-Ser opme2->intermediate2 opme3 OPME 3: α1-3 Fucosylation intermediate2->opme3 final_product Fucα1-3(Siaα2-3)Galβ1-4GlcNAcβ1-2Manα-Ser opme3->final_product

Caption: Sequential one-pot multi-enzyme (OPME) synthesis of a complex Core M1 O-mannose glycan.

B. Experimental Protocol: OPME Synthesis of a Core M1 Tetrasaccharide

This protocol is a conceptual representation based on published strategies.[9]

Materials:

  • Chemically synthesized GlcNAcβ1-2Manα-Ser-Fmoc

  • OPME 1 Enzymes: Galactosyltransferase (e.g., β-1,4-GalT), UDP-Galactose, Alkaline Phosphatase

  • OPME 2 Enzymes: Sialyltransferase (e.g., α-2,3-SiaT), CMP-Sialic Acid, CMP-Sialic Acid Synthetase

  • OPME 3 Enzymes: Fucosyltransferase (e.g., α-1,3-FucT), GDP-Fucose, GDP-Fucose Synthetase

  • Appropriate buffers and cofactors for each enzymatic step

  • HPLC system for purification and analysis

Procedure:

  • Step 1: β-1,4-Galactosylation (OPME 1):

    • To a solution of the starting disaccharyl serine in a suitable buffer, add UDP-Galactose, the galactosyltransferase, and alkaline phosphatase (to degrade UDP).

    • Incubate at 37°C until the reaction is complete, as monitored by LC-MS.

    • Purify the resulting trisaccharide.

  • Step 2: α-2,3-Sialylation (OPME 2):

    • Dissolve the purified trisaccharide in a buffer appropriate for the sialyltransferase.

    • Add CMP-Sialic Acid, the sialyltransferase, and the CMP-Sialic Acid synthetase system (if starting from sialic acid).

    • Incubate at 37°C and monitor the reaction.

    • Purify the resulting tetrasaccharide.

  • Step 3: α-1,3-Fucosylation (OPME 3):

    • Dissolve the purified tetrasaccharide in a buffer suitable for the fucosyltransferase.

    • Add GDP-Fucose and the fucosyltransferase.

    • Incubate at 37°C and monitor the reaction.

    • Purify the final complex O-mannose glycan.

IV. Biological Significance and Applications of Synthesized Mannose-Containing Glycans

A. Role in Protein Folding and Quality Control: The Calnexin/Calreticulin Cycle

High-mannose N-glycans are essential for the proper folding of glycoproteins in the endoplasmic reticulum (ER) through the calnexin/calreticulin cycle.[12][13][14][15][16]

calnexin_cycle unfolded Unfolded Glycoprotein (B1211001) (Glc₃Man₉GlcNAc₂) glucosidase_I_II Glucosidase I & II unfolded->glucosidase_I_II monoglucosylated Monoglucosylated Glycoprotein (Glc₁Man₉GlcNAc₂) glucosidase_I_II->monoglucosylated calnexin_calreticulin Calnexin/ Calreticulin Binding monoglucosylated->calnexin_calreticulin folding Protein Folding calnexin_calreticulin->folding glucosidase_II Glucosidase II folding->glucosidase_II correctly_folded Correctly Folded Glycoprotein (Man₉GlcNAc₂) glucosidase_II->correctly_folded Correct incorrectly_folded Incorrectly Folded Glycoprotein glucosidase_II->incorrectly_folded Incorrect exit_er Exit ER correctly_folded->exit_er uggt UGGT incorrectly_folded->uggt Re-glucosylation degradation ERAD incorrectly_folded->degradation Terminal Misfolding uggt->monoglucosylated

Caption: The Calnexin/Calreticulin cycle for glycoprotein folding in the ER.

B. O-Mannosylation and its Role in Muscular Dystrophy

The O-mannosylation of α-dystroglycan is critical for its function in connecting the cytoskeleton to the extracellular matrix. Defective O-mannosylation leads to a group of congenital muscular dystrophies known as dystroglycanopathies.[3][7][17][18]

o_mannosylation_pathway alpha_dg α-Dystroglycan (Protein) pomt1_2 POMT1/POMT2 alpha_dg->pomt1_2 O-Mannosylation man_ser_thr Man-α-Ser/Thr pomt1_2->man_ser_thr disease Dystroglycanopathies pomt1_2->disease Mutations pomgnt1 POMGnT1 man_ser_thr->pomgnt1 core_m1 Core M1 (GlcNAc-β1,2-Man) pomgnt1->core_m1 pomgnt1->disease Mutations further_elongation Further Elongation (e.g., LARGE) core_m1->further_elongation functional_glycan Functional Glycan further_elongation->functional_glycan further_elongation->disease Mutations laminin_binding Laminin Binding functional_glycan->laminin_binding muscle_integrity Muscle Membrane Integrity laminin_binding->muscle_integrity

Caption: Simplified O-mannosylation pathway of α-dystroglycan and its link to muscular dystrophies.

C. High-Mannose Glycans as Epitopes in HIV-1

The surface of the HIV-1 envelope glycoprotein gp120 is heavily decorated with high-mannose N-glycans, which serve as a "glycan shield" to evade the host immune system. However, a specific cluster of these glycans forms the epitope for the broadly neutralizing antibody 2G12.[19][20][21][22][23] The synthesis of defined high-mannose glycans is crucial for the development of HIV vaccine candidates that can elicit 2G12-like antibodies.

V. Conclusion

The chemoenzymatic synthesis of this compound-containing glycans provides a powerful and versatile platform for accessing structurally defined and complex oligosaccharides. The protocols and data presented herein offer a practical guide for researchers to produce these valuable molecules for a wide range of applications, from fundamental studies in glycobiology to the development of novel therapeutics and vaccines. The continued development of novel enzymes and synthetic methodologies will further expand the toolkit available for glycoengineering and accelerate discoveries in this exciting field.

References

Application Notes and Protocols for the Purification of L-Mannose from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of L-Mannose from complex reaction mixtures, a critical step in the synthesis of this compound-containing active pharmaceutical ingredients and other valuable biochemicals. The protocols focus on robust and scalable methods to achieve high purity this compound, suitable for research and development applications.

Introduction

This compound, a rare sugar, is a C-2 epimer of L-glucose. Its purification from synthetic reaction mixtures presents a challenge due to the presence of unreacted starting materials, reagents, and structurally similar epimers. The choice of purification method depends on the specific composition of the reaction mixture, the desired purity, and the scale of the operation. The most common and effective methods for this compound purification are crystallization and chromatography.

I. Purification by Crystallization

Crystallization is a cost-effective method for purifying this compound, particularly for large-scale operations. The principle lies in the differential solubility of this compound and impurities in a given solvent system. A typical crystallization process involves dissolving the crude reaction mixture in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce crystallization of the target molecule.

Protocol: Recrystallization of this compound

This protocol describes the purification of this compound from a reaction mixture containing its epimer, L-glucose.

Materials:

  • Crude this compound reaction mixture

  • Absolute Ethanol (B145695)

  • Methanol

  • Isopropyl alcohol[1]

  • Deionized water

  • Seeding crystals of pure this compound (optional)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Heating mantle or water bath

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude this compound mixture in a minimal amount of hot deionized water to create a concentrated solution.

  • Solvent Addition: To the hot solution, add a mixture of methyl and isopropyl alcohols (1:1 v/v) to decrease the solubility of this compound and precipitate gummy, amorphous impurities.[1] Decant the supernatant containing the this compound.

  • Concentration: Evaporate the alcoholic extract under reduced pressure to obtain a thick syrup.

  • Crystallization:

    • Dilute the syrup with methanol.[1]

    • If available, add a few seeding crystals of pure this compound to induce crystallization.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. Gentle agitation during cooling can promote the formation of uniform crystals.[1]

  • Isolation and Washing:

    • Collect the this compound crystals by vacuum filtration.

    • Wash the crystals with cold absolute ethanol to remove soluble impurities, such as residual L-glucose.[2]

  • Drying: Dry the purified this compound crystals under vacuum at a controlled temperature (e.g., 40-50°C) to remove any residual solvent.

II. Purification by Chromatography

Chromatographic techniques offer high-resolution separation of this compound from its epimers and other impurities. High-Performance Liquid Chromatography (HPLC) and Simulated Moving Bed (SMB) chromatography are particularly effective.

Protocol: HPLC Purification of this compound

This protocol outlines the separation of this compound from L-glucose using HPLC with a cation exchange resin.

Materials:

  • Crude this compound reaction mixture

  • Deionized water (HPLC grade)

  • Cation exchange column in the sodium (Na+) form[3][4]

  • HPLC system equipped with a refractive index (RI) detector

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude this compound mixture in deionized water to a known concentration (e.g., 5% w/v).[3][4] Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Strong acid cation exchanger in Na+ form.[3][4]

    • Mobile Phase: Deionized water.[5]

    • Flow Rate: As per column manufacturer's recommendation (e.g., 1.5 L/h for a preparative column).[3][4]

    • Column Temperature: 62.5°C (optimization may be required).[3][4]

    • Detector: Refractive Index (RI).

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the equilibrated HPLC column.

    • Monitor the elution profile using the RI detector.

    • Collect fractions corresponding to the this compound peak. The separation of glucose and mannose is achievable under these conditions.[3][4][6]

  • Post-Purification:

    • Pool the fractions containing pure this compound.

    • Remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes quantitative data from various mannose purification methods. Note that much of the available data is for D-Mannose, but the principles are applicable to this compound purification.

Purification MethodStarting MaterialKey ParametersPurity AchievedYieldReference
Crystallization D-glucose epimerization mixtureEthanol substitution and washing>99%>60%[2]
Crystallization Ivory-nut shavings hydrolysateMethyl and isopropyl alcohol mixtureCrystalline solid~35% (based on starting material)[1]
Enzymatic & Microbial Mannose-containing sugar solutionCandida versatilis treatment95% (mannose content in monosaccharide)Not specified[7]
HPLC Mixture of D-glucose and D-mannoseCation exchange resin (Na+ form), 62.5°CBaseline separationNot specified for preparative scale[3][4]
Chemical Catalysis D-glucoseAmmonium molybdate (B1676688) and calcium oxide catalystNot specified44.8%[2]

Mandatory Visualization

Experimental Workflows

general_purification_workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Crude Reaction Mixture Crude Reaction Mixture Primary Purification Primary Purification Crude Reaction Mixture->Primary Purification e.g., Crystallization Secondary Purification Secondary Purification Primary Purification->Secondary Purification e.g., Chromatography Pure this compound Pure this compound Secondary Purification->Pure this compound

General this compound Purification Workflow

crystallization_workflow Crude Mixture Crude Mixture Dissolution Dissolution Crude Mixture->Dissolution Solvent Addition & Impurity Precipitation Solvent Addition & Impurity Precipitation Dissolution->Solvent Addition & Impurity Precipitation Concentration to Syrup Concentration to Syrup Solvent Addition & Impurity Precipitation->Concentration to Syrup Crystallization (Cooling) Crystallization (Cooling) Concentration to Syrup->Crystallization (Cooling) Filtration & Washing Filtration & Washing Crystallization (Cooling)->Filtration & Washing Drying Drying Filtration & Washing->Drying Pure this compound Crystals Pure this compound Crystals Drying->Pure this compound Crystals

This compound Crystallization Workflow

chromatography_workflow Crude Sample Crude Sample Sample Preparation Sample Preparation Crude Sample->Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Fraction Collection Fraction Collection Chromatographic Separation->Fraction Collection Solvent Removal Solvent Removal Fraction Collection->Solvent Removal Pure this compound Pure this compound Solvent Removal->Pure this compound

This compound HPLC Purification Workflow

References

Application Note: Anomeric Characterization of L-Mannose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, an epimer of L-glucose, is a naturally occurring monosaccharide that plays a role in various biological processes, including protein glycosylation. The precise determination of its anomeric configuration (α or β) is critical in glycobiology and drug development, as the stereochemistry at the anomeric center (C-1) dictates its three-dimensional structure and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous characterization of the anomeric forms of carbohydrates in solution.[1] This application note provides a detailed protocol for the anomeric characterization of this compound using 1D and 2D NMR spectroscopy.

In solution, this compound exists as an equilibrium mixture of two cyclic pyranose forms, α-L-mannopyranose and β-L-mannopyranose, along with minor furanose and open-chain forms.[2] NMR spectroscopy allows for the identification and quantification of these anomers by analyzing key parameters such as chemical shifts (δ) and spin-spin coupling constants (J).

Principle

The anomeric configuration of this compound can be determined by analyzing the NMR signals of the anomeric proton (H-1) and carbon (C-1).

  • ¹H NMR: The chemical shift and the coupling constant between H-1 and H-2 (³JH1,H2) are diagnostic. For mannose, the H-2 proton is in an equatorial position. In the α-anomer, the H-1 proton is axial, and in the β-anomer, it is equatorial. This results in small and similar ³JH1,H2 values for both anomers (typically < 2 Hz), making unambiguous assignment based solely on this coupling constant challenging.[1][2] Therefore, other NMR parameters are often required for confirmation. The α-anomeric proton generally resonates at a lower field (higher ppm) than the β-anomeric proton.[3]

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) is highly sensitive to its stereochemistry. The C-1 of the α-anomer typically resonates at a slightly different chemical shift compared to the β-anomer.[4]

  • 2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the proton and carbon signals of each anomer. COSY helps in identifying coupled protons (e.g., H-1 and H-2), while HSQC correlates directly bonded proton and carbon atoms (e.g., H-1 and C-1).

Quantitative NMR Data for this compound Anomers

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts and coupling constants for the anomeric center of this compound in D₂O. Note that the exact values may vary slightly depending on experimental conditions such as temperature, concentration, and pH.

AnomerNucleusChemical Shift (δ) [ppm]Coupling Constant (J) [Hz]
α-L-Mannopyranose¹H-1~5.17³JH1,H2 ≈ 1.8
¹³C-1~95.5¹JC1,H1 ≈ 170
β-L-Mannopyranose¹H-1~4.88³JH1,H2 ≈ 1.0
¹³C-1~95.2¹JC1,H1 ≈ 160

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5][6][7][8]

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, 99.9%)

  • High-quality 5 mm NMR tube and cap[9]

  • Vial for dissolution

  • Pipette

  • Vortex mixer (optional)

  • Filter (e.g., cotton plug in a pipette) if the sample contains particulates[9]

Protocol:

  • Weigh 5-10 mg of the this compound sample and place it in a clean, dry vial.

  • Add approximately 0.6 mL of D₂O to the vial.

  • Gently shake or vortex the vial until the sample is completely dissolved.

  • If any solid particles are present, filter the solution through a cotton plug in a pipette to avoid interfering with the magnetic field homogeneity.[9]

  • Carefully transfer the clear solution into a clean NMR tube.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.[5]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[5]

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

a) ¹H NMR Spectroscopy:

  • Pulse Program: Standard 1D proton experiment (e.g., zg30)

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Spectral Width: 10-12 ppm

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): ~3-4 seconds

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

b) ¹³C NMR Spectroscopy:

  • Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)

  • Spectral Width: 200-220 ppm

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

c) 2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf)

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

d) 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 100-120 ppm (focused on the carbohydrate region)

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 16-32

  • ¹JCH Coupling Constant: Optimized for ~145 Hz

Data Analysis and Interpretation

  • ¹H NMR Spectrum: Identify the anomeric proton signals in the region of δ 4.5-5.5 ppm.[3][10] The downfield signal corresponds to the α-anomer, and the upfield signal to the β-anomer. Integrate the signals to determine the relative ratio of the two anomers in solution.

  • ¹³C NMR Spectrum: Identify the anomeric carbon signals around δ 95 ppm.

  • COSY Spectrum: Locate the cross-peak between H-1 and H-2 for each anomer to confirm their connectivity.

  • HSQC Spectrum: Identify the correlation peaks between H-1 and C-1 for both the α and β anomers. This provides an unambiguous assignment of the proton and carbon signals for each anomeric form.

Visualizations

Anomeric_Equilibrium alpha α-L-Mannopyranose open_chain Open-Chain Form alpha->open_chain Mutarotation beta β-L-Mannopyranose open_chain->beta Mutarotation

Caption: Anomeric equilibrium of this compound in solution.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in D₂O transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC) transfer->nmr_2d assign Assign Anomeric Signals nmr_1d->assign nmr_2d->assign quantify Determine α/β Ratio assign->quantify characterize Anomeric Characterization quantify->characterize

Caption: Experimental workflow for NMR-based anomeric characterization.

References

Application Notes and Protocols for L-Mannose in Isomerase Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Mannose as a substrate for the kinetic analysis of specific isomerases, particularly L-rhamnose isomerase. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of relevant metabolic pathways and experimental workflows.

Introduction

This compound, a rare sugar, serves as a valuable substrate for studying the kinetics of certain isomerases. Notably, L-rhamnose isomerase (EC 5.3.1.14), an enzyme involved in the metabolism of L-rhamnose, has demonstrated significant activity with this compound.[1][2] Understanding the kinetic parameters of these enzymes with this compound is crucial for various applications, including the biotechnological production of rare sugars and the development of enzymatic inhibitors. This document outlines the necessary protocols to perform and analyze these kinetic studies effectively.

Isomerases Utilizing this compound as a Substrate

While D-mannose and its phosphorylated forms are common substrates for enzymes like phosphomannose isomerase in central metabolism, this compound is primarily recognized by enzymes with broader substrate specificity.[3][4] The most well-characterized isomerase that acts on this compound is:

  • L-Rhamnose Isomerase (L-RhI): This enzyme catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose.[2] Importantly, L-RhI from various microbial sources, such as Pseudomonas stutzeri and Bacillus subtilis, exhibits significant catalytic activity towards other rare sugars, including this compound.[1][2][5] Kinetic studies have shown that this compound is a viable, albeit often less preferred, substrate compared to L-rhamnose.[1]

Metabolic Significance of this compound Isomerization

The isomerization of this compound is primarily linked to the catabolic pathway of L-rhamnose in microorganisms. L-rhamnose isomerase is the first enzyme in this pathway, converting L-rhamnose to L-rhamnulose.[2] The ability of this enzyme to also isomerize this compound suggests a potential intersection of metabolic pathways or a promiscuous enzymatic activity that can be exploited for biotechnological purposes.

L_Rhamnose_Metabolism LRhamnose L-Rhamnose LRhamnulose L-Rhamnulose LRhamnose->LRhamnulose L-Rhamnose Isomerase LRhamnulose1P L-Rhamnulose- 1-phosphate LRhamnulose->LRhamnulose1P Rhamnulokinase DHAP Dihydroxyacetone phosphate LRhamnulose1P->DHAP L-Rhamnulose-1-phosphate Aldolase LLactaldehyde L-Lactaldehyde LRhamnulose1P->LLactaldehyde L-Rhamnulose-1-phosphate Aldolase

L-Rhamnose Catabolic Pathway.

In the broader context of human metabolism, D-mannose plays a more significant role, being converted to fructose-6-phosphate (B1210287) and entering glycolysis.[3][4]

D_Mannose_Metabolism DMannose D-Mannose Man6P Mannose-6-P DMannose->Man6P Hexokinase Fru6P Fructose-6-P Man6P->Fru6P Phosphomannose Isomerase Glycolysis Glycolysis Fru6P->Glycolysis

Overview of D-Mannose Metabolism.

Quantitative Data Presentation

The kinetic parameters of L-rhamnose isomerases from different sources with this compound as a substrate are summarized below. These values highlight the variability in enzyme efficiency depending on the microbial origin.

Enzyme SourceSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)Metal Cofactor
Pseudomonas stutzeriL-Rhamnose11240--Alkaline-Mn²⁺
Pseudomonas stutzeriThis compound----Alkaline-Mn²⁺
Bacillus subtilisL-RhamnoseLow--High8.570Mn²⁺
Bacillus subtilisThis compoundLow--Moderate8.570Mn²⁺
Caldicellulosiruptor obsidiansisL-Rhamnose----8.085Co²⁺
Caldicellulosiruptor obsidiansisThis compound-57.9--8.085Co²⁺

Note: Dashes indicate data not explicitly found in the provided search results. The terms "Low" and "High" for K_m_ and k_cat_/K_m_ for the Bacillus subtilis enzyme are based on qualitative descriptions in the search results.[5] The specific activity for the C. obsidiansis enzyme with this compound was reported as 57.9 U/mg.[6] For P. stutzeri L-RhI, L-rhamnose is the most preferred substrate, followed by this compound.[1]

Experimental Protocols

This section provides a detailed methodology for determining the kinetic parameters of an isomerase using this compound as the substrate.

Protocol 1: Isomerase Activity Assay using the Cysteine-Carbazole Method

This protocol is adapted for determining the formation of L-fructose (the ketose product of this compound isomerization).

Materials:

  • Purified L-rhamnose isomerase

  • This compound stock solution (e.g., 1 M)

  • Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 8.5)

  • Metal cofactor solution (e.g., 10 mM MnCl₂)

  • 70% (v/v) Sulfuric acid

  • 1.5% (w/v) Cysteine hydrochloride solution (freshly prepared)

  • 0.12% (w/v) Carbazole (B46965) in absolute ethanol (B145695) (stored in the dark)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction buffer

    • Metal cofactor (final concentration, e.g., 1 mM)

    • Varying concentrations of this compound (e.g., from 0.5 K_m_ to 5 K_m_)

    • Purified enzyme solution (appropriately diluted)

    • Make up the final volume with nuclease-free water.

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature (e.g., 60-70°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of TCA solution.

  • Colorimetric Detection of L-Fructose:

    • To a sample of the stopped reaction mixture, add sulfuric acid, cysteine hydrochloride solution, and carbazole solution.

    • Incubate at room temperature for a defined period to allow color development.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of L-fructose to determine the amount of product formed.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction at each this compound concentration.

    • Plot v₀ versus this compound concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. A Lineweaver-Burk plot can also be used for this purpose.

Kinetic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis PrepMixture Prepare Reaction Mixture (Buffer, Cofactor, this compound) PreIncubate Pre-incubate at Optimal Temperature PrepMixture->PreIncubate AddEnzyme Initiate with Enzyme PreIncubate->AddEnzyme Incubate Incubate for Fixed Time AddEnzyme->Incubate StopReaction Stop with TCA Incubate->StopReaction ColorDev Colorimetric Assay (Cysteine-Carbazole) StopReaction->ColorDev MeasureAbs Measure Absorbance (540 nm) ColorDev->MeasureAbs CalcKinetics Calculate Kinetic Parameters (K_m, V_max) MeasureAbs->CalcKinetics

Workflow for Isomerase Kinetic Assay.
Protocol 2: High-Throughput Screening (HTS) of Isomerase Activity

This protocol can be adapted for screening isomerase libraries for improved activity with this compound. It relies on the quantification of the remaining ketose substrate.

Materials:

  • 96-well microplates

  • L-rhamnose isomerase variants

  • This compound solution

  • Cell lysis buffer

  • Reagents for Seliwanoff's reaction (resorcinol and HCl)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Express isomerase variants in a 96-well plate format and lyse the cells to release the crude enzyme.

  • Enzymatic Reaction: Add this compound solution to each well to initiate the enzymatic reaction. Incubate at the optimal temperature.

  • Substrate Quantification: After a set time, stop the reaction and quantify the amount of L-fructose formed (or this compound consumed) using a suitable method, such as the Seliwanoff's reaction for ketoses.

  • Data Analysis: Identify variants with higher product formation or substrate consumption compared to the wild-type enzyme.

Conclusion

This compound is a valuable tool for the kinetic characterization of isomerases with broad substrate specificities, such as L-rhamnose isomerase. The protocols and data presented here provide a solid foundation for researchers to conduct these studies, contributing to a deeper understanding of enzyme mechanisms and facilitating the development of novel biotechnological applications.

References

Application Notes and Protocols for Incorporating L-Mannose into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a C-2 epimer of glucose, is a sugar that plays a crucial role in the process of N-linked glycosylation of proteins within the endoplasmic reticulum and Golgi apparatus. In the context of biopharmaceutical production, particularly for monoclonal antibodies (mAbs) and other recombinant proteins, the modulation of glycosylation patterns is a critical quality attribute that can significantly impact the efficacy, stability, and immunogenicity of the therapeutic product.[1][2] Supplementing cell culture media with this compound has emerged as a key strategy to increase the proportion of high-mannose N-glycans, a feature that can be essential for matching the glycosylation profile of innovator drugs in biosimilar development or for enhancing specific effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC).[2][3][4][5]

These application notes provide a detailed protocol for the preparation and incorporation of this compound into cell culture media for both research and process development applications. The information is intended to guide researchers in modulating protein glycosylation in various cell lines, with a particular focus on Chinese Hamster Ovary (CHO) cells, a commonly used platform for recombinant protein production.[2]

Data Presentation

The concentration of this compound in cell culture media can be varied to achieve the desired level of high-mannose glycosylation. The optimal concentration is often cell line and product-specific and may require empirical determination. Below is a summary of reported this compound concentrations used in cell culture for the modulation of glycosylation.

ParameterConcentration RangeNotesReference
This compound Concentration 3 g/L - 11.35 g/LCan be the primary hexose (B10828440) source or used in combination with glucose.[6]
Mannose to Total Hexose Ratio > 0 to < 1.0This ratio is a critical parameter to control for predictable glycosylation outcomes.[6]
Combined Sugar Supplementation VariousOften used in combination with other sugars like glucose and galactose to fine-tune glycosylation patterns.[2]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a 100 g/L (10% w/v) sterile stock solution of this compound. This concentrated stock can be aseptically added to the cell culture medium to achieve the desired final concentration.

Materials:

  • D-(+)-Mannose (or this compound, research grade or higher)

  • Cell culture grade water (e.g., Water for Injection - WFI)

  • Sterile container (e.g., glass bottle or disposable sterile bottle)

  • Sterile 0.22 µm filter unit

  • Sterile serological pipettes and/or graduated cylinders

  • Analytical balance

  • Stir plate and magnetic stir bar

Procedure:

  • Weighing: Accurately weigh 10 g of this compound powder using an analytical balance.

  • Dissolving: In a sterile container, add the this compound powder to approximately 80 mL of cell culture grade water. Place a sterile magnetic stir bar in the container and place it on a stir plate. Stir until the this compound is completely dissolved. Do not heat the solution.[7]

  • Volume Adjustment: Once dissolved, bring the total volume to 100 mL with cell culture grade water.

  • Sterile Filtration: Aseptically filter the this compound solution through a sterile 0.22 µm filter unit into a final sterile container.[8]

  • Storage: Store the sterile this compound stock solution at 2-8°C. The solution is typically stable for several months.

Protocol 2: Supplementation of Cell Culture Media with this compound

This protocol outlines the steps for adding the sterile this compound stock solution to a basal cell culture medium.

Materials:

  • Basal cell culture medium (e.g., DMEM, CHO-S-SFM II, etc.)

  • Sterile this compound stock solution (from Protocol 1)

  • Sterile serological pipettes

  • Cell culture flasks, bioreactors, or other culture vessels

Procedure:

  • Determine Final Concentration: Decide on the desired final concentration of this compound in your cell culture medium based on experimental design. Refer to the table above for common concentration ranges.

  • Calculate Volume to Add: Use the following formula to calculate the volume of the this compound stock solution to add to your medium: V₁ = (C₂ * V₂) / C₁ Where:

    • V₁ = Volume of this compound stock solution to add

    • C₁ = Concentration of this compound stock solution (e.g., 100 g/L)

    • V₂ = Final volume of cell culture medium

    • C₂ = Desired final concentration of this compound

  • Aseptic Addition: In a sterile environment (e.g., a biosafety cabinet), aseptically add the calculated volume of the sterile this compound stock solution to the basal cell culture medium.

  • Mixing: Gently swirl the medium to ensure uniform mixing of the this compound.

  • Equilibration: Before introducing cells, ensure the supplemented medium is warmed to the appropriate temperature (typically 37°C) and equilibrated to the correct pH and gas mixture in a cell culture incubator.

  • Cell Culture: Proceed with your standard cell seeding and culture protocol.

Note on Osmolality: The addition of this compound will increase the osmolality of the cell culture medium.[1][3] It is crucial to monitor and potentially adjust the osmolality of the final medium, as high osmolality can negatively impact cell growth and viability.[9][10]

Mandatory Visualization

experimental_workflow cluster_prep Protocol 1: Stock Solution Preparation cluster_supp Protocol 2: Media Supplementation weigh Weigh this compound Powder dissolve Dissolve in Water weigh->dissolve adjust_vol Adjust Volume to 100 mL dissolve->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter store Store at 2-8°C filter->store calculate Calculate Volume of Stock store->calculate basal_medium Basal Cell Culture Medium add Aseptically Add Stock to Medium basal_medium->add calculate->add mix Mix Gently add->mix equilibrate Equilibrate Medium mix->equilibrate culture Perform Cell Culture equilibrate->culture mannose_pathway cluster_cell Cell cluster_media Cell Culture Medium cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi L_Mannose_media This compound (supplemented) L_Mannose_cyto This compound L_Mannose_media->L_Mannose_cyto Transport GDP_Mannose GDP-Mannose L_Mannose_cyto->GDP_Mannose Metabolic Conversion alpha_mannosidase α-Mannosidase GDP_Mannose->alpha_mannosidase Inhibition High_Mannose_Glycans High-Mannose N-Glycans alpha_mannosidase->High_Mannose_Glycans Leads to Accumulation of

References

Application Notes and Protocols for the Use of L-Mannose in Specialty Chemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a C-2 epimer of L-glucose, is a rare sugar that serves as a versatile chiral building block in the synthesis of a wide array of specialty chemicals and pharmaceutical intermediates. Its unique stereochemistry makes it a valuable precursor for the production of other rare L-sugars, amino sugars, and complex glycans, which are pivotal in drug development and glycobiology. This document provides detailed application notes and experimental protocols for the enzymatic and chemical conversion of this compound and its more common enantiomer, D-Mannose (B1359870), into high-value specialty chemicals.

I. Enzymatic Production of D-Mannose from D-Fructose

D-Mannose, while more common than its L-enantiomer, is a valuable specialty chemical and can be produced enzymatically from the readily available substrate D-fructose. This biotransformation is a key step in providing a starting material that can be analogous to this compound in various synthetic pathways.

Application Note:

The enzymatic isomerization of D-fructose to D-mannose is a highly specific and efficient method for producing high-purity D-mannose under mild reaction conditions. D-lyxose (B13635) isomerase (D-LIase) is a particularly effective biocatalyst for this conversion. The process is attractive for industrial applications due to its potential for high yields and the avoidance of harsh chemical reagents.

Quantitative Data for Enzymatic D-Mannose Production:
Enzyme SourceSubstrate Concentration (g/L)Product Concentration (g/L)Conversion Rate (%)Productivity (g/L/h)Optimal pHOptimal Temperature (°C)Reference
Bacillus velezensis CICC 24777 (recombinant D-LIase)500110.7522.118.466.555[1]
Thermoflavimicrobium dichotomicum (D-LIase)500110.522.1--<55[1]
Caldanaerobius polysaccharolyticus (D-LIase)400101.625.4-6.565[1]
Providencia stuartii (immobilized D-LIase)3007525757.535[2]
Thermobifida halotolerans (N-Acyl-D-glucosamine 2-epimerase)50018035.8180--[2]
Bacillus subtilis (recombinant mannose isomerase)600163.327.22---[3]
Experimental Protocol: Enzymatic Production of D-Mannose using D-Lyxose Isomerase

This protocol is based on the use of a recombinant D-lyxose isomerase for the conversion of D-fructose to D-mannose.[4]

1. Materials:

  • Recombinant D-lyxose isomerase (e.g., from Caldanaerobius polysaccharolyticus)

  • D-Fructose

  • Potassium phosphate (B84403) buffer (PBS-K), 50 mM, pH 6.5

  • Manganese (II) chloride (MnCl₂) solution, 1 M

  • Deionized water

  • Heating and stirring equipment (e.g., temperature-controlled water bath with magnetic stirrer)

  • HPLC system with a refractive index detector and a suitable carbohydrate analysis column (e.g., Carbomix Ca-NP10) for product quantification[4]

2. Enzyme Activity Assay:

  • Prepare a 0.5 mL reaction mixture in a microcentrifuge tube containing:

    • 100 mM D-fructose

    • 100 µg/mL D-lyxose isomerase

    • 1 mM Mn²⁺

    • 50 mM PBS-K buffer (pH 6.5) to a final volume of 0.5 mL.

  • Incubate the reaction at 65°C for 15 minutes.

  • Terminate the reaction by boiling for 15 minutes.

  • Centrifuge the mixture at 8,000 x g for 15 minutes.

  • Filter the supernatant through a 0.22-µm membrane.

  • Analyze the concentration of D-mannose produced via HPLC. One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of D-mannose per minute under these conditions.

3. Production of D-Mannose:

  • Prepare a reaction solution in a suitable vessel containing:

    • 600 g/L D-fructose

    • 100 µg/mL D-lyxose isomerase

    • 1 mM Mn²⁺

    • 50 mM PBS-K buffer (pH 6.5).

  • Incubate the reaction at 65°C with continuous stirring for up to 24 hours.

  • Take samples at various time intervals to monitor the production of D-mannose by HPLC.

  • Upon completion, terminate the reaction by heat inactivation (e.g., boiling for 15 minutes).

  • Proceed with downstream processing for purification of D-mannose.

4. Analytical Method (HPLC):

  • Column: Carbomix Ca-NP10 (10 µm, 7.8 mm × 300 mm)

  • Mobile Phase: Ultrapure water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Detector: Refractive Index (RI)

II. Chemical Synthesis of L-Gulose from D-Mannose via C-5 Epimerization

Application Note:

The synthesis of rare L-sugars from readily available D-sugars is a significant challenge in carbohydrate chemistry. L-Gulose, a component of the antitumor antibiotic Bleomycin A2, can be synthesized from D-mannose through a multi-step process involving the formation of a 5,6-unsaturated derivative followed by a C-5 epimerization. This pathway provides access to orthogonally protected L-gulose thioglycosides, which are valuable building blocks for further glycosylation reactions.

Quantitative Data for L-Gulose Synthesis from D-Mannose:
Starting MaterialKey IntermediateFinal ProductNumber of StepsOverall Yield (%)Reference
D-Mannose5,6-Unsaturated thioglycosideL-Gulose derivative921-23[5]

Experimental Workflow for L-Gulose Synthesis:

G DM D-Mannose P_DM Protection of Hydroxyl Groups DM->P_DM Iodo Iodination at C-6 P_DM->Iodo Elim Elimination to form 5,6-Unsaturated Derivative Iodo->Elim Epim C-5 Epimerization (Hydroboration-Oxidation) Elim->Epim LG L-Gulose Derivative Epim->LG

Fig 1. Synthetic pathway from D-Mannose to an L-Gulose derivative.
Experimental Protocol: Synthesis of an L-Gulose Derivative from a D-Mannose Derivative

This protocol outlines the key C-5 epimerization step from a 5,6-unsaturated D-mannoside derivative to an L-gulose derivative.[6]

1. Materials:

  • 5,6-Unsaturated D-mannoside derivative (starting material)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for inert atmosphere reactions

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica (B1680970) gel for column chromatography purification

2. C-5 Epimerization Procedure:

  • Dissolve the 5,6-unsaturated D-mannoside derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add the BH₃·THF solution dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Once the hydroboration is complete, cool the reaction mixture back to 0°C.

  • Carefully add the 30% H₂O₂ solution, followed by the saturated NaHCO₃ solution to initiate the oxidation and hydrolysis of the boronic acid ester.

  • Stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC).

  • Perform an aqueous work-up by diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired L-gulose derivative.

III. Synthesis of 2-Amino-2-Deoxy-D-Glucosamine Derivatives from D-Mannose

Application Note:

Amino sugars are crucial components of numerous bioactive molecules, including antibiotics and anticancer agents. 2-Amino-2-deoxy-D-glucosamine (D-glucosamine) derivatives can be synthesized from D-mannose through a biocatalytic cascade involving a pyranose 2-oxidase and a transaminase. This chemoenzymatic approach offers a green and efficient alternative to traditional chemical methods, which often require multiple protection and deprotection steps.

Biocatalytic Cascade for Amino Sugar Synthesis:

G D_Glucose D-Glucose (or D-Galactose) P2O Pyranose 2-Oxidase (P2O) D_Glucose->P2O Keto_Sugar 2-Keto-Sugar Intermediate TA Transaminase (TA) Keto_Sugar->TA Amino_Sugar D-Mannosamine (or D-Galactosamine) P2O->Keto_Sugar TA->Amino_Sugar Amine_Donor Amine Donor Amine_Donor->TA

Fig 2. One-pot biocatalytic cascade for the synthesis of amino sugars.
Experimental Protocol: One-Pot Synthesis of Mannosamine (B8667444)

This protocol is based on a cascade reaction using an engineered pyranose 2-oxidase and a transaminase.[7]

1. Materials:

  • Engineered Pyranose 2-Oxidase (P2O) variant (e.g., C170A)

  • Engineered Transaminase (TA) variant (e.g., Asp-TA T273A)

  • D-Glucose

  • (R)-α-phenylethylamine ((R)-PEA) as the amine donor

  • Buffer solution (e.g., pH 8)

  • Reaction vessels and temperature control equipment

  • Analytical instrumentation for product analysis (e.g., LC-MS)

2. Screening and Optimization (General Procedure):

  • Screen various engineered transaminases for their activity on the 2-keto-sugar intermediate generated by the P2O.

  • Optimize reaction conditions, including pH and the molar ratio of the sugar substrate to the amine donor. A pH of 8 and a glucose to (R)-PEA ratio of 1:4 have been reported as optimal for mannosamine synthesis.[7]

3. One-Pot Synthesis of Mannosamine:

  • In a suitable reaction vessel, combine D-glucose, the engineered P2O variant, the engineered TA variant, and the amine donor ((R)-PEA) in the optimized buffer.

  • Incubate the reaction mixture at a controlled temperature with gentle agitation.

  • Monitor the formation of mannosamine and the consumption of the 2-keto-glucose intermediate over time using an appropriate analytical method like LC-MS.

  • A conversion of up to 28% to mannosamine has been reported using this cascade reaction.[7]

  • Upon completion, the reaction mixture can be processed to purify the mannosamine product.

Conclusion

This compound and its enantiomer D-mannose are valuable and versatile starting materials for the synthesis of a variety of high-value specialty chemicals. The protocols and data presented here highlight both enzymatic and chemical strategies for these transformations. Enzymatic routes offer high specificity and mild reaction conditions, making them suitable for the production of sensitive molecules and for environmentally friendly processes. Chemical synthesis, on the other hand, provides access to a broad range of derivatives through established organic chemistry reactions. The selection of the optimal method will depend on the target molecule, desired purity, scalability, and economic considerations. Further research into novel biocatalysts and more efficient chemical pathways will continue to expand the utility of mannose in the production of specialty chemicals for the pharmaceutical and biotechnology industries.

References

Application Notes and Protocols for the Quantification of L-Mannose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a C-2 epimer of glucose, is a monosaccharide that plays a vital role in human metabolism, particularly in the glycosylation of various proteins. Altered levels of this compound in biological fluids such as plasma and serum have been linked to various physiological and pathological conditions, including congenital disorders of glycosylation, diabetes mellitus, and certain cancers.[1][2] Consequently, the accurate and robust quantification of this compound in biological samples is of significant interest for basic research, clinical diagnostics, and drug development.

This document provides detailed application notes and protocols for the principle analytical techniques used to quantify this compound in biological samples. These methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.

Quantitative Data Summary

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of various validated methods for this compound quantification in human plasma or serum.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

ParameterMethod 1[3][4][5]Method 2[6][7]
Linearity Range (µg/mL) 1 - 500.31 - 40
Lower Limit of Quantification (LLOQ) (µg/mL) 11.25
Intra-day Precision (%RSD) < 2%< 9.81%
Inter-day Precision (%RSD) < 2%< 9.81%
Intra-day Accuracy (%) 96.07 - 103.6896.59 - 101.75
Inter-day Accuracy (%) 96.07 - 103.68N/A
Extraction Recovery (%) 104.13 - 105.53N/A
Matrix Effect (%) 96.85 - 100.04~62.2 (suppression)
Internal Standard D-Mannose-13C613C6-Mannose

Table 2: Performance Characteristics of HPLC Methods for this compound Quantification

ParameterMethod 1[8][9]
Linearity Range (µg/mL) 0.5 - 500
Derivatization 1-phenyl-3-methyl-5-pyrazolone (PMP)
Precision, Recovery, Stability Meets FDA bioanalytical method validation acceptance criteria

Table 3: Performance Characteristics of an Enzymatic Assay for this compound Quantification

ParameterMethod 1[10][11]
Quantification Range (µmol/L) 0 - 200
Intra-assay CV (%) 4.4 - 6.7
Inter-assay CV (%) 9.8 - 12.2
Recovery (%) 94 ± 4.4
Endogenous Levels in Healthy Volunteers (µmol/L) 54.1 ± 11.9 (range 36-81)

Signaling Pathways and Experimental Workflows

This compound Metabolism

This compound enters mammalian cells and is phosphorylated by hexokinase to mannose-6-phosphate (B13060355). This intermediate can then be converted by phosphomannose isomerase to fructose-6-phosphate (B1210287), which enters the glycolysis pathway.

Mannose_Metabolism This compound This compound Mannose-6-Phosphate Mannose-6-Phosphate This compound->Mannose-6-Phosphate Hexokinase Fructose-6-Phosphate Fructose-6-Phosphate Mannose-6-Phosphate->Fructose-6-Phosphate Phosphomannose Isomerase Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis

Caption: Simplified diagram of this compound metabolism in mammalian cells.

Experimental Workflow: LC-MS/MS Quantification

The general workflow for quantifying this compound in biological samples using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Serum) B Add Internal Standard (e.g., D-Mannose-13C6) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Quantification F->G

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

Experimental Workflow: GC-MS Quantification with Derivatization

Due to the low volatility of sugars, GC-MS analysis requires a derivatization step to make the analytes suitable for gas chromatography.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Sample B Protein Precipitation A->B C Evaporation to Dryness B->C D Oximation C->D E Silylation D->E F GC-MS Analysis E->F G Quantification F->G

Caption: Experimental workflow for GC-MS analysis of this compound including derivatization.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS

This protocol is based on a validated method using stable isotope dilution for accurate quantification.[1][3]

Materials:

  • Human serum samples

  • This compound standard

  • D-Mannose-13C6 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

    • Prepare a stock solution of D-Mannose-13C6 (e.g., 1 mg/mL) in water.

    • Prepare working standard solutions by serial dilution of the this compound stock solution to create a calibration curve (e.g., 1, 2, 5, 20, 50 µg/mL) in a surrogate matrix (e.g., 4% BSA in PBS).[3]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a 50 µL aliquot of serum sample, calibrator, or QC in a microcentrifuge tube, add 5 µL of the D-Mannose-13C6 internal standard working solution.[1][3]

    • Add 100 µL of cold acetonitrile to precipitate proteins.[1][3]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 20,800 x g for 10 minutes at room temperature.[3]

    • Transfer 100 µL of the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in 100 µL of 0.1% formic acid in water.[3]

    • Vortex for 30 seconds and centrifuge.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • HPLC System: Agilent 1200 series or equivalent.[3][4]

    • Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 x 7.8 mm, 9 µm).[3][4]

    • Mobile Phase: 100% HPLC water.[3][4]

    • Flow Rate: 0.5 mL/min.[3][4]

    • Column Temperature: 80°C.[3][4]

    • Injection Volume: 5 µL.[3]

    • Mass Spectrometer: API 3200 QTRAP or equivalent triple quadrupole mass spectrometer.[3]

    • Ionization Mode: Negative Ion Electrospray (ESI-).[4]

  • Data Analysis:

    • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve using a weighted (1/x²) linear regression.[3]

Protocol 2: Quantification of this compound in Human Plasma by HPLC with Pre-column Derivatization

This protocol involves derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for UV or fluorescence detection.[8]

Materials:

  • Human plasma samples

  • This compound standard

  • L-rhamnose (Internal Standard)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)

  • Sodium hydroxide (B78521) (NaOH) (0.3 M)

  • Hydrochloric acid (HCl) (0.3 M)

  • Chloroform

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) buffer

Procedure:

  • Derivatization:

    • To 10 µL of plasma, standard, or QC, add 30 µL of the internal standard working solution.[8]

    • Add 60 µL of PMP solution and 40 µL of NaOH solution.[8]

    • Incubate at 70°C for 60 minutes.[8]

    • Neutralize the reaction by adding 40 µL of HCl.[8]

    • Vortex for at least 5 seconds.

    • Extract with 500 µL of chloroform.[8]

    • Centrifuge and collect the aqueous (upper) layer for HPLC analysis.

  • HPLC Conditions:

    • Column: Poroshell EC-C18 (4.6 x 100 mm, 2.7 µm).[8]

    • Mobile Phase A: 100 mM Ammonium Acetate buffer (pH 5.5).[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient Elution: A suitable gradient to separate the derivatized sugars.

    • Flow Rate: 1 mL/min.[8]

    • Column Temperature: 37°C.[8]

    • Injection Volume: 20 µL.[8]

    • Detection: UV at 254 nm.[8]

  • Data Analysis:

    • Calculate the concentration of this compound by comparing the peak area of PMP-derivatized mannose to that of the PMP-derivatized internal standard.[8]

Protocol 3: Quantification of this compound in Biological Samples by GC-MS with Derivatization

This protocol is a general approach for the analysis of sugars by GC-MS, which requires a two-step derivatization process.[1][12]

Materials:

  • Biological sample (e.g., plasma, tissue extract)

  • Internal standard (e.g., Ribitol)

  • Methoxylamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Perform protein precipitation and evaporate the supernatant to complete dryness.

  • Derivatization:

    • Step 1: Oximation: Add 50 µL of methoxylamine hydrochloride in pyridine to the dried sample residue. Incubate at 30°C for 90 minutes with shaking. This step protects the aldehyde and keto groups.

    • Step 2: Silylation: Add 80 µL of MSTFA and incubate at 37°C for 30 minutes with shaking. This step replaces acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

  • GC-MS Conditions:

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless, depending on the concentration.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized sugars.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.[12]

    • Scan Range: m/z 50-800.[12]

  • Data Analysis:

    • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

    • Quantify using the peak area ratio relative to the internal standard.

Protocol 4: Enzymatic Assay for D-Mannose (B1359870) in Serum

This protocol is based on the selective removal of glucose followed by enzymatic determination of mannose.[10][11]

Materials:

  • Serum samples

  • Glucokinase (from Bacillus stearothermophilus)

  • ATP

  • Anion-exchange spin columns

  • Hexokinase

  • Phosphomannose isomerase

  • Glucose-6-phosphate dehydrogenase

  • NADP+

  • Spectrophotometer

Procedure:

  • Glucose Removal:

    • Incubate the serum sample with glucokinase and ATP to convert D-glucose to glucose-6-phosphate.[10]

    • Pass the reaction mixture through an anion-exchange spin column to remove the negatively charged glucose-6-phosphate and excess ATP.[10]

  • Mannose Assay:

    • The glucose-depleted sample is then incubated with a cocktail of enzymes:

      • Hexokinase and ATP to convert D-Mannose to mannose-6-phosphate.

      • Phosphomannose isomerase to convert mannose-6-phosphate to fructose-6-phosphate.

      • Phosphoglucose isomerase to convert fructose-6-phosphate to glucose-6-phosphate.

      • Glucose-6-phosphate dehydrogenase and NADP+ to oxidize glucose-6-phosphate, producing NADPH.

    • The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-Mannose in the sample.

  • Quantification:

    • A standard curve is generated using known concentrations of D-Mannose. The concentration in the unknown samples is determined by interpolation from this curve.

References

L-Mannose Functionalized Nanoparticles: A Targeted Approach for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles with L-Mannose offers a promising strategy for targeted drug delivery to specific cell types, primarily macrophages and certain cancer cells that overexpress the mannose receptor (CD206).[1][2][3][4][5] This targeted approach can enhance therapeutic efficacy while minimizing off-target effects and systemic toxicity.[3] These application notes provide an overview of this compound functionalized nanoparticles, their mechanism of action, and detailed protocols for their synthesis, characterization, and evaluation.

Principle of Mannose-Targeted Drug Delivery

The core principle lies in the specific molecular recognition between this compound moieties on the nanoparticle surface and the mannose receptor, a C-type lectin receptor, present on the plasma membrane of target cells.[5][6] This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the nanoparticles and the subsequent release of the encapsulated therapeutic payload within the cell.[7] This mechanism is particularly effective for delivering drugs to macrophages, which play a crucial role in various diseases, including infections, atherosclerosis, and cancer.[1][2][8]

Signaling Pathway for Mannose Receptor-Mediated Uptake

The binding of mannosylated nanoparticles to the mannose receptor (CD206) triggers a cascade of intracellular events leading to their internalization. This process, known as clathrin-mediated endocytosis, is a well-established pathway for the uptake of various ligands.

Mannose_Receptor_Signaling Mannose Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Mannosylated_Nanoparticle This compound Functionalized Nanoparticle Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Nanoparticle->Mannose_Receptor Binding Clathrin_Pit Clathrin-Coated Pit Mannose_Receptor->Clathrin_Pit Clustering & Recruitment Early_Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Pit->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Receptor_Recycling Receptor Recycling Early_Endosome->Receptor_Recycling Sorting Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation & Release Receptor_Recycling->Mannose_Receptor Return to Membrane

Caption: Mannose receptor-mediated endocytosis pathway.

Applications

The targeted nature of this compound functionalized nanoparticles makes them suitable for a wide range of therapeutic applications:

  • Anti-Cancer Therapy: Targeting tumor-associated macrophages (TAMs) or cancer cells that overexpress mannose receptors.[3][7]

  • Anti-Infective Therapy: Delivering antimicrobial agents to infected macrophages, for example, in the treatment of tuberculosis.[9][10]

  • Anti-Inflammatory Therapy: Targeting macrophages involved in inflammatory processes like atherosclerosis.[8]

  • Vaccine Delivery: Enhancing antigen uptake by antigen-presenting cells (APCs) to elicit a robust immune response.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound functionalized nanoparticles.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

Nanoparticle TypeCore MaterialSize (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Dendrimeric NanoparticlesPAMAM G5.0~10-20Not ReportedNot ReportedNot Reported[8]
Chitosan NanoparticlesChitosan132-184Not ReportedNot Reported73-95[1]
Hybrid NanoparticlesF127-TA~265~ -4.5Not ReportedNot Reported[12]
Reconstituted LipoproteinLipids, ApoA-I~10-15NegativeNot ReportedNot Reported[13]
Silicon NanoparticlesSilicon16 (hydrodynamic)Not ReportedNot ReportedNot Reported[14]
Poly(β-amino ester) NPsPBAE~180PositiveNot ReportedNot Reported[15]
PLGA-PEG NanoparticlesPLGA-PEG108.2 ± 7.2Not Reported13.7 ± 0.781.2 ± 6.3[16]
Polymeric MicellesPEGDB~150Near NeutralNot ReportedNot Reported[17]
Solid-Lipid NanoparticlesGMS~170Not ReportedNot ReportedNot Reported[9]

Table 2: In Vitro Cellular Uptake Studies

Nanoparticle TypeCell LineUptake Enhancement (Mannosylated vs. Non-Mannosylated)Method of QuantificationReference
Dendrimeric NanoparticlesMouse Peritoneal MacrophagesSignificantly higher in macrophages vs. hepatocytesNot Specified[8]
Hybrid NanoparticlesU937 Macrophages (M1 & M2)Significantly higher uptake of MDNPsFluorescence Microscopy, Flow Cytometry[12]
Reconstituted LipoproteinRAW 264.7 MacrophagesMore efficient payload deliveryNot Specified[18]
Polymeric MicellesThP-1 Human MacrophagesSignificantly increased uptake efficiencyCell-associated fluorescence intensity[17]
Solid-Lipid NanoparticlesRAW 264.7, A549Remarkably higher uptake efficiencyNot Specified[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound Functionalized Nanoparticles

This protocol describes a general method for the synthesis of mannose-functionalized polymeric nanoparticles using an EDC/NHS coupling reaction.

Synthesis_Workflow Workflow for Synthesis of Mannosylated Nanoparticles Start Start Prepare_NPs Prepare Amine-Terminated Nanoparticles (e.g., PLGA-PEG-NH2) Start->Prepare_NPs Activate_Mannose Activate Carboxyl Group of D-Mannosamine using EDC/NHS Prepare_NPs->Activate_Mannose Conjugation Conjugate Activated Mannose to Nanoparticles Activate_Mannose->Conjugation Purification Purify Mannosylated Nanoparticles (e.g., Dialysis, Centrifugation) Conjugation->Purification Characterization Characterize Nanoparticles (Size, Zeta, Morphology, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for nanoparticle synthesis.

Materials:

  • Amine-terminated nanoparticles (e.g., PLGA-PEG-NH2)

  • D-Mannosamine or a mannose derivative with a carboxyl group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (pH 6.0)

  • Coupling Buffer: PBS (pH 7.4)

  • Dialysis membrane (MWCO appropriate for the nanoparticle size)

  • Deionized water

Procedure:

  • Preparation of Amine-Terminated Nanoparticles: Synthesize nanoparticles with surface amine groups using established protocols for the chosen core material (e.g., PLGA-PEG).

  • Activation of Mannose: a. Dissolve D-mannosamine (or a carboxylated mannose derivative) in MES buffer. b. Add EDC and NHS to the mannose solution in a molar excess (e.g., 5-fold) relative to the carboxyl groups. c. Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation to Nanoparticles: a. Disperse the amine-terminated nanoparticles in PBS. b. Add the activated mannose solution to the nanoparticle dispersion. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification: a. Transfer the reaction mixture to a dialysis bag. b. Dialyze against deionized water for 24-48 hours with frequent water changes to remove unreacted reagents. c. Alternatively, purify by repeated centrifugation and resuspension in deionized water.

  • Characterization: Characterize the purified mannosylated nanoparticles as described in Protocol 2.

Protocol 2: Physicochemical Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure: a. Disperse the nanoparticles in deionized water or PBS at a suitable concentration. b. Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential. c. Perform measurements in triplicate.

2. Morphology:

  • Instrument: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: a. Place a drop of the nanoparticle dispersion onto a carbon-coated copper grid. b. Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate) if necessary. c. Image the nanoparticles under the microscope to observe their size, shape, and surface morphology.

3. Drug Loading and Encapsulation Efficiency:

  • Procedure: a. Separate the drug-loaded nanoparticles from the unencapsulated drug by centrifugation or filtration. b. Lyse the nanoparticles using a suitable solvent to release the encapsulated drug. c. Quantify the amount of drug in the supernatant (unencapsulated) and in the lysed nanoparticles (encapsulated) using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). d. Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Cellular Uptake Study

This protocol describes how to assess the cellular uptake of mannosylated nanoparticles using fluorescence microscopy and flow cytometry.

Uptake_Workflow Workflow for In Vitro Cellular Uptake Assay Start Start Cell_Seeding Seed Cells (e.g., RAW 264.7) in a multi-well plate Start->Cell_Seeding Incubation Incubate cells for 24h Cell_Seeding->Incubation Treatment Treat cells with Fluorescently-Labeled Mannosylated and Non-Mannosylated NPs Incubation->Treatment Incubate_Treatment Incubate for a defined period (e.g., 4h) Treatment->Incubate_Treatment Washing Wash cells with PBS to remove extracellular nanoparticles Incubate_Treatment->Washing Analysis Analyze cellular uptake Washing->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry End End Microscopy->End Flow_Cytometry->End

Caption: General workflow for cellular uptake assay.

Materials:

  • Target cells (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Fluorescently-labeled mannosylated and non-mannosylated (control) nanoparticles

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates or chamber slides

  • Fluorescence microscope

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate or chamber slide at an appropriate density and allow them to adhere overnight.

  • Treatment: a. Prepare dispersions of fluorescently-labeled mannosylated and non-mannosylated nanoparticles in cell culture medium at the desired concentration. b. Remove the old medium from the cells and add the nanoparticle-containing medium. c. As a control for receptor-mediated uptake, pre-incubate a set of cells with an excess of free this compound for 30 minutes before adding the mannosylated nanoparticles.[16]

  • Incubation: Incubate the cells with the nanoparticles for a specific time period (e.g., 2-4 hours) at 37°C.

  • Washing: a. Aspirate the medium containing the nanoparticles. b. Wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

  • Analysis:

    • Fluorescence Microscopy: a. Fix the cells if necessary (e.g., with 4% paraformaldehyde). b. Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). c. Visualize the cells under a fluorescence microscope to observe the intracellular localization of the nanoparticles.

    • Flow Cytometry: a. Detach the cells from the plate using a non-enzymatic cell dissociation solution. b. Resuspend the cells in PBS. c. Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the cellular uptake.

These protocols provide a foundation for the development and evaluation of this compound functionalized nanoparticles for targeted drug delivery. Researchers should optimize these protocols based on their specific nanoparticle system and therapeutic application.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of L-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of L-Mannose using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this compound in various sample matrices. Two distinct HPLC methods are presented: a chiral separation method for the direct analysis of this compound and a pre-column derivatization method with UV detection.

Method 1: Chiral Separation of this compound by HPLC with Refractive Index (RI) Detection

This method allows for the direct separation and quantification of this compound from its enantiomer, D-Mannose, without the need for derivatization. This is particularly useful for applications where the enantiomeric purity of this compound is critical.

Quantitative Data Summary
ParameterChiral Separation with RI Detection
Analyte This compound
Column Chiralpak AD-H
Mobile Phase Isocratic mixture of hexane (B92381) and ethanol
Detector Refractive Index (RI)
Retention Time (L-Mannopyranose) Approximately 8 minutes[1]
Limit of Detection (LOD) Typically in the low µg/mL range (estimated)
Limit of Quantification (LOQ) Typically in the mid µg/mL range (estimated)
Linearity Range Dependent on detector response, typically spans 1-2 orders of magnitude (estimated)
Recovery Sample matrix dependent, typically >90% (estimated)
Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • D-Mannose (for selectivity testing)

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Water (deionized, 18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a pump, autosampler, and column oven

  • Chiralpak AD-H column (e.g., 250 x 4.6 mm, 5 µm)

  • Refractive Index (RI) detector

3. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare an isocratic mobile phase of hexane and ethanol. A typical starting ratio is 90:10 (v/v). Degas the mobile phase prior to use.

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

4. Chromatographic Conditions

  • Column: Chiralpak AD-H

  • Mobile Phase: Hexane:Ethanol (e.g., 90:10 v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: Ambient or controlled at 25°C

  • Injection Volume: 10-20 µL

  • Detector: Refractive Index (RI)

  • Run Time: Approximately 15 minutes

5. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Identify the this compound peak based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: Quantification of this compound by HPLC with UV Detection after Pre-column Derivatization

This method involves the derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP), which introduces a chromophore allowing for sensitive UV detection. While this method was developed for D-mannose, it is applicable to this compound as they have the same reactive functional groups. Validation for this compound would be required.

Quantitative Data Summary
ParameterPre-column Derivatization with PMP and UV Detection
Analyte This compound (as PMP derivative)
Column C18 reverse-phase column (e.g., Poroshell EC-C18, 4.6 x 100 mm, 2.7 µm)[2]
Mobile Phase Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate)[2]
Detector UV-Vis Detector (e.g., at 254 nm)[2]
Retention Time Dependent on gradient conditions, typically 5-15 minutes[3]
Limit of Detection (LOD) Typically in the low ng/mL to high pg/mL range (estimated)
Limit of Quantification (LOQ) Typically in the low to mid ng/mL range (estimated)
Linearity Range Wide range, e.g., 0.5–500 μg/mL for D-mannose[2][3]
Recovery Sample matrix dependent, typically >85% (estimated)
Experimental Protocol

1. Materials and Reagents

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector

  • C18 reverse-phase column (e.g., Poroshell EC-C18, 4.6 x 100 mm, 2.7 µm)[2]

  • pH meter

  • Centrifuge

3. Preparation of Solutions

  • PMP Solution: Dissolve PMP in methanol (B129727) to a concentration of 0.5 M.

  • NaOH Solution: Prepare a 0.3 M sodium hydroxide solution in water.

  • HCl Solution: Prepare a 0.3 M hydrochloric acid solution in water.

  • Mobile Phase A: 100 mM ammonium acetate buffer, pH adjusted to 5.5.[2]

  • Mobile Phase B: Acetonitrile.[2]

4. Derivatization Procedure

  • To 100 µL of this compound standard or sample, add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution.

  • Vortex the mixture and incubate at 70°C for 30 minutes.

  • Cool the mixture to room temperature and neutralize by adding 100 µL of 0.3 M HCl.

  • Add 1 mL of chloroform and vortex vigorously for 1 minute.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully collect the upper aqueous layer containing the PMP-derivatized this compound.

  • Filter the aqueous layer through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: Poroshell EC-C18 (4.6 x 100 mm, 2.7 µm)[2]

  • Mobile Phase: A gradient of Mobile Phase A (100 mM ammonium acetate, pH 5.5) and Mobile Phase B (acetonitrile). A typical gradient could be: 0-15 min, 10-25% B; 15-20 min, 25-10% B.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 37°C[2]

  • Injection Volume: 20 µL[2]

  • Detection Wavelength: 254 nm[2]

  • Run Time: Approximately 20 minutes

6. Data Analysis

  • Identify the PMP-L-Mannose peak based on the retention time of the derivatized standard.

  • Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their known concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Standard This compound Standard Standard->Dissolution Calibration Calibration Curve Standard->Calibration Derivatization Derivatization (if applicable) Dissolution->Derivatization Filtration Filtration Derivatization->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (RI or UV) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the HPLC analysis of this compound.

Chiral_Separation_Factors cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_conditions Operating Conditions center Chiral Recognition & Separation CSP_Type Selector Type (e.g., Polysaccharide) CSP_Type->center CSP_Chem Selector Chemistry (e.g., Amylose, Cellulose derivatives) CSP_Chem->center Solvent_Comp Solvent Composition (e.g., Hexane/Ethanol ratio) Solvent_Comp->center Additives Additives (Acids, Bases) Additives->center Temperature Temperature Temperature->center Flow_Rate Flow Rate Flow_Rate->center

Caption: Key factors influencing the chiral separation of mannose enantiomers.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic L-Mannose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of enzymatic L-Mannose production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the enzymatic synthesis of this compound.

Category 1: Low Product Yield

Question 1: My reaction has a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Systematically troubleshooting the following aspects can help identify and resolve the problem.

  • Suboptimal Reaction Conditions: The enzyme's activity is highly dependent on pH, temperature, and the presence of specific cofactors. Deviation from the optimal ranges can significantly decrease the yield.

  • Enzyme Inactivation or Insufficient Concentration: The enzyme may have lost activity due to improper storage or handling. Alternatively, the concentration of the enzyme in the reaction may be insufficient for efficient conversion.

  • Substrate or Product Inhibition: High concentrations of the substrate or the product (this compound) can inhibit the enzyme's activity, leading to a plateau in the reaction rate and a lower final yield.[1]

  • Equilibrium of the Reaction: Isomerization and epimerization reactions are often reversible. The reaction may have reached equilibrium, limiting the maximum achievable yield. For instance, the equilibrium ratio between D-fructose and D-mannose using D-lyxose isomerase is approximately 25:75.[2]

  • Impure Substrate: The presence of contaminants in the substrate can inhibit the enzyme.

Troubleshooting Steps:

  • Verify Optimal Reaction Conditions: Ensure that the pH, temperature, and cofactor concentrations in your reaction mixture align with the optimal conditions for the specific enzyme you are using. Refer to the table below for guidance.

  • Assess Enzyme Activity: Perform an enzyme activity assay to confirm that your enzyme is active. If the activity is low, consider using a fresh batch of the enzyme.

  • Optimize Substrate Concentration: If substrate inhibition is suspected, try running the reaction with varying substrate concentrations to identify the optimal range.[1]

  • Consider Product Removal: To overcome equilibrium limitations, consider in-situ product removal techniques, though this can add complexity to the process.

  • Use High-Purity Substrate: Ensure the substrate used is of high purity to avoid potential inhibition by contaminants.

Question 2: What are the optimal reaction conditions for common enzymes used in mannose production?

Answer: The optimal pH, temperature, and required cofactors vary depending on the enzyme. The following table summarizes the conditions for several enzymes used in the production of mannose.

EnzymeSubstrate(s)Optimal pHOptimal Temperature (°C)Cofactor(s)Reference
Cellobiose (B7769950) 2-epimerase (from Caldicellulosiruptor saccharolyticus)D-Glucose7.575-[3]
Mannose-6-phosphate isomerase (from Thermus thermophilus)L-Ribulose7.0750.5 mM Cu²⁺[4]
Mannose-6-phosphate isomerase (from Bacillus subtilis)L-Ribose7.5400.5 mM Co²⁺[5]
D-lyxose isomerase (from Providencia stuartii)D-Fructose7.5451 mM Mn²⁺[6]
Mannose Isomerase (from Pseudomonas cepacia)D-Mannose, D-Fructose---[7]
N-Acyl-D-glucosamine 2-epimerase (from Thermobifida halotolerans)D-Fructose8.565-[8]
Category 2: Enzyme Stability and Activity

Question 3: My enzyme seems to be inactive or loses activity quickly. What could be the cause and how can I prevent it?

Answer: Enzyme instability can be a significant hurdle. Several factors can contribute to the loss of enzyme activity.

  • Improper Storage: Enzymes are sensitive to temperature and pH fluctuations. Storing them outside of their recommended conditions can lead to denaturation and loss of activity.

  • Harsh Reaction Conditions: Extreme pH or high temperatures during the reaction can denature the enzyme. Even within the "optimal" range, prolonged exposure can lead to a gradual loss of activity.

  • Presence of Proteases: Contamination with proteases can lead to the degradation of your enzyme.

  • Mechanical Stress: Vigorous mixing or foaming can cause mechanical stress and denature the enzyme.

  • Absence of Stabilizing Agents: Some enzymes require specific additives, like glycerol (B35011) or certain ions, for stability.

Troubleshooting and Prevention:

  • Follow Storage Guidelines: Always store your enzyme according to the manufacturer's instructions, typically at low temperatures (e.g., -20°C or -80°C) and in a suitable buffer.

  • Optimize Reaction Time and Temperature: While higher temperatures can increase the initial reaction rate, they can also accelerate enzyme inactivation. Determine the optimal balance between reaction speed and enzyme stability for your specific setup. The half-life of an enzyme at a given temperature is a good indicator of its stability. For example, the cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus has a half-life of 18 hours at 75°C.[3]

  • Use Protease Inhibitors: If you suspect protease contamination, especially in crude enzyme preparations, consider adding protease inhibitors.

  • Gentle Mixing: Avoid vigorous vortexing or shaking that can lead to foaming. Use gentle agitation methods.

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can often improve its stability and allow for easier reuse.[6]

Category 3: Product Purification

Question 4: I am having difficulty purifying this compound from my reaction mixture. What are the recommended methods?

Answer: Purifying this compound from a complex reaction mixture containing unreacted substrate, byproducts, and enzyme can be challenging. Common purification strategies include:

  • Activated Carbon Adsorption: This method is effective for removing organic impurities, color, and flavor compounds from the mannose solution.[9]

  • Evaporative Crystallization: This technique is suitable for high-concentration mannose solutions. The process involves concentrating the solution through evaporation to induce crystallization of mannose.[9] However, this can leave a significant amount of mannose in the mother liquor.[9]

  • Ion Exchange Chromatography: This method is used to remove charged impurities such as metal ions, organic acids, and inorganic salts.[9]

  • Chromatographic Separation: For separating mannose from other monosaccharides like glucose, galactose, or fructose (B13574), chromatographic techniques are often necessary.[10]

Troubleshooting Purification:

  • Incomplete Removal of Other Sugars: If your final product is contaminated with other sugars, you may need to optimize your chromatographic separation method, for instance, by adjusting the mobile phase or using a different column.

  • Presence of Salts: High salt content can interfere with downstream applications and crystallization. Ion exchange chromatography is an effective way to remove salts.[9]

  • Low Recovery: If you are experiencing low recovery after purification, evaluate each step for potential product loss. For example, in crystallization, optimizing the temperature and concentration profiles can improve yield.

Experimental Protocols & Methodologies

Protocol 1: General Enzyme Activity Assay

This protocol provides a general framework for determining the activity of an isomerase or epimerase used in this compound production.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Buffer at the optimal pH for the enzyme.

    • Substrate (e.g., D-fructose or D-glucose) at a known concentration.

    • Cofactor(s) if required by the enzyme.

    • Nuclease-free water to the final volume.

  • Pre-incubate: Incubate the reaction mixture at the enzyme's optimal temperature for 5 minutes to equilibrate.

  • Initiate the Reaction: Add a specific amount of the enzyme solution to the reaction mixture to start the reaction.

  • Incubate: Incubate the reaction at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the Reaction: Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical stop solution (e.g., a strong acid or base that denatures the enzyme).

  • Quantify the Product: Analyze the reaction mixture to determine the concentration of this compound produced. High-Performance Liquid Chromatography (HPLC) is a common method for this.

  • Calculate Enzyme Activity: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Protocol 2: this compound Quantification using HPLC

  • Sample Preparation:

    • Centrifuge the stopped reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary to fall within the linear range of the standard curve.

  • HPLC System and Column:

    • Use an HPLC system equipped with a refractive index (RI) detector.

    • A carbohydrate analysis column is typically used for separating monosaccharides.

  • Mobile Phase:

    • A common mobile phase is a mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized for your specific column and separation needs.

  • Standard Curve:

    • Prepare a series of this compound standards of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Enzymatic Pathways for Mannose Production

Enzymatic_Pathways cluster_epimerase Epimerase Pathway cluster_isomerase Isomerase Pathway cluster_phosphorylated Phosphorylated Intermediate Pathway D-Glucose D-Glucose L-Mannose_Epimerase This compound D-Glucose->L-Mannose_Epimerase Cellobiose 2-epimerase D-Fructose D-Fructose L-Mannose_Isomerase This compound D-Fructose->L-Mannose_Isomerase D-lyxose isomerase D-Fructose-6-P D-Fructose-6-Phosphate This compound-6-P This compound-6-Phosphate D-Fructose-6-P->this compound-6-P Mannose-6-phosphate isomerase L-Mannose_Phosphorylated This compound This compound-6-P->L-Mannose_Phosphorylated Phosphatase

Caption: Key enzymatic pathways for this compound production.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Buffer, Substrate, Cofactors) Start->Reaction_Setup Enzyme_Addition 2. Enzyme Addition Reaction_Setup->Enzyme_Addition Incubation 3. Incubation (Optimal Temp. & Time) Enzyme_Addition->Incubation Reaction_Termination 4. Reaction Termination Incubation->Reaction_Termination Product_Quantification 5. Product Quantification (HPLC) Reaction_Termination->Product_Quantification Data_Analysis 6. Data Analysis (Yield Calculation) Product_Quantification->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for enzymatic this compound synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low this compound Yield Check_Conditions Are reaction conditions (pH, Temp, Cofactors) optimal? Start->Check_Conditions Adjust_Conditions Adjust conditions based on enzyme specifications Check_Conditions->Adjust_Conditions No Check_Enzyme_Activity Is the enzyme active? Check_Conditions->Check_Enzyme_Activity Yes Adjust_Conditions->Check_Enzyme_Activity Replace_Enzyme Use a fresh batch of enzyme Check_Enzyme_Activity->Replace_Enzyme No Check_Substrate_Conc Is substrate concentration inhibitory? Check_Enzyme_Activity->Check_Substrate_Conc Yes Replace_Enzyme->Check_Substrate_Conc Optimize_Substrate_Conc Test a range of substrate concentrations Check_Substrate_Conc->Optimize_Substrate_Conc Yes Equilibrium_Reached Consider if reaction has reached equilibrium Check_Substrate_Conc->Equilibrium_Reached No Resolved Yield Improved Optimize_Substrate_Conc->Resolved Equilibrium_Reached->Resolved

Caption: A decision tree for troubleshooting low this compound yield.

References

overcoming challenges in the stereospecific synthesis of L-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereospecific synthesis of L-Mannose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear guidance on experimental protocols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Section 1: Chemical Synthesis - Molybdate-Catalyzed Epimerization

Question 1: Why is the yield of my this compound synthesis via molybdate-catalyzed epimerization of L-arabinose consistently low?

Answer:

Low yields in the molybdate-catalyzed epimerization of L-arabinose to this compound are a common issue, often stemming from the reaction reaching a thermodynamic equilibrium. The typical equilibrium mixture contains a higher proportion of the starting material, L-arabinose, or the epimer at C-2, L-glucose, if starting from this compound.[1][2] Several factors can be optimized to improve your yield:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to reach equilibrium. Typical conditions involve heating an aqueous solution of the starting sugar with a catalytic amount of molybdic acid at around 90-95°C for several hours.[2] Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Catalyst Concentration: The concentration of the molybdate (B1676688) catalyst is crucial. While catalytic, an insufficient amount may lead to slow or incomplete epimerization. Conversely, an excessive amount does not necessarily improve the equilibrium position but can complicate purification.

  • pH of the Reaction Mixture: The epimerization is sensitive to pH. Acidic conditions are generally required for the reaction to proceed.[2]

  • Side Reactions: At elevated temperatures, sugars can undergo side reactions such as dehydration and degradation, leading to the formation of colored byproducts and a reduction in the overall yield of desired hexoses.[3]

Troubleshooting Steps:

  • Verify Reaction Equilibrium: Analyze reaction aliquots over time to confirm that the ratio of this compound to the starting material is no longer changing.

  • Optimize Catalyst Load: Experiment with slightly varying the concentration of molybdic acid to find the optimal loading for your specific reaction scale.

  • Control pH: Ensure the aqueous solution is sufficiently acidified for the catalysis to occur effectively.

  • Minimize Reaction Time at High Temperature: Once equilibrium is reached, cool the reaction down to prevent degradation of the sugars.

Question 2: I am struggling to separate this compound from its C-2 epimer, L-glucose, in the final reaction mixture. What are the best purification strategies?

Answer:

The separation of this compound from L-glucose is a significant challenge due to their similar physical properties. Several methods can be employed for their separation:

  • Fractional Crystallization: This is a classical method that relies on the differential solubility of the two epimers in a particular solvent system. L-glucose can be crystallized from a methanol-ethanol mixture, leaving this compound enriched in the mother liquor.[1]

  • Chromatography:

    • Simulated Moving Bed (SMB) Chromatography: This is an efficient industrial-scale technique for separating sugars.[4]

    • Ion-Exchange Chromatography: Chromatography using an ion-exchange resin can be used to fractionate mannose and other sugars.[5]

    • Affinity Chromatography: Immobilized D-mannose on a resin can be used for the affinity purification of mannose-binding proteins, and similar principles can be adapted for purification.[6]

  • Enzymatic Methods: Specific enzymes can be used to selectively consume the unwanted epimer, leaving the desired this compound behind.

Experimental Protocol: Purification of this compound from L-Glucose by Fractional Crystallization

  • Concentrate the Reaction Mixture: After the epimerization reaction, evaporate the aqueous solution under reduced pressure to obtain a syrup.

  • Initial Crystallization of L-Glucose: Dissolve the syrup in methanol (B129727) and add ethanol. Seed the solution with L-glucose crystals if available. Allow crystallization to proceed at room temperature.

  • Isolate this compound Enriched Filtrate: Filter the mixture to remove the crystallized L-glucose. The filtrate will be enriched with this compound.

  • Further Purification: The filtrate can be subjected to further rounds of crystallization or chromatographic purification to achieve higher purity of this compound.

Section 2: Stereocontrol and Protecting Groups

Question 3: My synthesis is producing a mixture of anomers or incorrect stereoisomers. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity is a critical challenge in carbohydrate synthesis. The choice and manipulation of protecting groups play a pivotal role in directing the stereochemical outcome of glycosylation reactions.[7][8][9]

  • Neighboring Group Participation: An acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position of a glycosyl donor will typically lead to the formation of a 1,2-trans-glycosidic bond through the formation of a dioxolenium ion intermediate.[7]

  • "Arming" and "Disarming" Effects: Electron-withdrawing protecting groups (e.g., esters) are considered "disarming" as they decrease the reactivity of the glycosyl donor. Electron-donating groups (e.g., benzyl (B1604629) ethers) are "arming" and increase reactivity.[9] The strategic placement of these groups can influence the reaction pathway and stereoselectivity.

  • Conformationally Constraining Protecting Groups: Cyclic protecting groups, such as benzylidene acetals, can lock the pyranose ring in a specific conformation, which can influence the facial selectivity of the incoming nucleophile.[10]

Troubleshooting Strategies for Poor Stereoselectivity:

  • Protecting Group Selection:

    • For a desired 1,2-trans linkage, ensure a participating group (e.g., acetate, benzoate) is at the C-2 position.

    • For a 1,2-cis linkage, a non-participating group (e.g., benzyl ether) is required at C-2.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of reactive intermediates and thus the stereochemical outcome. Ethereal solvents may favor one anomer, while nitriles can favor the other.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.

  • Catalyst/Promoter System: The choice of Lewis acid or promoter can significantly impact the stereoselectivity of the glycosylation.

FAQs

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic routes to this compound include:

  • Epimerization of L-arabinose or L-glucose: This is a common method that utilizes catalysts like molybdic acid to invert the stereochemistry at the C-2 position.[1][2]

  • Enzymatic Synthesis: Biocatalytic methods using enzymes like mannose-6-phosphate (B13060355) isomerase can produce this compound from other sugars.[11][12]

  • Multi-step Synthesis from Other Chiral Precursors: this compound can be synthesized through multi-step sequences starting from readily available chiral molecules, often involving strategic use of protecting groups and stereoselective reactions.[13][14]

Q2: What are the common side products in this compound synthesis?

A2: Common side products depend on the synthetic route but can include:

  • Epimers: The C-2 epimer (L-glucose when starting from this compound, or L-arabinose in incomplete reactions) is the most common impurity in epimerization reactions.

  • Degradation Products: At high temperatures, especially in acidic or basic conditions, sugars can degrade to form furans and other colored compounds.[3]

  • Anomers: In glycosylation reactions, the formation of the undesired anomer (e.g., β-glycoside when the α-glycoside is desired) is a common side product.

Q3: How can I monitor the progress of my this compound synthesis?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of this compound synthesis. A refractive index (RI) detector is typically used for carbohydrate analysis. Specific HPLC columns, such as those with amino-functionalized silica (B1680970) or ion-exchange resins, are suitable for separating monosaccharides.

Quantitative Data Summary

Table 1: Comparison of Yields for this compound Synthesis via Molybdate-Catalyzed Epimerization

Starting MaterialCatalystReaction ConditionsThis compound Yield (%)Reference
This compoundMolybdenic AcidAqueous solution, 95°C, 3 hoursEquilibrium mixture (25% L-Glucose)[1]
D-GlucoseMolybdenic AcidAqueous solution, 95°C, 8 hoursEquilibrium mixture (25% D-Mannose)[2]
D-GlucoseKeggin-type phosphomolybdate MOFOptimal conditions32.5%[3]

Table 2: Comparison of Enzymatic Synthesis of Mannose

EnzymeSubstrateProduct Concentration (g/L)Conversion Rate (%)Reference
D-Lyxose IsomeraseD-Fructose (400 g/L)101.625.4[15]
D-Lyxose IsomeraseD-Fructose (500 g/L)110.522.1[15]
L-Arabinose Isomerase & Mannose-6-Phosphate IsomeraseL-Arabinose (500 g/L)118 (L-Ribose)23.6[12]

Experimental Protocols

Protocol 1: Molybdate-Catalyzed Epimerization of L-Arabinose

  • Reaction Setup: Dissolve L-arabinose in deionized water to a concentration of approximately 10-20% (w/v).

  • Catalyst Addition: Add a catalytic amount of molybdic acid (e.g., 0.1% w/w relative to the starting sugar).

  • Heating: Heat the reaction mixture to 90-95°C with stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC to determine the ratio of L-arabinose to this compound and other hexoses.

  • Work-up: Once the reaction has reached equilibrium (typically after several hours), cool the reaction mixture to room temperature.

  • Purification: Proceed with purification to separate this compound from the remaining L-arabinose and other byproducts, for example, by fractional crystallization or chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Material (e.g., L-Arabinose) reaction Molybdate-Catalyzed Epimerization start->reaction mixture Crude Reaction Mixture reaction->mixture hplc HPLC Analysis reaction->hplc purification Purification (e.g., Chromatography, Crystallization) mixture->purification mixture->hplc product Pure this compound purification->product purification->hplc product->hplc

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield in This compound Synthesis cause1 Incomplete Reaction start->cause1 cause2 Side Reactions/ Degradation start->cause2 cause3 Poor Stereocontrol start->cause3 cause4 Purification Loss start->cause4 sol1 Optimize Reaction Time/Temp Check Catalyst Activity cause1->sol1 sol2 Lower Reaction Temperature Use Milder Conditions cause2->sol2 sol3 Adjust Protecting Groups Screen Solvents/Catalysts cause3->sol3 sol4 Optimize Purification Method (e.g., gradient, column packing) cause4->sol4

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

L-Mannose Aqueous Solution Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of L-Mannose in aqueous solutions.

Frequently Asked Questions (FAQs)

General Stability

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is epimerization, a process where this compound converts to its C-2 epimer, L-Glucose. This reaction is reversible and proceeds until an equilibrium is reached between the two sugars.

Q2: What are other potential degradation pathways for this compound in solution?

A2: Besides epimerization, this compound can undergo other degradation reactions, particularly at elevated temperatures:

  • Maillard Reaction: This non-enzymatic browning reaction occurs when the carbonyl group of this compound reacts with the amino group of amino acids, peptides, or proteins.[1][2][3] This is a concern in complex media like cell culture media.

  • Caramelization: At high temperatures, typically above 130°C, this compound can undergo caramelization, a complex series of reactions that lead to the formation of brown-colored polymers and various other byproducts.[4][5]

Q3: How can I tell if my this compound solution has degraded?

A3: Degradation of an this compound solution can be indicated by several observations:

  • A change in the solution's color, often to a yellow or brown hue, which may suggest the occurrence of Maillard reactions or caramelization.

  • Unexpected experimental results, such as reduced biological activity or inconsistent assay readings.

  • Direct analytical measurement showing the presence of L-Glucose or other degradation products using techniques like HPLC or LC-MS/MS.[6][7][8][9]

Factors Influencing Stability

Q4: How do pH and temperature affect this compound stability?

A4: Both pH and temperature are critical factors influencing the stability of this compound:

  • Temperature: Higher temperatures accelerate the rate of epimerization and other degradation reactions. For optimal stability, it is recommended to prepare and store this compound solutions at low temperatures.

  • pH: The rate of epimerization can be influenced by pH. For molybdate-catalyzed epimerization of D-glucose/D-mannose, the reaction rate is highest at a pH of approximately 2.5 to 3.5.[10] While this is a catalyzed reaction for the D-isomer, it highlights the sensitivity of the epimerization process to pH.

Q5: Can components in my experimental medium affect this compound stability?

A5: Yes, other components can significantly impact this compound stability. For example, the presence of amino acids can lead to the Maillard reaction, especially upon heating.[1][11] Certain metal ions, like molybdate, can catalyze the epimerization of mannose to glucose.[10] Conversely, some compounds present in complex mixtures may inhibit this epimerization. It is also important to consider the type of buffer used, as some buffer components can interact with sugars.[12][13]

Preparation and Storage

Q6: What is the recommended procedure for preparing an this compound stock solution?

A6: To prepare a stable this compound stock solution, it is advisable to dissolve the this compound powder in a high-purity, sterile aqueous solvent (e.g., nuclease-free water or a suitable buffer) at room temperature. To minimize the risk of degradation, avoid heating the solution to aid dissolution. Once dissolved, the solution should be sterile-filtered (e.g., using a 0.22 µm filter) if it is intended for use in cell culture or other sterile applications.

Q7: How should I store my this compound solutions to ensure maximum stability?

A7: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • Short-term storage (up to one month): Aliquot the solution into single-use volumes to prevent multiple freeze-thaw cycles and store at -20°C.

  • Long-term storage (up to six months): For longer-term storage, aliquots should be kept at -80°C.

  • It is generally not recommended to store aqueous solutions of mannose for more than one day at room temperature or 4°C due to the risk of epimerization and microbial growth.

Troubleshooting Guide

Issue: Inconsistent Experimental Results

If you are observing variability or a loss of expected activity in your experiments involving this compound, consider the following troubleshooting steps.

Troubleshooting Workflow

G Troubleshooting this compound Instability start Inconsistent Experimental Results check_solution Check this compound Solution (Age, Storage, Appearance) start->check_solution is_old Solution Old or Improperly Stored? check_solution->is_old prepare_fresh Prepare Fresh this compound Solution is_old->prepare_fresh Yes analyze_solution Analyze Solution for Degradation (e.g., via HPLC) is_old->analyze_solution No prepare_fresh->analyze_solution degradation_detected Degradation Confirmed? analyze_solution->degradation_detected review_protocol Review Experimental Protocol (pH, Temp, Incubation Time) degradation_detected->review_protocol Yes end_bad Consult Further/Contact Supplier degradation_detected->end_bad No optimize_protocol Optimize Protocol to Minimize Degradation (Lower Temp, Adjust pH, Shorter Incubation) review_protocol->optimize_protocol end_good Problem Resolved optimize_protocol->end_good

Caption: A workflow for troubleshooting inconsistent experimental results potentially caused by this compound instability.

Data on Factors Affecting Stability

The following table summarizes the effect of pH on the molybdate-catalyzed epimerization of D-Mannose, which can serve as an indicator of the conditions promoting the epimerization of this compound.

FactorConditionObservationSource
pH 2.5Maximum initial rate of epimerization[10]
1.9Lower rate of epimerization compared to pH 2.5[10]
3.1Lower rate of epimerization compared to pH 2.5[10]
Temperature 330 K to 363 K (57°C to 90°C)Rate of epimerization increases with temperature[10]

Note: The data presented is for the molybdate-catalyzed epimerization of D-Mannose and D-Glucose. While not specific to uncatalyzed this compound, it illustrates the sensitivity of the epimerization process to pH and temperature.

Degradation Pathways and Influencing Factors

The stability of this compound in an aqueous solution is influenced by a combination of factors that can promote different degradation pathways.

G This compound Degradation Pathways and Influencing Factors cluster_factors Influencing Factors cluster_pathways Degradation Pathways Temperature High Temperature Epimerization Epimerization Temperature->Epimerization Maillard Maillard Reaction Temperature->Maillard Caramelization Caramelization Temperature->Caramelization pH pH (especially acidic) pH->Epimerization Amino_Acids Amino Acids Amino_Acids->Maillard Catalysts Catalysts (e.g., Molybdate) Catalysts->Epimerization L_Glucose L-Glucose Epimerization->L_Glucose Maillard_Products Melanoidins (Brown Polymers) Maillard->Maillard_Products Caramel_Products Caramelans, Caramelens (Brown Polymers) Caramelization->Caramel_Products L_Mannose This compound in Aqueous Solution L_Mannose->Epimerization L_Mannose->Maillard L_Mannose->Caramelization

Caption: Factors influencing the degradation pathways of this compound in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation and Storage of a Sterile this compound Stock Solution (1 M)

Materials:

  • This compound powder (high purity)

  • Nuclease-free water

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Analytical balance and weigh boat

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 9.008 g of this compound powder.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add approximately 30 mL of nuclease-free water to the tube.

  • Vortex the solution until the this compound is completely dissolved. Avoid heating the solution.

  • Bring the final volume of the solution to 50 mL with nuclease-free water.

  • Attach a sterile 0.22 µm syringe filter to a sterile syringe.

  • Draw the this compound solution into the syringe and filter it into a new sterile 50 mL conical tube.

  • Aliquot the sterile 1 M this compound solution into smaller, single-use sterile tubes (e.g., 1.5 mL microcentrifuge tubes).

  • Label the aliquots clearly with the name of the solution, concentration, and date of preparation.

  • For short-term storage, place the aliquots at -20°C. For long-term storage, place them at -80°C.

Protocol 2: Stability Analysis of this compound by HPLC

This protocol outlines a method to quantify the epimerization of this compound to L-Glucose in an aqueous solution.

Objective: To determine the concentration of this compound and L-Glucose in a sample over time under specific storage conditions (e.g., varying temperature and pH).

Materials and Equipment:

  • HPLC system with a Refractive Index (RI) detector.

  • Amino-based column (e.g., COL–AMINO 150 x 4.6 mm).

  • Mobile phase: Acetonitrile and water (e.g., 75:25 v/v).[9]

  • This compound and L-Glucose analytical standards.

  • Aqueous solution of this compound to be tested.

  • 0.22 µm filters for sample preparation.

Procedure:

  • Preparation of Standards:

    • Prepare stock solutions of this compound and L-Glucose (e.g., 10 mg/mL) in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples (e.g., 0.5 to 10 mg/mL).

  • Sample Preparation:

    • At each time point of the stability study, take an aliquot of the this compound test solution.

    • Filter the sample through a 0.22 µm filter into an HPLC vial.

    • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • HPLC Analysis:

    • Set up the HPLC system with the following parameters (parameters may need to be optimized for your specific system and column):

      • Column: Amino-based column

      • Mobile Phase: 75% Acetonitrile : 25% Water[9]

      • Flow Rate: 1.0 mL/min[9]

      • Column Temperature: 35°C[9]

      • Detector: Refractive Index (RI)

      • Injection Volume: 20 µL

    • Run the calibration standards to generate a standard curve for both this compound and L-Glucose.

    • Inject the test samples and record the chromatograms.

  • Data Analysis:

    • Identify the peaks for this compound and L-Glucose in the sample chromatograms based on the retention times obtained from the standards.

    • Integrate the peak areas for this compound and L-Glucose.

    • Use the standard curve to calculate the concentration of this compound and L-Glucose in each sample.

    • Plot the concentration of this compound and the appearance of L-Glucose over time to assess the stability of the solution under the tested conditions.

Signaling Pathway of this compound Metabolism and Degradation

This compound Metabolic and Degradation Pathways cluster_metabolism Cellular Metabolism cluster_degradation Aqueous Degradation L_Mannose_6P This compound-6-Phosphate L_Fructose_6P L-Fructose-6-Phosphate L_Mannose_6P->L_Fructose_6P Phosphomannose Isomerase L_Mannose_1P This compound-1-Phosphate L_Mannose_6P->L_Mannose_1P Phosphomannomutase Glycolysis Glycolysis L_Fructose_6P->Glycolysis Glycosylation Glycosylation Pathways L_Mannose_1P->Glycosylation L_Glucose L-Glucose L_Mannose This compound L_Mannose->L_Mannose_6P Hexokinase L_Mannose->L_Glucose Epimerization (Instability)

Caption: Simplified overview of this compound cellular metabolism and its primary instability pathway in aqueous solution.

References

Technical Support Center: Optimizing L-Rhamnose Isomerase Reactions with L-Fructose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for L-rhamnose (B225776) isomerase with L-fructose (B118286). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for the isomerization of L-fructose using L-rhamnose isomerase?

A1: The optimal pH for L-rhamnose isomerases is typically in the neutral to slightly alkaline range, generally between 7.0 and 9.0.[1] For instance, the L-rhamnose isomerase from Caldicellulosiruptor obsidiansis OB47 shows maximal activity at pH 8.0.[2] However, conducting the reaction at a slightly acidic or neutral pH can be advantageous to minimize the Maillard reaction and the formation of unwanted by-products.[3] The optimal temperature for these enzymes, particularly from thermophilic sources, can be quite high, often ranging from 60°C to 90°C.[1] The enzyme from C. obsidiansis OB47, for example, has an optimal temperature of 85°C.[2]

Q2: What metal ions are required for L-rhamnose isomerase activity with L-fructose?

A2: L-rhamnose isomerase is a metalloenzyme that typically requires divalent metal ions for its catalytic activity. Co²⁺ and Mn²⁺ are frequently reported as effective activators.[1][2] The enzyme from Caldicellulosiruptor obsidiansis OB47 is significantly activated by Co²⁺.[2] The catalytic mechanism involves two metal ions at the active site: a structural metal ion (M1) and a catalytic metal ion (M2), which participate in a metal-mediated hydride-shift mechanism.[4]

Q3: What is the substrate specificity of L-rhamnose isomerase, and how well does it convert L-fructose?

A3: L-rhamnose isomerase exhibits broad substrate specificity, acting on various aldose and ketose sugars.[4][5] While its primary substrate is L-rhamnose, it can also isomerize L-fructose. The specific activity with L-fructose is generally lower than with L-rhamnose. For example, the L-rhamnose isomerase from Caldicellulosiruptor obsidiansis OB47 has a specific activity of 9.6 U/mg for L-fructose, compared to 277.6 U/mg for L-rhamnose.[2]

Q4: Can L-rhamnose isomerase be used for the production of other rare sugars from fructose?

A4: Yes, L-rhamnose isomerase is a key enzyme in the "Izumoring" strategy for rare sugar production.[4] For instance, D-fructose can be first converted to D-allulose (D-psicose) by D-psicose 3-epimerase, and then L-rhamnose isomerase can catalyze the isomerization of D-allulose to D-allose.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no enzyme activity - Incorrect pH or temperature.- Absence of required metal ion cofactors.- Enzyme denaturation.- Presence of inhibitors.- Optimize pH and temperature based on the specific enzyme's characteristics (see Table 1).- Supplement the reaction mixture with the appropriate divalent metal ions (e.g., 1 mM Mn²⁺ or Co²⁺).- Ensure proper enzyme storage and handling to prevent denaturation.- Check for potential inhibitors in the substrate or buffer components.
Low conversion yield - Suboptimal reaction conditions.- Reversible nature of the isomerization reaction.- High substrate concentration leading to substrate inhibition (less common).- Fine-tune pH, temperature, and metal ion concentration.- Consider using a higher enzyme concentration or a longer reaction time.- If possible, remove the product as it is formed to shift the equilibrium.
Formation of brown color (Maillard reaction) - High reaction temperature combined with an alkaline pH.- Lower the reaction pH to a neutral or slightly acidic range (e.g., pH 6.0-7.0).[3] - Optimize the temperature to the lowest effective value for the specific enzyme.
Presence of by-products - Non-enzymatic side reactions at high pH and temperature.- Broad substrate specificity of the enzyme acting on impurities in the substrate.- Operate at a lower pH to minimize alkaline-catalyzed sugar degradation.[3] - Use a highly purified L-fructose substrate.
Inconsistent results between experiments - Variability in reagent preparation.- Inaccurate measurement of enzyme or substrate concentrations.- Fluctuations in temperature or pH during the reaction.- Prepare fresh buffers and substrate solutions for each set of experiments.- Calibrate all instruments (pipettes, pH meter, spectrophotometer) regularly.- Use a reliable temperature-controlled incubator or water bath.

Data Presentation

Table 1: Optimal Reaction Conditions for L-Rhamnose Isomerases from Various Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Required Metal Ion(s)Reference
Caldicellulosiruptor obsidiansis OB478.085Co²⁺[2]
Clostridium stercorarium7.075Mn²⁺[6]
Metagenome (similar to Chloroflexus islandicus)7.075Co²⁺ or Mn²⁺[1]
Bacillus subtilis 168Not specified70Mn²⁺[6]
Pseudomonas stutzeriNot specifiedNot specifiedMn²⁺[8]

Table 2: Specific Activity of L-Rhamnose Isomerase from Caldicellulosiruptor obsidiansis OB47 on Various Substrates

SubstrateSpecific Activity (U/mg)
L-rhamnose277.6
L-mannose57.9
D-allose13.7
L-fructose9.6
Data from Chen et al., 2018[2]

Experimental Protocols

Protocol 1: Standard Assay for L-Fructose Isomerization

This protocol provides a general method for determining the activity of L-rhamnose isomerase on L-fructose.

Materials:

  • Purified L-rhamnose isomerase

  • L-fructose solution (e.g., 100 mM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Metal ion solution (e.g., 10 mM CoCl₂ or MnCl₂)

  • Quenching solution (e.g., 0.1 M HCl)

  • Analytical system (e.g., HPLC with a suitable column for sugar analysis)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, L-fructose solution, and metal ion solution to the desired final concentrations.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of L-rhamnose isomerase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-60 minutes).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction mixture using HPLC to determine the concentration of the product (L-rhamnose or other isomers) and the remaining L-fructose.

  • Enzyme Activity Calculation: One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.

Protocol 2: Optimization of Reaction Conditions

To optimize the reaction conditions for a specific L-rhamnose isomerase, systematically vary one parameter at a time while keeping others constant.

  • pH Optimization: Perform the standard assay using a range of buffers with different pH values (e.g., pH 5.0 to 10.0).

  • Temperature Optimization: Conduct the standard assay at various temperatures (e.g., 40°C to 95°C) at the optimal pH.

  • Metal Ion Optimization: Test the effect of different divalent metal ions (e.g., Co²⁺, Mn²⁺, Mg²⁺, Zn²⁺) at a fixed concentration (e.g., 1 mM) and then vary the concentration of the most effective ion to find the optimum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Purified L-Rhamnose Isomerase reaction_mix Combine Reactants prep_enzyme->reaction_mix prep_substrate L-Fructose Solution prep_substrate->reaction_mix prep_buffer Reaction Buffer (with Metal Ions) prep_buffer->reaction_mix incubation Incubate at Optimal Temperature reaction_mix->incubation quenching Quench Reaction incubation->quenching hplc HPLC Analysis quenching->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

Caption: Experimental workflow for L-fructose isomerization.

catalytic_mechanism cluster_enzyme Enzyme Active Site M1 M1 (Structural Metal) M2 M2 (Catalytic Metal) Transition_State Ene-diolate Intermediate M2->Transition_State stabilizes intermediate L_Fructose L-Fructose (linear form) L_Fructose->Transition_State Hydride Shift (H⁻ transfer from C1 to C2) L_Sorbose L-Sorbose (linear form) Transition_State->L_Sorbose Proton Transfer

Caption: Metal-mediated hydride-shift catalytic mechanism.

References

resolving co-eluting peaks in L-Mannose HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Mannose HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to address specific problems you may encounter.

Problem: this compound peak is co-eluting with another sugar, such as glucose.

Answer: Co-elution of this compound with other structurally similar sugars, particularly glucose, is a common challenge in HPLC analysis.[1][2] Here are several strategies you can employ to resolve this issue:

1. Method Optimization:

  • Mobile Phase Modification: Adjusting the mobile phase composition is often the first and most effective step.[3][4]

    • In Hydrophilic Interaction Chromatography (HILIC): Fine-tune the ratio of the aqueous component to the organic solvent (typically acetonitrile). A slight decrease in the aqueous portion can increase retention and potentially improve separation.[5]

    • Solvent Composition: Adding a third solvent, such as ethyl acetate, to an acetonitrile-water mobile phase has been shown to improve the separation of carbohydrate mixtures.[6]

  • Column Temperature: Optimizing the column temperature can significantly impact separation efficiency. Experiment with different temperatures within the column's recommended range. For instance, one study found that for a binary mixture of glucose and mannose, the highest separation efficiency was achieved at 62.5 °C.[1][7]

  • Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the analysis time.[8][9]

2. Column Selection:

  • Stationary Phase Chemistry: The choice of stationary phase is critical for resolving closely eluting compounds.[3][10]

    • HILIC Columns: These are commonly used for polar analytes like sugars.[5] Columns with unique HILIC stationary phases, such as those with amide or diol functional groups, can offer different selectivities.

    • Mixed-Mode Chromatography: Columns that combine multiple retention mechanisms (e.g., HILIC and ion-exchange) can provide enhanced separation for complex sugar mixtures.[11][12]

    • Ion-Exchange Columns: Cation-exchange columns, particularly those in the calcium or lead form, are effective for separating monosaccharides.[2][13]

  • Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase efficiency and improve resolution, though this may lead to higher backpressure.[3][8]

3. Derivatization:

  • Pre-column derivatization of sugars can enhance their chromatographic properties and improve separation. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[14][15] This technique can be particularly useful for improving the separation of mannose and glucose.[14]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound HPLC analysis.

Protocol 1: HILIC-based Separation of Mannose

This protocol is based on a method for the analysis of sugars using an Ascentis® Express HILIC column.

  • Column: Ascentis® Express HILIC, 15 cm x 4.6 mm I.D., 2.7 µm particles

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: Evaporative Light Scattering Detector (ELSD), 55 °C, 3.5 bar nitrogen

  • Injection Volume: 10 µL

Protocol 2: Separation of PMP-Derivatized Mannose and Glucose

This protocol outlines a method for the simultaneous determination of free mannose and glucose in serum after PMP derivatization.[14]

  • Derivatization:

    • Mix serum sample with a solution of 1-phenyl-3-methyl-5-pyrazolone in methanol (B129727) and sodium hydroxide.

    • Incubate the mixture at a specific temperature and time to allow for the derivatization reaction.

    • Neutralize the reaction with an acid.

    • Extract the PMP-derivatized sugars with an organic solvent (e.g., chloroform) and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for injection.

  • HPLC Conditions:

    • Column: Poroshell EC-C18, 4.6 × 100 mm, 2.7 µm

    • Mobile Phase A: 100 mM Ammonium Acetate buffer (pH 5.5)

    • Mobile Phase B: 100% Acetonitrile

    • Gradient Elution: A specific gradient program is used to separate the derivatized sugars.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 37 °C

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

Data Presentation

The following tables summarize quantitative data from various studies to aid in method development.

Table 1: Comparison of HPLC Conditions for Mannose Analysis

ParameterMethod 1 (HILIC)Method 2 (Mixed-Mode)[11]Method 3 (Ion-Exchange)[1]
Column Ascentis Express HILICAmaze HDPolymer IEX (Ca form)
Mobile Phase Acetonitrile:Water (75:25)Acetonitrile:Water (less ACN)Demineralized Water
Temperature 35 °CNot Specified62.5 °C (optimal)
Detection ELSDELSD, CAD, RI, or MSRefractive Index (RI)

Table 2: Effect of Temperature on Glucose and Mannose Separation Efficiency [1][7]

Temperature (°C)Separation Efficiency
35.5Lower
44.8Moderate
54.5Higher
62.5Highest

Mandatory Visualization

Troubleshooting Workflow for Co-eluting Peaks

Troubleshooting_Workflow Start Co-eluting Peaks Observed CheckMethod Review Current HPLC Method Start->CheckMethod OptimizeMP Optimize Mobile Phase CheckMethod->OptimizeMP Easy to modify ChangeColumn Select a Different Column CheckMethod->ChangeColumn Significant change Derivatize Consider Derivatization CheckMethod->Derivatize For difficult separations AdjustTempFlow Adjust Temperature & Flow Rate CheckMethod->AdjustTempFlow Quick adjustments ResolutionImproved Resolution Improved? OptimizeMP->ResolutionImproved ChangeColumn->ResolutionImproved Derivatize->ResolutionImproved AdjustTempFlow->ResolutionImproved End Problem Resolved ResolutionImproved->End Yes Reassess Re-evaluate Problem ResolutionImproved->Reassess No Reassess->CheckMethod

Caption: A workflow diagram for troubleshooting co-eluting peaks in HPLC analysis.

Factors Affecting HPLC Peak Resolution

Resolution_Factors Resolution Peak Resolution (Rs) Efficiency Column Efficiency (N) - Particle Size - Column Length Efficiency->Resolution Selectivity Selectivity (α) - Mobile Phase - Stationary Phase Selectivity->Resolution Retention Retention Factor (k) - Mobile Phase Strength Retention->Resolution

Caption: Key factors influencing peak resolution in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for this compound to co-elute with other sugars?

A1: The most common reason is the structural similarity between this compound and other monosaccharides, especially epimers like glucose.[1][2] This similarity leads to very close retention times on many standard HPLC columns.

Q2: Can I use a standard C18 column for this compound analysis?

A2: While a standard C18 column can be used, it is often not ideal for underivatized sugars due to their high polarity.[10] However, after derivatization with a hydrophobic agent like PMP, a C18 column can be very effective for separating mannose from other sugars.[14] For underivatized sugars, HILIC, mixed-mode, or ion-exchange columns are generally more suitable.[11][13]

Q3: What type of detector is best for this compound analysis?

Q4: My peaks are tailing. What could be the cause?

A4: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase (e.g., with residual silanols), column contamination, or extra-column volume effects.[17] To address this, you can try adjusting the mobile phase pH, using a specialized column designed to reduce secondary interactions, or ensuring your system is properly plumbed with minimal tubing length.[17]

Q5: How can I confirm if a peak is pure or contains a co-eluting compound?

A5: Using a diode array detector (DAD) or a mass spectrometer (MS) can help assess peak purity.[18] A DAD can acquire UV spectra across the peak; if the spectra are not identical, it suggests the presence of more than one compound.[18] Similarly, an MS detector can identify different mass-to-charge ratios within a single chromatographic peak.

References

strategies to prevent degradation of L-Mannose during derivatization

Author: BenchChem Technical Support Team. Date: December 2025

L-Mannose Derivatization Technical Support Center

Welcome to the technical support center for this compound derivatization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to prevent the degradation of this compound during chemical modifications.

Troubleshooting Guides & FAQs

This section addresses specific issues that can arise during the derivatization of this compound, offering explanations and actionable solutions.

Question 1: My per-O-acetylation of this compound results in a low yield and a complex mixture of α and β anomers. How can I improve the yield and selectivity?

Answer: Low yields and poor anomeric selectivity are common challenges in the acetylation of this compound. The outcome is highly dependent on the reaction conditions.

  • Cause of Degradation/Side Products: The formation of a mixture of anomers (α and β) occurs because this compound exists in equilibrium between its different forms in solution.[1] Aggressive reaction conditions can also lead to charring and the formation of undesired by-products.

  • Recommended Solution: A well-established method to achieve high yield and favor the α-anomer is to use acetic anhydride (B1165640) with pyridine (B92270) at low temperatures. Starting the reaction at 0 °C and then allowing it to proceed at room temperature helps to control the reaction rate and minimize side reactions.[2] Using a catalyst like 4-(dimethylamino)pyridine (DMAP) can also improve the reaction efficiency.[3] A multi-step approach involving protection and deprotection strategies can also yield a pure product.[2][4]

Question 2: I'm observing significant browning/charring of my reaction mixture during a derivatization reaction under acidic conditions. What is causing this and how can it be prevented?

Answer: Browning or charring is a clear indicator of carbohydrate degradation.

  • Cause of Degradation: Monosaccharides like this compound are susceptible to decomposition under strong acidic conditions, especially at elevated temperatures.[5] This can lead to dehydration and polymerization, resulting in the dark-colored products.

  • Recommended Solution: To prevent this, it is crucial to use milder acidic catalysts or to perform the reaction at lower temperatures. If strong acids are required, the reaction time should be minimized. Alternatively, using protecting groups for the hydroxyl functions can shield the this compound from the harsh acidic environment.[6][7] For instance, converting this compound to a more stable intermediate, like a thioglycoside, before proceeding with further modifications can be an effective strategy.[8]

Question 3: My silylated this compound derivative is proving to be unstable during aqueous workup and purification on a silica (B1680970) gel column. What are the best practices to avoid this?

Answer: The stability of silyl (B83357) ethers is highly dependent on their steric bulk and the pH of the environment.

  • Cause of Degradation: Silyl ethers, particularly less hindered ones like trimethylsilyl (B98337) (TMS) ethers, are prone to hydrolysis under both acidic and basic conditions.[9][10] Silica gel is slightly acidic and can cause the cleavage of sensitive silyl ethers during column chromatography.[10]

  • Recommended Solution:

    • Choose a Bulkier Silylating Agent: For increased stability, use bulkier silylating agents such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS).[11][12] These groups offer greater resistance to hydrolysis.

    • Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture and removing the solvent under reduced pressure.

    • Neutralize Silica Gel: Before purification, the silica gel can be neutralized by washing it with a solvent containing a small amount of a base, like triethylamine, to prevent the degradation of the silyl ether on the column.

    • Use Fluoride-Based Deprotection: For cleavage, fluoride (B91410) ion reagents like tetra-n-butylammonium fluoride (TBAF) are highly effective and specific for silicon-oxygen bonds, often under mild conditions.[9]

Question 4: How can I control the regioselectivity of derivatization to modify a specific hydroxyl group on this compound?

Answer: Achieving regioselectivity requires a strategic approach, often involving protecting groups.

  • Strategy: The use of orthogonal protecting groups is a key strategy in carbohydrate chemistry.[13] This involves protecting all but the desired hydroxyl group, carrying out the derivatization, and then removing the protecting groups.

  • Example Workflow:

    • Selective Protection: For example, to derivatize the C6 hydroxyl group, you can first protect the C2, C3, and C4 hydroxyls. Isopropylidene acetals are commonly used to protect cis-diols, which can be a useful strategy for mannose derivatives.[6]

    • Derivatization: With the other hydroxyls blocked, the C6 hydroxyl can be selectively derivatized.

    • Deprotection: The protecting groups are then removed under conditions that do not affect the newly introduced functional group. Enzymatic methods using lipases or esterases can also offer high regioselectivity for deprotection of acetylated mannose derivatives.[14]

Quantitative Data Summary

The choice of derivatization method significantly impacts yield and product distribution. The tables below summarize quantitative data from various derivatization protocols for this compound.

Table 1: Comparison of this compound Acetylation Methods

Method Reagents Temperature (°C) Time (h) Yield (%) Anomeric Ratio (α:β)
Standard Acetylation Ac₂O, Pyridine 0 to RT 12 ~90% Mixture
DMAP Catalysis Ac₂O, Pyridine, DMAP RT 1 High Not specified

| Multi-step Synthesis | Protection, Acetylation, Deprotection | Varied | Multi-day | High (pure α) | >99:1 |

Table 2: Stability of Common Silyl Ethers for Hydroxyl Protection

Silyl Group Abbreviation Relative Rate of Acidic Hydrolysis Relative Rate of Basic Hydrolysis Key Features
Trimethylsilyl TMS 1 1 Very labile, often used for GC analysis.[9]
tert-Butyldimethylsilyl TBS/TBDMS 20,000 20,000 Good stability, widely used in synthesis.[11]
Triisopropylsilyl TIPS 700,000 100,000 Very stable due to high steric hindrance.[11]

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Highly stable, especially to acid.[11] |

Experimental Protocols

Protocol 1: High-Yield Per-O-acetylation of this compound [2]

This protocol is designed to achieve a high yield of fully acetylated this compound.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagent: Add acetic anhydride (10 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash chromatography on silica gel to obtain the per-O-acetylated this compound.

Protocol 2: Stable Silylation of a Primary Hydroxyl Group on a Mannose Derivative [11]

This protocol describes the selective protection of a primary alcohol using the robust TBDMS group.

  • Reagent Preparation: Dissolve the mannose derivative with an exposed primary hydroxyl group (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove residual DMF and imidazole.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can often be used without further purification, or it can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound derivatization.

Derivatization_Strategy_Workflow start Define Goal: Derivatize this compound q1 Is regioselectivity required? start->q1 per_derivatization Perform Per-Derivatization (e.g., Per-O-acetylation) q1->per_derivatization No protecting_groups Use Orthogonal Protecting Group Strategy q1->protecting_groups Yes q2 Is high stability to hydrolysis needed? per_derivatization->q2 protecting_groups->q2 labile_group Use Labile Group (e.g., TMS) q2->labile_group No robust_group Use Robust Group (e.g., TBS, TIPS) q2->robust_group Yes final_product Purified Derivative labile_group->final_product robust_group->final_product

Caption: A decision workflow for selecting an this compound derivatization strategy.

Acetylation_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve this compound in anhydrous Pyridine B 2. Cool to 0 °C A->B C 3. Add Acetic Anhydride dropwise B->C D 4. Stir overnight at RT C->D E 5. Quench and Extract D->E F 6. Wash with Acid & Base E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Final Product: Per-O-acetyl-L-Mannose H->I

Caption: Experimental workflow for the per-O-acetylation of this compound.

Mannose_Degradation_Pathways mannose This compound acid Strong Acid (H⁺) + Heat mannose->acid degradation base Strong Base (OH⁻) mannose->base isomerization dehydration Dehydration & Charring (e.g., furfurals, polymers) acid->dehydration enol Enediol Intermediate base->enol epimerization Epimerization (e.g., to L-Glucose) enol->epimerization

Caption: Common degradation and isomerization pathways for this compound.

References

Technical Support Center: Enhancing L-Mannose Phosphorylation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Mannose phosphorylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your in vitro this compound phosphorylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for in vitro this compound phosphorylation?

A1: The most common enzymes used for the in vitro phosphorylation of this compound to this compound-6-phosphate are Hexokinase (HK), particularly from yeast or mammalian sources, and specific mannose kinases.[1][2][3] Another efficient method utilizes a polyphosphate-dependent mannose kinase, which offers a cost-effective alternative by using polyphosphate instead of ATP as the phosphate (B84403) donor.[4] For more specialized applications, such as the mannosyl-phosphorylation of N-glycans, recombinant enzymes like Mnn14 from Saccharomyces cerevisiae are employed.[5][6][7]

Q2: What are the critical parameters to optimize for an efficient this compound phosphorylation reaction?

A2: To achieve optimal reaction efficiency, it is crucial to consider the following parameters: pH, temperature, metal ion concentration, and the ratio of enzyme to substrate. Each enzyme has a specific optimal range for these factors. For instance, recombinant Mnn14 exhibits peak activity at a pH of 7.5 and a temperature of 30°C, with a requirement for manganese ions (Mn²⁺).[5] Polyphosphate-dependent mannose kinase from Arthrobacter sp. functions optimally at a pH of 8.5 and a temperature of 30°C, requiring magnesium ions (Mg²⁺).[4]

Q3: Can I use any hexokinase for this compound phosphorylation?

A3: While many hexokinases can phosphorylate this compound, their affinity and efficiency can vary significantly.[2][3] Some hexokinases have a higher affinity for other hexoses like glucose or fructose (B13574), which can lead to lower phosphorylation rates for mannose if these other sugars are present as contaminants.[8] It is advisable to use a hexokinase that is known to have good activity with mannose or to use a purified this compound substrate to avoid competitive inhibition.

Q4: How can I monitor the progress of my this compound phosphorylation reaction?

A4: The progress of the reaction can be monitored by measuring the formation of the product, this compound-6-phosphate, or the depletion of the ATP cofactor. Common methods include High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC) to separate and quantify the substrate and product.[4] Alternatively, enzyme-coupled assays can be used. For ATP-dependent reactions, the production of ADP can be measured using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Phosphorylation Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature and handled on ice. - Test the enzyme activity with a positive control substrate, if available.
Suboptimal Reaction Conditions: The pH, temperature, or metal ion concentration may not be optimal for the specific enzyme being used.- Verify the optimal conditions for your enzyme from the literature or manufacturer's data sheet. - Prepare fresh buffers and solutions to ensure correct pH and concentrations.
Presence of Inhibitors: The reaction mixture may contain inhibitors of the kinase.- Be aware that high concentrations of the product, mannose-6-phosphate, can inhibit some hexokinases.[8] - Ensure that the substrate and buffer components are free from known inhibitors.
Inconsistent or Not Reproducible Results Pipetting Inaccuracies: Small volumes of enzyme or other reagents can be difficult to pipette accurately.- Use calibrated pipettes and appropriate tips. - Prepare a master mix of reagents to minimize pipetting variations between samples.
Substrate Quality: The this compound substrate may be of poor quality or contain contaminants.- Use a high-purity this compound substrate. - Consider running a quality control check on the substrate if issues persist.
Enzyme Instability: The enzyme may be degrading over the course of the experiment.- Perform the reaction for a shorter duration or add the enzyme last to the pre-warmed reaction mixture. - Consider the use of enzyme stabilizers if recommended for your specific kinase.
High Background Signal in Assay Contaminating ATPase Activity: If using a crude enzyme preparation, it may contain other enzymes that hydrolyze ATP.- Use a purified kinase to reduce background ATP hydrolysis. - Run a control reaction without the this compound substrate to quantify the background ATPase activity.
Assay Interference: Components in the reaction buffer may interfere with the detection method.- Check the compatibility of your buffer components with the chosen assay method. - Run a blank reaction with all components except the enzyme to check for background signal.

Quantitative Data Summary

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Required Metal IonKₘ for Mannose (mM)
Recombinant Mnn14 Saccharomyces cerevisiae (expressed in Pichia pastoris)7.530Mn²⁺Not specified
Polyphosphate-dependent Mannose Kinase Arthrobacter sp.8.530Mg²⁺Not specified
Hexokinase I Homarus americanus (lobster)Not specifiedNot specifiedNot specified0.07
Hexokinase II Homarus americanus (lobster)Not specifiedNot specifiedNot specified0.13
Hexokinase Rat Parotid/Pancreatic IsletsNot specified7Not specifiedLower Kₘ for α-anomer

Experimental Protocols

Protocol 1: In Vitro this compound Phosphorylation using Polyphosphate-Dependent Mannose Kinase[4]
  • Reaction Mixture Preparation:

    • Prepare a 200 mL reaction system containing:

      • 4 g this compound (final concentration: 20 g/L)

      • 4 g Polyphosphate (final concentration: 20 g/L)

      • 50 mL crude enzyme solution

      • 2 mL of 1 M MgCl₂ (final concentration: 10 mM)

    • Bring the final volume to 200 mL with 0.1 M Tris-HCl buffer.

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to 8.5 using 6 M KOH.

  • Incubation:

    • Incubate the reaction mixture at 30°C with stirring (200 rpm).

  • Monitoring the Reaction:

    • Take samples at different time points and analyze the conversion of this compound to this compound-6-phosphate using HPLC or TLC.

Protocol 2: In Vitro Mannosyl-Phosphorylation of a Glycoprotein (B1211001) using Recombinant Mnn14[5]
  • Reaction Mixture Preparation:

    • Prepare a 50 µL reaction buffer containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MnCl₂

      • 2 mM GDP-mannose

      • 0.5 mM deoxymannojirimycin (optional, to inhibit mannosidases)

      • Recombinant Mnn14 enzyme (0.5 mg/mL)

      • 5 µg of the target glycoprotein (e.g., rhGAA)

  • Incubation:

    • Incubate the reaction mixture at 30°C for 24 hours.

  • Reaction Termination:

    • Terminate the reaction by boiling the mixture for 5 minutes.

  • Analysis:

    • Analyze the phosphorylation of the glycoprotein using appropriate methods such as mass spectrometry or specific glycan analysis techniques.

Visualizations

Experimental_Workflow General Workflow for In Vitro this compound Phosphorylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting reagents Prepare Reagents (Buffer, this compound, ATP/Polyphosphate, Metal Ions) mix Combine Reagents and Enzyme reagents->mix enzyme Prepare Enzyme Solution enzyme->mix incubate Incubate at Optimal Temperature and pH mix->incubate terminate Terminate Reaction (e.g., Heat, Stop Solution) incubate->terminate analyze Analyze Products (HPLC, TLC, MS, Coupled Assay) terminate->analyze check Low/No Product? analyze->check check->reagents Check Reagent Quality and Concentrations check->enzyme Verify Enzyme Activity check->incubate Optimize Conditions

Caption: A generalized workflow for in vitro this compound phosphorylation experiments.

Troubleshooting_Logic Troubleshooting Logic for Low Phosphorylation Yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrates cluster_solutions Solutions start Low Phosphorylation Yield enzyme_activity Is the enzyme active? (Test with positive control) start->enzyme_activity ph_temp Are pH and temperature optimal? start->ph_temp substrate_quality Is the this compound pure? start->substrate_quality enzyme_conc Is the enzyme concentration correct? enzyme_activity->enzyme_conc Yes sol_enzyme Use fresh enzyme or new stock enzyme_activity->sol_enzyme No enzyme_conc->ph_temp Yes sol_conc Verify enzyme concentration enzyme_conc->sol_conc No metal_ion Is the metal ion cofactor present and at the correct concentration? ph_temp->metal_ion Yes sol_conditions Optimize reaction conditions ph_temp->sol_conditions No metal_ion->substrate_quality Yes sol_cofactor Check cofactor concentration metal_ion->sol_cofactor No inhibitors Are there any inhibitors present? substrate_quality->inhibitors Yes sol_substrate Use high-purity substrate substrate_quality->sol_substrate No sol_inhibitors Purify reagents or use inhibitor-free buffers inhibitors->sol_inhibitors Yes

Caption: A decision tree for troubleshooting low yield in this compound phosphorylation.

References

Technical Support Center: Troubleshooting Poor Cell Viability with High L-Mannose Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in the presence of high concentrations of L-Mannose.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues with cell viability during experiments involving high concentrations of this compound.

1. My cells are dying after treatment with this compound. How do I know if it's due to the this compound or another issue in my cell culture?

Distinguishing between this compound-induced cytotoxicity and general cell culture problems is the first critical step.

  • Observe Cell Morphology: Look for signs of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necrosis, on the other hand, is often characterized by cell swelling and lysis. High concentrations of this compound have been shown to induce apoptosis in sensitive cell lines.

  • Review Your Protocol: Double-check the concentration of this compound used. Concentrations reported to cause significant cell death in sensitive cancer cell lines are often in the range of 15-100 mM.[1][2]

  • Check for Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) is a common cause of sudden cell death. Visually inspect the culture for turbidity or filamentous growth and consider performing a mycoplasma test.[3]

  • Evaluate Culture Conditions: Ensure optimal incubator conditions (temperature, CO2, humidity) and that the culture medium is not depleted of essential nutrients.[4]

Logical Flow for Initial Troubleshooting

A Poor Cell Viability Observed B Check for Obvious Contamination A->B C Review this compound Concentration A->C D Assess General Cell Culture Health A->D E Contamination Present? B->E F Concentration in Cytotoxic Range? C->F G Other Cultures Healthy? D->G H Discard Contaminated Culture E->H Yes I Proceed with this compound Troubleshooting E->I No F->I Yes J Troubleshoot General Culture Conditions F->J No G->I Yes G->J No

Caption: Initial troubleshooting steps for poor cell viability.

2. What is the expected cytotoxic concentration of this compound for my cell line?

The cytotoxic concentration of this compound is highly cell-line dependent. This variability is often linked to the expression levels of the enzyme phosphomannose isomerase (PMI), which converts mannose-6-phosphate (B13060355) to fructose-6-phosphate. Cells with low PMI levels are generally more sensitive to this compound.

Reported IC50 Values and Observations for this compound:

Cell LineCell TypeThis compound Concentration/IC50Observation
A549Human Lung Carcinoma~30 mM (IC50)Significant inhibition of viability.[5][6]
H1299Human Non-small Cell Lung Cancer~30 mM (IC50)Significant inhibition of viability.[7]
HCC827Human Lung Adenocarcinoma~30 mM (IC50)Significant inhibition of viability.[6]
DU145Human Prostate Cancer67.42 mM (IC50)Inhibition of proliferation and induction of apoptosis.[8]
PC3Human Prostate Cancer177.00 mM (IC50)Inhibition of proliferation and induction of apoptosis.[8]
HCT116Human Colorectal CarcinomaDose-dependent decreaseSignificant reduction in cell growth.[9]
293FTHuman Embryonic KidneyNot significantly affectedNo significant antigrowth effects observed.[5][7]
HPAEpiCHuman Pulmonary Alveolar Epithelial CellsLow concentrations showed slight effectNormal lung cells appear less sensitive.[6]
NCM460DNormal-like Colon CellsUp to 100 mMMinimal effects on viability.[9]
CHOChinese Hamster OvaryNot significantly affectedMannose can be used as a carbon source with no effect on cell growth or viability.[4][10][11]

3. How can I confirm that this compound is inducing apoptosis in my cells?

To confirm apoptosis, you can perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay. This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Workflow for Apoptosis Confirmation

A Treat Cells with this compound B Harvest and Fix Cells A->B C Permeabilize Cells B->C D Perform TUNEL Assay C->D E Analyze by Microscopy or Flow Cytometry D->E F Quantify Apoptotic Cells E->F

Caption: Workflow for confirming this compound-induced apoptosis.

4. My goal is to study the effects of this compound on glycosylation, not to kill the cells. How can I mitigate the cytotoxic effects?

If you are observing cytotoxicity at concentrations needed for your glycosylation studies, consider the following:

  • Titrate the this compound Concentration: Determine the highest non-toxic concentration for your specific cell line using a dose-response experiment and a cell viability assay like the CCK-8 assay.

  • Reduce Exposure Time: It's possible that shorter incubation times with high this compound concentrations may be sufficient to alter glycosylation without significantly impacting viability.

  • Use a More Resistant Cell Line: If your experimental design allows, consider using a cell line with higher known resistance to this compound, such as CHO or 293FT cells.[7][10]

  • Supplement with Glucose: In some contexts, glucose can overcome the toxic effects of mannose.[12] However, be aware that this may also interfere with your glycosylation studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound induced cell death?

A1: High concentrations of this compound can lead to an accumulation of mannose-6-phosphate within the cell, particularly in cells with low phosphomannose isomerase (PMI) activity.[13] This accumulation can interfere with glycolysis and other metabolic pathways, leading to ATP depletion and the induction of apoptosis.[13] Some studies also suggest that high this compound can induce endoplasmic reticulum (ER) stress, which can trigger the unfolded protein response (UPR) and ultimately lead to apoptosis if the stress is unresolved.[14]

Signaling Pathway of this compound Induced Apoptosis

Mannose High this compound Metabolic_Stress Metabolic Stress (ATP Depletion) Mannose->Metabolic_Stress ER_Stress ER Stress Mannose->ER_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis ER_Stress->Apoptosis

Caption: Simplified pathway of this compound-induced apoptosis.

Q2: Can this compound affect non-cancerous cells?

A2: Yes, but generally at higher concentrations than those that affect sensitive cancer cells. Studies have shown that cell lines like 293FT, HPAEpiC, and NCM460D are relatively resistant to the cytotoxic effects of this compound.[6][7][9] However, it is always recommended to determine the specific toxicity profile for your cell line of interest.

Q3: I am using this compound to intentionally increase high-mannose N-glycans on a recombinant protein in CHO cells. Will this affect cell viability?

A3: Studies have shown that CHO cells can utilize mannose as a carbon source without a negative impact on cell growth, viability, or protein titer.[4][10][11] In fact, supplementing CHO cell culture media with mannose is a known strategy to increase the proportion of high-mannose glycans on recombinant proteins.[15]

Q4: How do I prepare this compound for cell culture experiments?

A4: this compound is typically dissolved in sterile distilled water or cell culture medium to create a concentrated stock solution. This stock solution should be filter-sterilized before being added to the cell culture medium to achieve the desired final concentration.

Experimental Protocols

Cell Viability Assessment: CCK-8 Assay

This protocol is for assessing cell viability in a 96-well plate format.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Cell suspension in culture medium

  • This compound stock solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Add 10 µL of various concentrations of this compound to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Calculate Viability: Cell viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.

Apoptosis Detection: TUNEL Assay

This is a general protocol for detecting apoptosis in adherent cells on coverslips.

Materials:

  • TUNEL assay kit

  • Coverslips with cultured cells

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Treat cells on coverslips with this compound. Include positive (DNase I treated) and negative (no TdT enzyme) controls.

    • Wash cells with PBS.

    • Fix with 4% PFA for 15-30 minutes at room temperature.

    • Wash with PBS.

  • Permeabilization: Incubate with permeabilization solution for 5-15 minutes on ice.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to the cells on the coverslips and incubate for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • Wash the coverslips with PBS.

    • If using an indirect detection method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).

    • Counterstain with a nuclear stain like DAPI if desired.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

References

improving the signal-to-noise ratio in L-Mannose NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in L-Mannose NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my this compound ¹³C NMR spectrum inherently low?

A1: The low S/N ratio in ¹³C NMR spectroscopy is due to a combination of factors. The ¹³C isotope has a low natural abundance of only 1.1%.[1][2] Additionally, the magnetic moment of a ¹³C nucleus is significantly weaker than that of a proton (¹H), leading to inherently weaker signals.[1][2] For a complex molecule like this compound, where the signal is distributed among multiple carbon atoms, individual peaks can be difficult to distinguish from baseline noise.

Q2: How does the number of scans affect the S/N ratio?

A2: The signal-to-noise ratio is proportional to the square root of the number of scans (NS).[2][3][4][5][6] This means that to double the S/N, you need to quadruple the number of scans.[2][3][6] While increasing the number of scans is a direct method to improve the spectrum, it leads to longer experiment times.[2]

Q3: What is a cryoprobe, and can it help improve my this compound spectrum?

A3: A cryoprobe is a specialized NMR probe where the detection electronics are cooled to cryogenic temperatures (around 20 K).[2][7][8] This cooling dramatically reduces thermal noise, which is a primary contributor to a poor S/N ratio.[7][8][9][10] Using a cryoprobe can significantly enhance the S/N by a factor of 3 to 10 compared to a standard room temperature probe, allowing for the acquisition of high-quality spectra in a fraction of the time or with much lower sample concentrations.[2][7][8][11]

Q4: What is the optimal sample concentration for this compound NMR?

A4: A higher concentration of this compound will directly improve the signal-to-noise ratio.[2] For ¹³C NMR on a standard 300-600 MHz spectrometer, it is recommended to use as high a concentration as solubility allows. For small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often suggested.[1][12] For ¹H NMR, 5-25 mg is typically sufficient.[12]

Q5: Which deuterated solvent is best for this compound NMR?

A5: For carbohydrates like this compound, deuterated water (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[1] The primary requirement is that the solvent fully dissolves the sample.[1][13] Using high-purity deuterated solvents is crucial to minimize residual solvent signals that could overlap with your peaks of interest.[1]

Q6: How does magnetic field strength impact the S/N ratio?

A6: Higher magnetic field strengths lead to a larger energy difference between nuclear spin states. This results in a greater population difference and, consequently, a stronger NMR signal and improved sensitivity.[14] Therefore, running your experiment on a higher-field spectrometer (e.g., 700 MHz vs. 400 MHz) will generally yield a better S/N ratio.[14]

Troubleshooting Guide

This guide addresses common issues encountered when acquiring this compound NMR spectra and provides step-by-step solutions.

Problem Potential Cause Recommended Solution
No visible peaks, only baseline noise. Sample concentration is too low.- Increase the sample concentration if solubility permits.[2]- If sample amount is limited, use a cryoprobe for enhanced sensitivity.[2]- Significantly increase the number of scans.
Incorrect receiver gain.- Check and correctly set the receiver gain. An excessively high gain can clip the free induction decay (FID) and introduce noise.[2][6]
Weak signals for specific carbons (e.g., quaternary). Inadequate relaxation delay (D1).- Increase the relaxation delay (D1). For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time. For quaternary carbons in sugars, this can be several seconds.[2]
Non-optimal pulse angle.- For ¹³C NMR, a pulse angle of 30º-45º is often a good compromise between signal intensity and allowing for a shorter relaxation delay.[14]
Broad peaks and poor resolution. Poor shimming of the magnetic field.- Perform careful shimming to improve the magnetic field homogeneity. Automated routines are a good start, but manual shimming may be required for the best results.[15][16]
Sample contains solid particles.- Ensure the sample is completely dissolved.[17] If necessary, filter the sample through a small plug of cotton or glass wool in a pipette to remove any particulate matter.[13][17][18]
Sample is too concentrated.- While high concentration boosts S/N, overly concentrated samples can lead to increased viscosity and broader lines.[18] Dilute the sample slightly if you suspect this is the issue. Very high concentrations can also make shimming difficult.[12]

Data Presentation

Table 1: Impact of Key Parameters on Signal-to-Noise Ratio (S/N)

ParameterEffect on S/NTypical Improvement FactorConsiderations
Sample Concentration S/N is directly proportional to concentration.Doubling concentration doubles S/N.Limited by the solubility of this compound in the chosen solvent.
Number of Scans (NS) S/N increases with the square root of NS.[3][5][6]4x scans ≈ 2x S/NIncreases total experiment time significantly.[5]
Magnetic Field Strength Higher field strength increases S/N.Varies; moving from 400 MHz to 700 MHz provides a substantial boost.Dependent on instrument availability.
Cryoprobe Usage Reduces thermal noise, significantly increasing S/N.[7][8]3x - 10xRequires specialized, more expensive equipment.[2][7]

Experimental Protocols

Protocol 1: Optimizing the Number of Scans (NS) for Adequate S/N

This protocol provides a systematic approach to determine the appropriate number of scans for an this compound ¹³C NMR experiment.

Objective: To achieve a target S/N ratio (e.g., >10:1 for the weakest peak of interest) efficiently.

Materials:

  • Prepared this compound NMR sample in a high-quality 5 mm NMR tube.[1]

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Initial Setup:

    • Insert the sample, lock, and perform automated shimming.[1]

    • Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[1]

    • Set key acquisition parameters:

      • Pulse Angle (p1): 30 degrees.[1]

      • Relaxation Delay (d1): 2.0 seconds (as a starting point).[1]

      • Acquisition Time (aq): ~1.0-2.0 seconds.[1]

  • Preliminary Acquisition:

    • Set the initial Number of Scans (NS) to a relatively low value, such as 128.[1]

    • Acquire the spectrum.

  • S/N Assessment:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Identify the peak with the lowest intensity that is critical for your analysis.

    • Measure its S/N ratio using the spectrometer's software.

  • Calculation for Target S/N:

    • Let the measured S/N be S/Ncurrent with NScurrent scans.

    • Let the desired S/N be S/Ntarget.

    • Use the following relationship to estimate the required number of scans (NSnew): NSnew = NScurrent * (S/Ntarget / S/Ncurrent)²

  • Final Acquisition:

    • Set the number of scans to the calculated NSnew.

    • Re-acquire the spectrum. The new spectrum should have an S/N ratio close to your target. Continue to increase NS if the desired S/N is not achieved.[1]

Visualizations

Troubleshooting Workflow for Low S/N Ratio

The following diagram illustrates a logical workflow for diagnosing and resolving poor signal-to-noise issues in an this compound NMR experiment.

G Troubleshooting Workflow for Poor S/N in this compound NMR start Low S/N Observed check_sample Step 1: Check Sample Preparation start->check_sample conc Is concentration adequate? (e.g., >50mg/0.6mL for 13C) check_sample->conc check_params Step 2: Review Acquisition Parameters shimming Is shimming optimal? check_params->shimming check_hardware Step 3: Consider Hardware Options cryoprobe Is a cryoprobe available? check_hardware->cryoprobe dissolved Is sample fully dissolved? (No particulates) conc->dissolved Yes increase_conc Increase Concentration or use smaller volume conc->increase_conc No dissolved->check_params Yes filter_sample Filter Sample dissolved->filter_sample No increase_conc->dissolved filter_sample->check_params scans Is number of scans (NS) sufficient? shimming->scans Yes perform_shimming Re-shim Manually shimming->perform_shimming No delay Is relaxation delay (D1) long enough? scans->delay Yes increase_scans Increase NS (S/N ∝ sqrt(NS)) scans->increase_scans No delay->check_hardware Yes increase_delay Increase D1 (e.g., 5 * T1) delay->increase_delay No perform_shimming->scans increase_scans->delay increase_delay->check_hardware higher_field Is a higher-field spectrometer available? cryoprobe->higher_field No use_cryo Use Cryoprobe (3-10x S/N improvement) cryoprobe->use_cryo Yes use_hf Use Higher-Field NMR higher_field->use_hf Yes end_node High-Quality Spectrum higher_field->end_node No, S/N still acceptable use_cryo->end_node use_hf->end_node

A troubleshooting workflow for low S/N in this compound NMR experiments.

References

Technical Support Center: Large-Scale Production of L-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Mannose is a rare sugar with potential applications in the pharmaceutical and biotechnology sectors. Unlike its ubiquitous epimer, D-mannose, large-scale production of this compound is not yet well-established, and literature on the topic is limited. This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound, with a focus on enzymatic production methods, which are currently the most promising for scalability and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound production?

A1: The most researched method for this compound production is through enzymatic isomerization. A key enzyme in this process is L-rhamnose isomerase, which can catalyze the conversion of L-fructose to this compound.[1] Chemical synthesis methods exist but are often complex, costly, and not environmentally friendly for large-scale production.

Q2: Why is achieving a high yield of this compound challenging?

A2: High yields are challenging due to the reversible nature of the enzymatic isomerization reaction, which often results in an equilibrium mixture of the substrate (e.g., L-fructose) and the product (this compound).[2] Substrate or product inhibition of the enzyme can also limit the conversion rate. Downstream purification to separate this compound from the reaction mixture can also lead to product loss.

Q3: What are the critical parameters to control during enzymatic synthesis of this compound?

A3: Critical parameters include temperature, pH, enzyme concentration, substrate concentration, and the presence of cofactors. For instance, many isomerases require metal ions like Co²⁺ or Mn²⁺ for optimal activity.[3][4] Maintaining the optimal pH and temperature is crucial for enzyme stability and activity over the course of the reaction.

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: Reaction progress can be monitored by quantifying the concentration of this compound and the remaining substrate over time. High-Performance Liquid Chromatography (HPLC) is a common analytical method for this purpose.[5][6] Other methods include enzymatic assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for more sensitive and specific quantification.[7][8]

Q5: What are the main challenges in the downstream purification of this compound?

A5: The primary challenge is separating this compound from structurally similar sugars, such as the starting material (e.g., L-fructose) and any byproducts. Common purification techniques include activated carbon adsorption to remove impurities, ion exchange to remove salts and charged molecules, and evaporative crystallization.[9] However, these methods can be inefficient and lead to significant product loss.[9] Simulated moving bed (SMB) chromatography is a more advanced technique that can achieve high-purity separation.

Troubleshooting Guides

Issue 1: Low Enzyme Activity or Stability
Symptom Possible Cause Suggested Solution
Initial reaction rate is slow.Suboptimal pH or temperature.Verify the optimal pH and temperature for the specific isomerase being used.[3][10] Calibrate pH meters and temperature probes.
Incorrect cofactor concentration.Determine the required metal ion cofactor and its optimal concentration for the enzyme.[3] Ensure it is present in the reaction buffer.
Enzyme degradation.Handle and store the enzyme according to the manufacturer's instructions. Prepare fresh enzyme solutions for each batch.
Reaction rate decreases rapidly over time.Thermal instability of the enzyme.Consider using a thermostable enzyme from a thermophilic organism if the reaction is run at elevated temperatures.[10]
Presence of inhibitors in the substrate.Pre-treat the substrate to remove any potential inhibitors. Use a higher purity substrate.
Issue 2: Low Conversion Rate and Yield
Symptom Possible Cause Suggested Solution
Reaction reaches equilibrium at a low product concentration.Thermodynamic equilibrium of the isomerization reaction.Consider strategies to shift the equilibrium, such as in-situ product removal (e.g., selective crystallization or chromatography).
Substrate inhibition at high concentrations.Fed-batch or continuous feeding of the substrate to maintain a low, non-inhibitory concentration.
Product inhibition.As the product forms, it may inhibit the enzyme. Implement in-situ product removal strategies.
Final yield is significantly lower than the conversion rate.Product loss during downstream processing.Optimize purification steps. Use high-resolution chromatography techniques like SMB.[9]
Issue 3: Difficulty in this compound Purification
Symptom Possible Cause Suggested Solution
This compound fraction is contaminated with substrate.Inefficient separation by chromatography.Optimize the chromatography conditions (e.g., mobile phase, temperature, flow rate). Consider using a different stationary phase.
Co-crystallization of this compound and substrate.Adjust crystallization conditions (e.g., solvent, temperature, saturation). Use seeding crystals of pure this compound.
Product is discolored.Presence of impurities from the raw materials or side reactions.Use activated carbon treatment to remove colored impurities.[9]
High salt content in the final product.Salts from buffers or pH adjustment.Use ion-exchange chromatography for desalination.[9]

Quantitative Data

The following tables present example data from the enzymatic production of related sugars, which can serve as a benchmark for this compound synthesis experiments.

Table 1: Comparison of Isomerase Performance for Mannose Production

Enzyme SourceSubstrateProductConversion Rate (%)Temperature (°C)pHReference
Thermotoga neapolitanaD-FructoseD-Mannose25.4857.5(Not in search results)
Thermoflavimicrobium dichotomicumD-FructoseD-Mannose22.1557.0[11]
Bacillus subtilisL-RiboseL-Ribulose-407.5[3]
Thermus thermophilusL-RibuloseL-Ribose-757.0[10]

Table 2: Performance of this compound Quantification Methods

MethodMatrixLinearity Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)Reference
LC-MS/MSHuman Serum1 - 501[8]
HPLC with PMP Derivatization-0.5 - 500Not explicitly stated[8]
Enzymatic Assay-0 - 200 (µmol/L)Not explicitly stated[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from L-Fructose
  • Enzyme Preparation:

    • Express and purify recombinant L-rhamnose isomerase from a suitable host (e.g., E. coli).

    • Determine the protein concentration and specific activity of the purified enzyme.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM EPPS buffer, pH 7.5).[3]

    • Add the required cofactor (e.g., 0.5 mM CoCl₂).[3]

    • Dissolve L-fructose in the reaction buffer to the desired starting concentration (e.g., 100 g/L).

    • Pre-heat the substrate solution to the optimal reaction temperature (e.g., 40°C).[3]

  • Enzymatic Reaction:

    • Add the purified L-rhamnose isomerase to the substrate solution to initiate the reaction.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

    • Take samples at regular intervals to monitor the concentrations of L-fructose and this compound using HPLC.

  • Reaction Termination:

    • Once the reaction reaches equilibrium (or the desired conversion), terminate the reaction by heating the mixture to denature the enzyme (e.g., 100°C for 10 minutes).

    • Centrifuge the mixture to remove the precipitated enzyme.

Protocol 2: Purification of this compound
  • Decolorization:

    • Add activated carbon to the supernatant from the terminated reaction (e.g., 1% w/v).

    • Stir for 1 hour at room temperature.

    • Filter to remove the activated carbon.

  • Desalination:

    • Pass the decolorized solution through a column packed with a mixed-bed ion-exchange resin.

    • Collect the eluate containing the neutral sugars.

  • Chromatographic Separation:

    • Concentrate the desalted solution under reduced pressure.

    • Perform preparative chromatography (e.g., using a simulated moving bed system with a suitable resin) to separate this compound from unreacted L-fructose.

  • Crystallization:

    • Concentrate the purified this compound fraction to a syrup.

    • Add a suitable anti-solvent (e.g., ethanol) to induce crystallization.

    • Collect the this compound crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Visualizations

Enzymatic_Synthesis_of_L_Mannose cluster_reaction Enzymatic Isomerization cluster_conditions Reaction Conditions L_Fructose L-Fructose Enzyme L-Rhamnose Isomerase L_Fructose->Enzyme L_Mannose This compound Enzyme->L_Mannose pH Optimal pH Temp Optimal Temperature Cofactor Metal Cofactor (e.g., Co²⁺)

Caption: Enzymatic conversion of L-Fructose to this compound.

L_Mannose_Production_Workflow Start Start: L-Fructose Substrate Enzymatic_Reaction Enzymatic Isomerization (L-Rhamnose Isomerase) Start->Enzymatic_Reaction Termination Reaction Termination (Heat Inactivation) Enzymatic_Reaction->Termination Centrifugation Centrifugation (Remove Enzyme) Termination->Centrifugation Decolorization Decolorization (Activated Carbon) Centrifugation->Decolorization Desalination Desalination (Ion Exchange) Decolorization->Desalination Chromatography Chromatographic Separation (e.g., SMB) Desalination->Chromatography Crystallization Crystallization Chromatography->Crystallization End Final Product: Pure this compound Crystallization->End

Caption: Workflow for this compound production and purification.

References

method refinement for the detection of L-Mannose in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of L-Mannose in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound in biological samples?

A1: The primary methods for this compound quantification in complex matrices like plasma, serum, or cell lysates include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[1][2][3][4] Each method has its own advantages and challenges regarding sensitivity, specificity, and sample preparation requirements.

Q2: Why is the detection of this compound challenging in biological samples?

A2: The main challenge in quantifying this compound is its C-2 epimer, D-glucose, which is often present in biological samples at concentrations up to 100 times higher.[1][2][5] This high abundance of a structurally similar sugar can cause significant interference, leading to inaccurate measurements. Other sugars like galactose can also interfere with certain detection methods.[6][7][8]

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is often required for GC-MS analysis to make the non-volatile sugar amenable to gas chromatography.[9] Common derivatization techniques include silylation (e.g., using BSTFA) or acetylation.[9][10] For HPLC, derivatization can enhance detection by UV or fluorescence detectors.[11] However, some modern HPLC-MS/MS methods have been developed that do not require derivatization, simplifying sample preparation.[5]

Q4: What is a suitable internal standard for this compound quantification?

A4: A stable isotope-labeled version of the analyte is the ideal internal standard. For this compound, ¹³C₆-L-Mannose is an excellent choice as it has the same physicochemical properties and instrumental response, compensating for variations in sample preparation and mass spectrometry ionization efficiency.[5][11] L-rhamnose has also been used as an internal standard in some HPLC methods.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis using various analytical techniques.

HPLC and HPLC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Interaction of the analyte with the stationary phase.- Sample solvent incompatible with the mobile phase.[13]- Adjust the pH of the mobile phase to ensure the analyte is fully ionized or neutral.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.[13]
Retention Time Shifts - Inconsistent mobile phase composition.- Column degradation.- Fluctuations in column temperature.[13][14]- Prepare fresh mobile phase and ensure accurate solvent ratios.- Use a column oven to maintain a consistent temperature.- Equilibrate the column thoroughly before each run.[14]
Low Signal Intensity or No Peak - Insufficient analyte extraction from the sample.- Improper detector settings.[13][15]- Optimize the sample extraction procedure to ensure sufficient analyte recovery.- Verify detector settings such as wavelength and gain.[15]
High Back Pressure - Clogged column frits or filters.- Particulate matter in the sample or mobile phase.[14][15]- Filter all samples and mobile phases before use.- If pressure remains high, consider back-flushing or replacing the column.[14]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or column.[13][16]- Degas the mobile phase thoroughly.- Flush the system with a strong solvent to remove contaminants.[13]
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization - Insufficient reaction time or temperature.- Presence of moisture in the sample.[10]- Optimize derivatization conditions (time and temperature) for your specific sample type.- Ensure samples are completely dry before adding derivatization reagents.[10]
Multiple Chromatographic Peaks for Mannose - Formation of multiple isomers during derivatization (e.g., TMS derivatization).[9]- An oximation step prior to silylation can reduce the number of isomers to two, improving separation.[9]
Signal Suppression or Enhancement (Matrix Effects) - Co-eluting matrix components interfering with ionization.[17]- Optimize sample cleanup procedures to remove interfering matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[5]
Enzymatic Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Overestimation of this compound Concentration - Interference from high concentrations of D-glucose or other sugars like galactose.[6][7][8]- Implement a glucose depletion step. One method is to selectively convert D-glucose to glucose-6-phosphate using glucokinase, followed by removal of the anionic products with anion-exchange chromatography.[4]
Low Assay Sensitivity - Suboptimal enzyme concentration or reaction conditions (pH, temperature).- Optimize the concentrations of all enzymes in the coupled reaction.- Ensure the assay is performed at the optimal pH and temperature for all enzymes involved.
High Background Signal - Contamination of reagents with interfering substances.- Run a reagent blank (without the sample) to check for background signal.- Use high-purity reagents.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for this compound quantification.

Table 1: HPLC-MS/MS Method Performance

ParameterReported Value(s)Reference(s)
Linearity Range0.31–40 µg/mL; 1–50 µg/mL; 0.5–500 µg/mL[5];[1];[18]
LLOQ1.25 µg/mL; 1 µg/mL[5];[1]
Accuracy96–104%[5]
Precision (RSD)<10%[5]
Recovery104.1%–105.5%[1]

Table 2: Enzymatic Assay Performance

ParameterReported Value(s)Reference(s)
Linearity Range0–200 µmol/L[4]
Recovery94% ± 4.4%[4]
Intra-assay CV4.4% at 80 µmol/L; 6.7% at 40 µmol/L[4]
Inter-assay CV9.8% at 80 µmol/L; 12.2% at 40 µmol/L[4]

Experimental Protocols

Detailed Methodology for HPLC-MS/MS Analysis of this compound

This protocol is a synthesized example based on common practices in published literature.[1][5]

  • Preparation of Stock Solutions and Standards:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) and a stable isotope-labeled internal standard (IS), such as ¹³C₆-L-Mannose (e.g., 1 mg/mL), in water.

    • Create a series of calibration standards by spiking known amounts of the this compound stock solution into a surrogate matrix (e.g., 4% bovine serum albumin in phosphate-buffered saline).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • To a 50 µL aliquot of each sample, standard, or QC, add the internal standard solution.

    • Deproteinize the samples by adding a protein precipitation agent (e.g., acetonitrile (B52724) or perchloric acid).

    • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for analysis.

  • Chromatographic Conditions:

    • Column: A column suitable for carbohydrate analysis, such as a SUPELCOGEL™ Pb column or an anion-exchange column.[1][3]

    • Mobile Phase: HPLC-grade water at a flow rate of 0.5 mL/min.[1]

    • Column Temperature: 80 °C.[1]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the internal standard.

Detailed Methodology for GC-MS Analysis with Derivatization

This protocol is a generalized procedure based on common derivatization techniques for sugars.[9]

  • Sample Preparation and Drying:

    • Prepare samples, standards, and QCs in a suitable solvent.

    • Completely evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. It is critical to ensure the sample is free of water.

  • Oximation:

    • To the dried sample, add a solution of an oximation reagent (e.g., 40 mg/mL ethoxylamine hydrochloride in pyridine).

    • Heat the mixture at a specified temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes).

    • Allow the samples to cool to room temperature.

  • Silylation:

    • Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

    • Heat the mixture again (e.g., 70 °C for 30 minutes).

    • After cooling, the sample can be diluted with a suitable solvent (e.g., ethyl acetate) before injection.

  • GC-MS Conditions:

    • Column: A suitable capillary column for sugar analysis (e.g., a non-polar or intermediate-polarity column).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation of the derivatized sugars.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Scan or Selected Ion Monitoring (SIM) mode.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue Identified cluster_peak_shape Troubleshooting Poor Peak Shape cluster_retention_time Troubleshooting Retention Time Shifts cluster_low_signal Troubleshooting Low Signal start Identify Issue: - Poor Peak Shape - Retention Time Shift - Low Signal peak_shape Check Sample Solvent Compatibility start->peak_shape Poor Peak Shape rt_shift Verify Mobile Phase Composition start->rt_shift Retention Time Shift low_signal Optimize Sample Extraction start->low_signal Low Signal adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph check_column Inspect Column for Degradation adjust_ph->check_column end Issue Resolved check_column->end check_temp Ensure Stable Column Temperature rt_shift->check_temp equilibrate Increase Column Equilibration Time check_temp->equilibrate equilibrate->end check_detector Verify Detector Settings low_signal->check_detector check_leaks Inspect System for Leaks check_detector->check_leaks check_leaks->end

Caption: HPLC Troubleshooting Workflow.

L_Mannose_Detection_Method_Selection cluster_criteria Key Considerations cluster_methods Analytical Methods start Start: Need to Quantify This compound in Complex Matrix sensitivity High Sensitivity & Specificity Required? start->sensitivity derivatization Is Derivatization Feasible/Desirable? sensitivity->derivatization Yes enzymatic Enzymatic Assay sensitivity->enzymatic No instrument Available Instrumentation? derivatization->instrument No gc_ms GC-MS derivatization->gc_ms Yes hplc_ms HPLC-MS/MS instrument->hplc_ms LC-MS/MS instrument->gc_ms GC-MS

Caption: this compound Detection Method Selection Logic.

References

addressing substrate inhibition in enzymatic reactions with L-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, characterizing, and mitigating substrate inhibition in enzymatic reactions involving L-Mannose.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound enzymatic reactions?

Substrate inhibition is a common enzymatic phenomenon where the enzyme's reaction rate decreases at supra-optimal concentrations of the substrate, in this case, this compound.[1][2] Instead of the reaction rate reaching a maximum and plateauing (Vmax) as described by standard Michaelis-Menten kinetics, the enzyme's activity is reduced when the this compound concentration becomes too high.[1][3][4] This deviation is observed in approximately 20-25% of all known enzymes.[1]

Q2: What is the molecular mechanism behind this compound substrate inhibition?

While specific mechanisms are enzyme-dependent, a common explanation is the two-site binding model.[3][5]

  • Catalytic Site: At optimal concentrations, an this compound molecule binds to the enzyme's active (catalytic) site, forming a productive enzyme-substrate (ES) complex.

  • Inhibitory Site: At excessive concentrations, a second this compound molecule binds to a separate, lower-affinity inhibitory site on the enzyme. This forms an unproductive ternary complex (E-S-S), which has a reduced ability or is unable to form the product.[1][2][5]

Another possible mechanism involves an this compound molecule binding to the enzyme-product (EP) complex, which can block the product's release from the active site and halt the catalytic cycle.[1][6]

Q3: How can I visually identify if my enzyme is experiencing substrate inhibition by this compound?

The most direct method is to plot the initial reaction velocity (v₀) against a wide range of this compound concentrations ([S]). In a typical Michaelis-Menten reaction, this plot results in a hyperbolic curve that plateaus at Vmax.[7] If substrate inhibition is occurring, the curve will rise to a peak velocity at an optimal this compound concentration and then descend as the substrate concentration increases further.[1][8]

Q4: Which kinetic model describes this compound substrate inhibition?

The standard Michaelis-Menten equation is not suitable for modeling substrate inhibition.[8] A modified equation, often referred to as the Haldane equation, is used to account for the formation of the unproductive E-S-S complex.[3][8]

The equation is: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))

Where:

  • v: Initial reaction velocity

  • Vmax: Maximum reaction velocity

  • [S]: this compound concentration

  • Km: Michaelis constant (affinity for the catalytic site)

  • Ki: Inhibition constant (affinity for the inhibitory site)[3]

Troubleshooting Guide

This guide addresses common issues encountered when dealing with potential this compound substrate inhibition.

Problem: The reaction rate decreases at high this compound concentrations.
  • Possible Cause: Your enzyme is likely experiencing substrate inhibition.

  • Troubleshooting Steps:

    • Confirm Inhibition: Perform a comprehensive substrate titration experiment. Ensure you test a wide range of this compound concentrations, including concentrations well above the apparent Km, to clearly observe the rise and subsequent fall in reaction velocity.[1]

    • Analyze Kinetic Data: Fit your experimental data (v₀ vs. [S]) to the substrate inhibition kinetic model using non-linear regression software.[9] This will provide estimates for the key kinetic parameters: Vmax, Km, and Ki.

    • Visualize the Data: Use a plotting tool to visualize the data fit. A bell-shaped curve is a strong indicator of substrate inhibition.

Problem: I have confirmed substrate inhibition. How can I mitigate it to improve product yield?
  • Solution 1: Substrate Feed Strategy (Fed-Batch)

    • Rationale: Maintaining an optimal, non-inhibitory concentration of this compound in the reactor is crucial. A fed-batch process, where this compound is added continuously or in small increments over time, can prevent its accumulation to inhibitory levels.[8]

    • Action: Design a fed-batch protocol. This involves slowly feeding a concentrated this compound solution into the reaction medium to control its concentration, thereby maximizing enzyme activity and productivity.[8]

  • Solution 2: Enzyme Immobilization

    • Rationale: Immobilizing the enzyme onto a solid support can create a microenvironment where the local this compound concentration near the enzyme is different from the bulk solution. This can help to alleviate diffusion limitations and reduce the inhibitory effect.[10]

    • Action: Explore different enzyme immobilization techniques, such as binding to beads, gels, or membranes. Test the kinetic profile of the immobilized enzyme to see if substrate inhibition is reduced.

  • Solution 3: Enzyme Engineering

    • Rationale: If the enzyme's structure is known, site-directed mutagenesis can be used to alter the amino acid residues at the inhibitory binding site. The goal is to reduce the site's affinity for this compound without affecting the catalytic site's function.[6]

    • Action: This is an advanced technique requiring structural biology and molecular modeling expertise. Identify potential residues in the inhibitory site and create variants to test for reduced inhibition.

Data Presentation

The following table presents hypothetical kinetic data for two different enzymes that utilize this compound and exhibit substrate inhibition. These values are for illustrative purposes to highlight how key parameters can differ between enzymes.

ParameterEnzyme A (Hypothetical)Enzyme B (Hypothetical)Description
Vmax (µmol/min/mg)150250The maximum reaction rate under optimal conditions.
Km (mM)0.81.5Substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity for the catalytic site.
Ki (mM)5085The dissociation constant for the inhibitory site. A lower Ki indicates stronger binding of the substrate to the inhibitory site, meaning inhibition occurs at lower concentrations.

Experimental Protocols

Protocol 1: Kinetic Assay to Determine Substrate Inhibition by this compound

This protocol outlines the steps to generate data for analyzing this compound substrate inhibition.

1. Materials and Reagents:

  • Purified enzyme of interest

  • This compound stock solution (high concentration)

  • Assay buffer at optimal pH and temperature for the enzyme

  • Any required cofactors (e.g., NAD+, Mg²⁺)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes[11]

2. Preparation:

  • Prepare fresh enzyme and this compound solutions in the assay buffer.[11]

  • Create a series of this compound dilutions in the assay buffer. The final concentrations should span a wide range, for example, from 0.1 * Km to 100 * Km (if an approximate Km is known). A logarithmic dilution series is often effective.

3. Assay Procedure:

  • Set up reactions in a 96-well plate or cuvettes. Each reaction should contain:

    • Fixed volume of assay buffer

    • Fixed volume of cofactor solution (if needed)

    • Variable volume of this compound dilution

  • Equilibrate the plate/cuvettes to the optimal reaction temperature (e.g., 37°C).[11]

  • Initiate the reaction by adding a small, fixed amount of a pre-diluted enzyme stock solution to each well.[1]

  • Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over a set period (e.g., 5-10 minutes). Ensure you are measuring the initial, linear phase of the reaction.

4. Data Analysis:

  • Calculate the initial velocity (v₀) for each this compound concentration from the linear slope of the progress curve.

  • Plot v₀ versus this compound concentration ([S]).

  • Use non-linear regression software (e.g., GraphPad Prism, R) to fit the data to the substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)).

  • Record the best-fit values for Vmax, Km, and Ki.[1]

Visualizations

Workflow for Diagnosing this compound Substrate Inhibition

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Experimental Confirmation cluster_2 Phase 3: Analysis & Conclusion A Observe Decreased Reaction Rate at High [this compound] B Perform Substrate Titration (Wide [this compound] Range) A->B C Calculate Initial Velocity (v₀) for each concentration B->C D Plot v₀ vs. [this compound] C->D E Does plot show a bell-shaped curve? D->E F Fit Data to Substrate Inhibition Model E->F  Yes H No Inhibition Detected (Michaelis-Menten Kinetics) E->H  No G Substrate Inhibition Confirmed (Determine Km, Vmax, Ki) F->G

Caption: A logical workflow for the diagnosis and confirmation of substrate inhibition.

Mechanism of Substrate Inhibition

G E Enzyme ES ES Complex E->ES + S (Km) S This compound ES->E P Product ES->P k_cat ESS E-S-S (Inactive) ES->ESS + S (Ki) (High [S]) ESS->ES

Caption: Model of substrate inhibition via a second substrate binding event.

Fed-Batch Reaction Experimental Workflow

G cluster_0 Setup cluster_1 Reaction Phase cluster_2 Control & Completion A Prepare Bioreactor with Enzyme, Buffer, Cofactors B Initiate Reaction A->B C Continuously Feed This compound Solution (via Syringe Pump) B->C D Monitor [this compound] and Product Formation (Online/Offline Sampling) C->D E Adjust Feed Rate to Maintain Optimal [this compound] D->E Feedback Loop F Terminate Reaction & Harvest Product D->F

Caption: Workflow for mitigating substrate inhibition using a fed-batch strategy.

References

improving the stability of L-Mannose-based therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Mannose Therapeutic Agents

Welcome to the technical support center for this compound-based therapeutic agents. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common stability challenges encountered during experimentation and formulation.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is turning a yellowish-brown color during storage. What is the cause and how can I prevent it?

A1: The discoloration of your this compound solution is likely due to non-enzymatic browning reactions, such as the Maillard reaction or caramelization, especially if the solution is exposed to heat or contains amines (e.g., in buffers like Tris or in amino acid excipients). This compound, as a reducing sugar, is susceptible to these degradation pathways.

Prevention Strategies:

  • Temperature Control: Store this compound solutions at recommended low temperatures (typically 2-8°C) and protect them from light.[1]

  • pH Management: Maintain the pH of the solution within a stable range, typically slightly acidic (pH 4.5-6.0), to minimize the rate of degradation.[2]

  • Buffer Selection: Avoid amine-containing buffers. Opt for buffers like citrate (B86180) or phosphate.

  • Inert Atmosphere: For oxygen-sensitive formulations, purging the storage container with an inert gas like nitrogen can prevent oxidative degradation.[3]

Q2: I am observing a gradual loss of purity in my solid this compound active pharmaceutical ingredient (API). What could be the issue?

A2: Solid-state instability in this compound API is often due to hygroscopicity (moisture absorption). Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating chemical degradation or physical changes like crystallization or amorphous collapse.

Troubleshooting Steps:

  • Moisture Content Analysis: Determine the water content of your API using Karl Fischer titration.

  • Packaging and Storage: Ensure the API is stored in a tightly sealed container with a desiccant.[4] Consider storage in a controlled low-humidity environment.

  • Excipient Compatibility: If formulated with other excipients, ensure they are not contributing to the instability. Hygroscopic excipients can worsen the problem.

Q3: My HPLC analysis of a stored this compound formulation shows the appearance of new peaks over time. What are these impurities?

A3: The new peaks likely represent degradation products or isomers of this compound. Under certain conditions, especially in solution, this compound can undergo epimerization to form D-glucose or interconversion to D-fructose.[2] These reactions are often pH and temperature-dependent.

Identification Strategy:

  • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass of the impurity peaks. This can help confirm if they are isomers (having the same mass as this compound) or other degradation products.[5]

  • Reference Standards: Run reference standards for potential impurities like D-glucose and D-fructose to compare retention times.

  • Forced Degradation Studies: Perform stress testing (e.g., exposure to acid, base, heat, oxidation) to intentionally generate degradation products and aid in peak identification.

Troubleshooting Guides

This section provides systematic approaches to resolving common stability issues.

Issue 1: Poor Stability of Aqueous this compound Formulations

If you are experiencing rapid degradation, aggregation, or precipitation in your liquid this compound formulation, follow this diagnostic workflow.

G start Instability Observed in Aqueous Formulation check_ph Is pH within optimal range (e.g., 4.5 - 6.0)? start->check_ph check_temp Is storage temperature controlled (e.g., 2-8°C)? check_ph->check_temp Yes adjust_ph ACTION: Adjust pH with appropriate buffer system (e.g., Citrate) check_ph->adjust_ph No check_excipients Are excipients compatible? (e.g., non-reducing sugars, no primary amines) check_temp->check_excipients Yes adjust_temp ACTION: Store at recommended refrigerated temperature check_temp->adjust_temp No reformulate ACTION: Reformulate with stabilizing excipients (e.g., Sucrose, Trehalose, Polyols) check_excipients->reformulate No lyophilize CONSIDER: Lyophilization to create a stable solid dosage form check_excipients->lyophilize Yes adjust_ph->check_temp adjust_temp->check_excipients reformulate->lyophilize

Diagram 1: Troubleshooting workflow for aqueous formulation instability.
Issue 2: Physical Instability of Lyophilized this compound Product

Problems such as cake collapse, slow reconstitution, or reduced activity post-reconstitution in freeze-dried products can be addressed as follows.

G start Poor Lyophilized Product Quality check_bulking Was a bulking agent used? (e.g., Mannitol) start->check_bulking check_lyoprotectant Was an amorphous lyoprotectant used? (e.g., Sucrose, Trehalose) check_bulking->check_lyoprotectant Yes add_bulking ACTION: Add a crystalline bulking agent to provide cake structure. check_bulking->add_bulking No check_cycle Was the primary drying temperature below Tg'? check_lyoprotectant->check_cycle Yes add_lyoprotectant ACTION: Incorporate a lyoprotectant to protect the API during freezing. check_lyoprotectant->add_lyoprotectant No optimize_cycle ACTION: Optimize freeze-drying cycle. Ensure primary drying occurs below the collapse temperature. check_cycle->optimize_cycle No end_node Stable Lyophilized Product check_cycle->end_node Yes add_bulking->check_lyoprotectant add_lyoprotectant->check_cycle optimize_cycle->end_node

Diagram 2: Troubleshooting logic for lyophilized product issues.

Quantitative Data Summary

Effective formulation requires careful selection of excipients. The following tables summarize key data related to the stability of sugar-based formulations.

Table 1: Impact of pH on this compound Degradation in Aqueous Solution at 40°C

pHBuffer SystemDegradation Rate Constant (k, day⁻¹)Purity after 30 days (%)
3.0Citrate0.00586.1
5.0Citrate-Phosphate0.00197.0
7.0Phosphate0.01270.0
9.0Borate0.04525.9

Data is illustrative and intended for comparative purposes.

Table 2: Efficacy of Different Stabilizing Excipients in a Lyophilized Formulation

Formulation Base (API + Excipient)Cake AppearanceReconstitution Time (seconds)Purity after 6 months at 25°C (%)
This compound onlyCollapsed>12091.5
This compound + Mannitol (1:5 ratio)Elegant, intact4594.2
This compound + Trehalose (1:10 ratio)Intact, slight shrinkage3099.1
This compound + Trehalose + Polysorbate 80Elegant, intact<2099.3

Data is illustrative. Combining a bulking agent (Mannitol) with a lyoprotectant (Trehalose) often yields optimal results.[6]

Key Experimental Protocols

Protocol 1: HPLC-RID Method for this compound Purity and Stability Assessment

This protocol outlines a method for quantifying this compound and its degradation products using High-Performance Liquid Chromatography with a Refractive Index Detector (RID).

Objective: To assess the purity of this compound and monitor its stability over time.

Materials:

  • This compound reference standard and samples

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation and Conditions:

  • HPLC System: With RID detector

  • Column: Amino-based carbohydrate column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector Temperature: 35°C

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 10 mg/mL) in the mobile phase. Create a calibration curve using serial dilutions (e.g., 0.5, 1, 2, 5, 10 mg/mL).

  • Sample Preparation: Dilute stability samples to fall within the calibration curve range using the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject standards and samples onto the HPLC system.

  • Data Processing: Identify the this compound peak based on the retention time of the reference standard. Calculate the concentration in samples using the calibration curve. Purity is determined by the area percent of the main peak relative to all peaks.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare this compound Reference Standards data_cal Generate Calibration Curve prep_std->data_cal prep_sample Dilute & Filter Stability Samples hplc_inject Inject onto Amino Column prep_sample->hplc_inject hplc_detect Detect with RID Detector hplc_inject->hplc_detect data_quant Quantify Purity & Degradation Products hplc_detect->data_quant data_cal->data_quant

Diagram 3: Experimental workflow for HPLC-RID stability analysis.

Signaling Pathway Context

Understanding the metabolic fate of this compound is crucial for evaluating its therapeutic mechanism and potential off-target effects.

Metabolic Fate of this compound: Within a cell, this compound is phosphorylated by hexokinase to form Mannose-6-Phosphate (Man-6-P).[7] This intermediate is at a critical metabolic branch point. The ratio of two key enzymes, Phosphomannose Isomerase (MPI) and Phosphomannomutase (PMM2), determines its fate.[7]

  • Catabolism: A higher MPI/PMM2 ratio favors the conversion of Man-6-P to Fructose-6-Phosphate, which then enters the glycolytic pathway for energy production.[8]

  • Anabolism (Glycosylation): A lower MPI/PMM2 ratio directs Man-6-P towards the synthesis of activated mannose donors (GDP-Mannose, Dol-P-Mannose), which are essential for protein N-glycosylation, O-glycosylation, and the formation of GPI anchors.[7]

G mannose This compound (extracellular) glut GLUT Transporter mannose->glut mannose_in This compound (intracellular) glut->mannose_in hk Hexokinase (HK) mannose_in->hk man6p Mannose-6-Phosphate hk->man6p mpi MPI man6p->mpi Catabolism pmm2 PMM2 man6p->pmm2 Anabolism fru6p Fructose-6-Phosphate mpi->fru6p glycolysis Glycolysis fru6p->glycolysis man1p Mannose-1-Phosphate pmm2->man1p gdp_man GDP-Mannose man1p->gdp_man glycosylation Protein Glycosylation (N-linked, O-linked, etc.) gdp_man->glycosylation

Diagram 4: Simplified metabolic pathway of this compound in mammalian cells.

References

Validation & Comparative

L-Mannose as a Novel Anti-Cancer Agent: A Comparative Guide to its Role in Inhibiting Cancer Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cancer metabolism has identified novel therapeutic avenues that exploit the unique metabolic dependencies of tumor cells. Among these, the hexose (B10828440) sugar L-Mannose has emerged as a promising anti-cancer agent. This guide provides a comprehensive comparison of this compound's efficacy in inhibiting cancer cell growth with other metabolic inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

Executive Summary

This compound, a C-2 epimer of glucose, has demonstrated significant potential in retarding tumor growth and enhancing the efficacy of conventional cancer therapies. Its primary mechanism of action involves the competitive inhibition of glucose metabolism, leading to a cascade of effects that selectively target cancer cells, particularly those with low expression of the enzyme phosphomannose isomerase (PMI). This guide delves into the experimental evidence supporting this compound's anti-cancer properties and compares its performance with other metabolic inhibitors, namely 2-deoxy-D-glucose (2-DG) and Metformin.

Mechanism of Action: How this compound Disrupts Cancer Cell Metabolism

This compound exerts its anti-tumor effects through a multi-pronged approach targeting key metabolic and signaling pathways within cancer cells.

  • Inhibition of Glycolysis: this compound is taken up by the same glucose transporters (GLUTs) as glucose and is subsequently phosphorylated by hexokinase to this compound-6-phosphate.[1][2] In cancer cells with low levels of phosphomannose isomerase (PMI), the enzyme that converts mannose-6-phosphate (B13060355) to fructose-6-phosphate, the accumulation of mannose-6-phosphate competitively inhibits key glycolytic enzymes such as phosphoglucose (B3042753) isomerase.[3][4] This leads to a reduction in the flux through glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP), thereby depriving cancer cells of the energy and biosynthetic precursors necessary for rapid proliferation.[1][2][5]

  • Induction of Apoptosis and Synergy with Chemotherapy: By disrupting cellular metabolism, this compound can induce apoptosis in cancer cells.[6] Furthermore, it has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin, doxorubicin, and carboplatin.[2][7] This synergistic effect is attributed to the metabolic stress induced by this compound, which lowers the threshold for chemotherapy-induced cell death.[6]

  • Modulation of the Tumor Microenvironment and Immune Response: Recent studies have revealed that D-mannose (B1359870) can facilitate anti-tumor immunity. It has been shown to promote the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, in triple-negative breast cancer cells.[8][9] This degradation is mediated by the activation of AMP-activated protein kinase (AMPK), which phosphorylates PD-L1, leading to its abnormal glycosylation and subsequent proteasomal degradation.[8][9] By downregulating PD-L1, D-mannose can enhance T-cell mediated killing of tumor cells and improve the efficacy of immunotherapy.[8] Additionally, D-mannose has been found to target PD-1 for lysosomal degradation, further boosting T cell-mediated anti-tumor immunity.[5]

Below is a diagram illustrating the metabolic interference of this compound in cancer cells.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell L-Mannose_ext This compound GLUT GLUT Transporter L-Mannose_ext->GLUT Glucose_ext Glucose Glucose_ext->GLUT L-Mannose_int This compound GLUT->L-Mannose_int Glucose_int Glucose GLUT->Glucose_int HK Hexokinase (HK) L-Mannose_int->HK Glucose_int->HK M6P Mannose-6-Phosphate HK->M6P phosphorylates G6P Glucose-6-Phosphate HK->G6P phosphorylates PMI Phosphomannose Isomerase (PMI) (Low in sensitive cells) M6P->PMI Inhibition Inhibition M6P->Inhibition PGI Phosphoglucose Isomerase (PGI) G6P->PGI PPP Pentose Phosphate Pathway G6P->PPP F6P Fructose-6-Phosphate PMI->F6P PGI->F6P Glycolysis Glycolysis F6P->Glycolysis TCA TCA Cycle Glycolysis->TCA Inhibition->PGI Inhibition->Glycolysis Inhibition->TCA Inhibition->PPP

Caption: Metabolic interference of this compound in cancer cells.

Comparative Performance Analysis

This section provides a comparative analysis of this compound with other metabolic inhibitors, 2-deoxy-D-glucose (2-DG) and Metformin, based on their in vitro and in vivo efficacy.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its alternatives in various cancer cell lines.

CompoundCell LineCancer TypeIC50Reference
This compound A549Non-small cell lung cancer~30 mM (at 24h)[10]
H1299Non-small cell lung cancer~30 mM (at 24h)[10]
DU145Prostate Cancer67.42 mM[11]
PC3Prostate Cancer177.00 mM[11]
FaDu (PMI WT)Head and Neck Cancer176 mM[4]
FaDu (PMI KO)Head and Neck Cancer7.8 mM[4]
2-Deoxy-D-glucose (2-DG) MDA-MB-231Breast Cancer5 mM (in combination with Mannose)[12]
MCF-7Breast Cancer4 mM (in combination with Mannose)[12]
Metformin Nalm-6Lymphoid LeukemiaSynergistic effect with Mannose[13]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and cell density.

In Vivo Anti-Tumor Efficacy

The following table summarizes the in vivo effects of this compound and its alternatives on tumor growth in animal models.

CompoundAnimal ModelCancer TypeDosage and AdministrationKey FindingsReference
This compound Nude mice with A549 xenograftsNon-small cell lung cancer20% Mannose in drinking waterSignificantly inhibited tumor growth.[14]
NOD/SCID mice with HCT116 xenograftsColorectal Cancer20% Mannose in drinking water and 20% by gavageSignificant decrease in tumor volumes.[15]
Nude mice with pancreatic, lung, or skin cancer xenograftsPancreatic, Lung, Skin CancerMannose in drinking water and oral gavageSignificantly slowed tumor growth.[1]
This compound + Chemotherapy Nude mice with xenograftsVariousDoxorubicin (5mg/kg IP, weekly) + 20% Mannose in waterGreater reduction in tumor volume and increased life expectancy compared to single agents.[6]
Nude mice with A549 xenograftsNon-small cell lung cancerCarboplatin + 5% Mannose (IP)Most efficient inhibition of tumor growth.
This compound + Immunotherapy C57BL/6 mice with LLC tumorsLung CancerAnti-mouse PD-1 antibody + 20% Mannose in drinking waterMost significant inhibition of tumor growth.[14]
2-Deoxy-D-glucose (2-DG) ---Synergized with D-mannose in reducing PD-L1 levels.[9]
Metformin ---Synergistic pro-apoptotic and gene expression reduction with Mannose in a lymphoid cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effect of this compound and other compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[16][17]

  • Compound Treatment: Treat the cells with varying concentrations of this compound, 2-DG, or Metformin. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[16][18]

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[16]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[16]

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other therapies in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[19]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2)/2.[14]

  • Treatment Administration: Once tumors reach a palpable size, randomize the mice into different treatment groups:

    • Control (vehicle)

    • This compound (e.g., 20% in drinking water and/or oral gavage)[6][15]

    • Chemotherapy/Immunotherapy agent

    • Combination of this compound and other agents

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. Monitor the body weight and overall health of the mice throughout the experiment.[6]

  • Tumor Analysis: At the end of the study, excise the tumors, weigh them, and perform further analysis such as immunohistochemistry or western blotting.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

This compound and PD-L1 Degradation Pathway

D-Mannose D-Mannose AMPK AMPK D-Mannose->AMPK activates PD-L1 PD-L1 AMPK->PD-L1 phosphorylates p-PD-L1 Phosphorylated PD-L1 (S195) PD-L1->p-PD-L1 Inhibition Inhibition of T-Cell Killing PD-L1->Inhibition Glycosylation Abnormal Glycosylation p-PD-L1->Glycosylation Proteasome Proteasomal Degradation Glycosylation->Proteasome Proteasome->PD-L1 degrades T-Cell T-Cell Tumor Cell Tumor Cell T-Cell->Tumor Cell kills Inhibition->T-Cell

Caption: D-Mannose promotes PD-L1 degradation via AMPK activation.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent inhibitor of cancer cell growth, particularly in tumors with low PMI expression. Its ability to synergize with chemotherapy and immunotherapy opens up exciting possibilities for combination therapies that could improve treatment outcomes and overcome drug resistance.

Future research should focus on:

  • Clinical Trials: Well-designed clinical trials are imperative to validate the safety and efficacy of this compound in cancer patients.[20]

  • Biomarker Development: Identifying reliable biomarkers, such as PMI expression levels, will be crucial for selecting patients who are most likely to benefit from this compound therapy.[6]

  • Optimizing Combination Therapies: Further preclinical studies are needed to determine the optimal dosing and scheduling of this compound in combination with a wider range of anti-cancer drugs.

  • Exploring Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be essential for developing strategies to circumvent them.

References

comparative analysis of L-Mannose and L-rhamnose metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to L-Mannose and L-Rhamnose Metabolism for Researchers

Published: December 4, 2025

This guide provides a detailed comparative analysis of the metabolic pathways for two rare L-sugars: this compound and L-rhamnose. It is intended for researchers, scientists, and drug development professionals working in microbiology, biochemistry, and metabolic engineering. The content covers catabolic pathways, key enzymatic players, and supporting experimental methodologies, presenting quantitative data in accessible formats.

Introduction to this compound and L-Rhamnose

This compound and L-rhamnose are monosaccharides that, despite their structural similarities, exhibit distinct roles and metabolic fates in biological systems. L-rhamnose (6-deoxy-L-mannose) is a deoxy hexose (B10828440) sugar commonly found in nature, forming a key component of plant cell wall polysaccharides like pectin (B1162225) and many bacterial cell walls.[1][2] Consequently, numerous microorganisms have evolved specific pathways to utilize it as a carbon source.[3] In contrast, this compound is a rarer sugar, and its metabolic pathways are not as extensively characterized or widespread as those for L-rhamnose.[4] Understanding these metabolic distinctions is crucial for fields ranging from microbial ecology to the development of novel therapeutics, as pathways absent in humans, such as L-rhamnose biosynthesis, are attractive targets for drug intervention.[5]

Metabolic Pathway of L-Rhamnose

The catabolism of L-rhamnose in bacteria primarily proceeds through two distinct routes: a canonical phosphorylated pathway and a non-phosphorylated pathway. The phosphorylated pathway is well-characterized in enteric bacteria like Escherichia coli, while the non-phosphorylated route has been identified in fungi and a few bacterial species.[1][6][7]

Phosphorylated Pathway

The most common bacterial pathway for L-rhamnose catabolism involves four key enzymatic steps that convert L-rhamnose into intermediates for central metabolism.[1][6]

  • Isomerization: L-rhamnose is converted to L-rhamnulose by L-rhamnose isomerase (RhaA).[2][8]

  • Phosphorylation: L-rhamnulose kinase (RhaB) phosphorylates L-rhamnulose to produce L-rhamnulose-1-phosphate.[2]

  • Cleavage: L-rhamnulose-1-phosphate aldolase (RhaD) cleaves the phosphorylated intermediate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.[2][3] DHAP directly enters glycolysis.

  • Lactaldehyde Metabolism: L-lactaldehyde is further metabolized. Under aerobic conditions, it is typically oxidized to L-lactate by lactaldehyde dehydrogenase , while under anaerobic conditions, it can be reduced to L-1,2-propanediol.[3][9]

L_Rhamnose_Phosphorylated_Pathway LRha L-Rhamnose LRhu L-Rhamnulose LRha->LRhu L-Rhamnose Isomerase (RhaA) LRhu1P L-Rhamnulose-1-P LRhu->LRhu1P Rhamnulokinase (RhaB) DHAP DHAP LRhu1P->DHAP Rhamnulose-1-P Aldolase (RhaD) LLacAld L-Lactaldehyde LRhu1P->LLacAld Glycolysis Glycolysis DHAP->Glycolysis Metabolism Further Metabolism (e.g., L-Lactate) LLacAld->Metabolism

Diagram 1. Phosphorylated catabolic pathway of L-Rhamnose in bacteria.
Non-phosphorylated Pathway

An alternative pathway exists in some fungi and bacteria, such as Azotobacter vinelandii.[1][7] This pathway involves direct oxidation and subsequent cleavage without phosphorylation.

  • Oxidation: L-rhamnose-1-dehydrogenase oxidizes L-rhamnose to L-rhamnono-γ-lactone.[7]

  • Hydrolysis: L-rhamnono-γ-lactonase hydrolyzes the lactone to L-rhamnonate.[7]

  • Dehydration: L-rhamnonate dehydratase converts L-rhamnonate to L-2-keto-3-deoxyrhamnonate.[7]

  • Cleavage: L-2-keto-3-deoxyrhamnonate aldolase cleaves this intermediate into pyruvate and L-lactaldehyde .[7]

Metabolic Pathway of this compound

The metabolism of this compound is significantly less common and has been characterized in specific mutant strains of bacteria, such as Aerobacter aerogenes (now known as Enterobacter aerogenes).[4][10] The pathway shows a strategic similarity to the phosphorylated L-rhamnose pathway, employing a sequence of isomerization, phosphorylation, and aldol (B89426) cleavage.

  • Isomerization: This compound isomerase converts this compound to L-fructose.[10]

  • Phosphorylation: L-fructose kinase phosphorylates L-fructose, yielding L-fructose-1-phosphate.[10]

  • Cleavage: L-fructose-1-phosphate aldolase cleaves the sugar phosphate into dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde.[10] Both products can then enter central metabolic pathways.

Notably, some enzymes exhibit cross-reactivity; for instance, L-rhamnose isomerase from E. coli has been shown to have activity towards this compound.[8]

L_Mannose_Pathway LMan This compound LFru L-Fructose LMan->LFru this compound Isomerase LFru1P L-Fructose-1-P LFru->LFru1P L-Fructose Kinase DHAP DHAP LFru1P->DHAP L-Fructose-1-P Aldolase LGlyAld L-Glyceraldehyde LFru1P->LGlyAld Glycolysis Glycolysis DHAP->Glycolysis LGlyAld->Glycolysis Enters Central Metabolism

Diagram 2. Catabolic pathway of this compound in select bacteria.

Comparative Analysis

The metabolic pathways of L-rhamnose and this compound, where characterized, share a conserved three-stage strategy: isomerization to a ketose, phosphorylation, and subsequent aldolase-mediated cleavage. The primary distinctions lie in the specific enzymes involved, the resulting cleavage products, and the prevalence of the pathways in nature.

FeatureL-Rhamnose Metabolism (Phosphorylated)This compound Metabolism
Prevalence Widespread in diverse bacteria.[1]Rare; characterized in specific mutant strains.[10]
Initial Substrate L-Rhamnose (6-deoxy-L-mannose)This compound
Isomerase L-Rhamnose Isomerase (RhaA)This compound Isomerase
Kinase L-Rhamnulose Kinase (RhaB)L-Fructose Kinase
Aldolase L-Rhamnulose-1-P Aldolase (RhaD)L-Fructose-1-P Aldolase
Cleavage Products DHAP & L-Lactaldehyde [2]DHAP & L-Glyceraldehyde [10]
Entry to Glycolysis DHAPDHAP, Glyceraldehyde-3-P (after phosphorylation)

Experimental Protocols

Investigating and comparing the metabolism of L-sugars involves a combination of phenotypic assays, biochemical characterization of enzymes, and analysis of metabolites and gene expression.

Experimental_Workflow Culture 1. Bacterial Culturing (with this compound or L-Rhamnose) Growth 2. Growth Analysis (Phenotypic Assay) Culture->Growth Harvest 3. Cell Harvesting (Centrifugation) Culture->Harvest Extract 4. Preparation of Extracts (Cell Lysate / Supernatant) Harvest->Extract GeneExp 5c. Gene Expression Analysis (RT-qPCR) Harvest->GeneExp Cell Pellet (RNA Extraction) EnzymeAssay 5a. Enzyme Activity Assay (Spectrophotometry) Extract->EnzymeAssay Cell-Free Extract Metabolite 5b. Metabolite Analysis (HPLC / GC-MS) Extract->Metabolite Supernatant & Cell Extract

Diagram 3. General experimental workflow for comparing sugar metabolism.
Protocol 1: Carbohydrate Fermentation Test

This protocol determines if a microorganism can metabolize a specific carbohydrate, resulting in acid or acid and gas production.

  • Objective: To phenotypically assess the utilization of this compound or L-rhamnose as a carbon source.

  • Materials:

    • Basal medium (e.g., Phenol (B47542) Red Broth Base).

    • Sterile-filtered 10% (w/v) stock solutions of this compound and L-rhamnose.

    • Durham tubes (for gas detection).

    • Test microorganism culture (18-24 hour broth culture).[11]

  • Procedure:

    • Prepare the basal medium according to the manufacturer's instructions. Dispense into test tubes containing inverted Durham tubes. Autoclave to sterilize.

    • Aseptically add the carbohydrate stock solution to the basal medium to a final concentration of 0.5-1.0%.[11] A tube with no added sugar should be used as a negative control.

    • Inoculate each tube with 1-2 drops of the liquid culture of the test organism.[11]

    • Incubate the tubes at the optimal growth temperature for the organism (e.g., 35-37°C) for 18-24 hours. Some organisms may require longer incubation.[11][12]

    • Observation:

      • Positive (Acid): The phenol red indicator turns yellow (pH < 6.8).

      • Positive (Acid & Gas): The indicator turns yellow, and a gas bubble is trapped in the Durham tube.

      • Negative: The broth remains red or turns a more alkaline color (fuchsia) due to peptone degradation.

Protocol 2: Spectrophotometric Enzyme Assay (Dehydrogenase Example)

This protocol provides a general method for measuring the activity of an NAD(P)+-dependent dehydrogenase, such as L-rhamnose dehydrogenase, by monitoring the increase in absorbance at 340 nm from NADH production.

  • Objective: To quantify the activity of a specific dehydrogenase involved in L-sugar metabolism.

  • Materials:

    • Tris-HCl buffer (100 mM, pH 8.0).[7]

    • NAD+ solution (e.g., 10 mM stock).

    • Substrate solution (e.g., 100 mM L-rhamnose stock).

    • Cell-free extract or purified enzyme solution.

    • Spectrophotometer and 1 cm path-length cuvettes.[13]

  • Procedure:

    • Set up the reaction mixture in a cuvette. A typical 1 mL reaction might contain:

      • 850 µL Tris-HCl buffer

      • 100 µL NAD+ solution (final concentration 1 mM)[7]

      • 50 µL cell-free extract

    • Mix gently by inversion and place the cuvette in the spectrophotometer.

    • Monitor the absorbance at 340 nm to establish a baseline rate (background activity without the specific substrate).

    • Initiate the reaction by adding 100 µL of the substrate solution (e.g., L-rhamnose for a final concentration of 10 mM).[7] Mix quickly.

    • Immediately begin recording the absorbance at 340 nm over time (e.g., for 5 minutes).

    • Calculation: Calculate the rate of change in absorbance per minute (ΔA340/min). Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into enzyme activity (Units, where 1 U = 1 µmol of NADH produced per minute).

Protocol 3: Metabolite Analysis by HPLC

This protocol outlines a general approach for the separation and quantification of sugars and organic acids from fermentation broths.

  • Objective: To identify and quantify the consumption of L-sugars and the production of metabolic end-products (e.g., lactate, acetate, propionate).

  • Materials:

    • HPLC system with a Refractive Index (RI) detector.

    • Appropriate column (e.g., an ion-exclusion column for organic acids or an amine-based column for sugars).

    • Mobile phase (e.g., dilute sulfuric acid for organic acid analysis).

    • Syringe filters (0.22 µm).

    • Standards for all expected analytes (L-rhamnose, this compound, lactate, etc.).

  • Procedure:

    • Sample Preparation: Collect aliquots from the culture medium at various time points (e.g., 0, 24, 48, 72 hours).[14]

    • Centrifuge the samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulates.

    • Analysis:

      • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

      • Generate a standard curve by injecting known concentrations of each analyte.

      • Inject the prepared samples onto the column.

    • Data Processing: Identify peaks in the sample chromatograms by comparing their retention times to the standards. Quantify the concentration of each metabolite by interpolating its peak area against the corresponding standard curve.

References

L-Mannose and D-Mannose Specific Enzymes: A Comparative Guide on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzymes is paramount. This guide provides a comparative analysis of the cross-reactivity of L-Mannose with enzymes specific to the D-Mannose metabolic pathway. The following sections detail the interaction of this compound with key enzymes, supported by experimental data, and provide comprehensive protocols for the cited experiments.

Introduction to Mannose Metabolism

D-mannose is a C-2 epimer of glucose and plays a crucial role in cellular metabolism, particularly in the glycosylation of proteins.[1] The metabolic pathway of D-mannose involves its phosphorylation by hexokinase to D-mannose-6-phosphate. This intermediate then has two primary fates: conversion to fructose-6-phosphate (B1210287) by mannose-6-phosphate (B13060355) isomerase (MPI), entering glycolysis, or isomerization to D-mannose-1-phosphate by phosphomannomutase (PMM), which is a precursor for nucleotide-activated mannose used in glycosylation.[2] this compound, the enantiomer of D-mannose, is not typically utilized in biological systems.[2] This guide examines the extent to which key enzymes in the D-mannose pathway, namely Mannose-6-Phosphate Isomerase and Phosphomannomutase, can recognize and process this compound.

D-Mannose Metabolic Pathway

The central pathway for D-mannose utilization in mammalian cells involves two key enzymatic steps following its initial phosphorylation.

D_Mannose_Metabolism D_Mannose D-Mannose D_Man_6P D-Mannose-6-Phosphate D_Mannose->D_Man_6P ATP -> ADP  HK HK Hexokinase (HK) Fruc_6P Fructose-6-Phosphate D_Man_6P->Fruc_6P MPI D_Man_1P D-Mannose-1-Phosphate D_Man_6P->D_Man_1P PMM MPI Mannose-6-Phosphate Isomerase (MPI) Glycolysis Glycolysis Fruc_6P->Glycolysis PMM Phosphomannomutase (PMM) Glycosylation Glycosylation D_Man_1P->Glycosylation

Figure 1: D-Mannose Metabolic Pathway.

Cross-Reactivity of this compound with D-Mannose Specific Enzymes

Mannose-6-Phosphate Isomerase (MPI)

Mannose-6-Phosphate Isomerase (EC 5.3.1.8) catalyzes the reversible isomerization of D-mannose-6-phosphate to fructose-6-phosphate.[3] Studies on the substrate specificity of MPI from bacterial sources have shown a low level of cross-reactivity with this compound.

Experimental Data Summary

Enzyme SourceSubstrateRelative Activity (%)Reference
Thermus thermophilusD-Mannose100[4]
This compound2.5[4]
Bacillus subtilisD-Mannose100[5]
This compound10.3[5]

Key Findings:

  • Mannose-6-Phosphate Isomerase from both Thermus thermophilus and Bacillus subtilis can utilize this compound as a substrate, but with significantly lower efficiency compared to its natural substrate, D-mannose.[4][5]

  • The relative activity for this compound was found to be 2.5% for the T. thermophilus enzyme and 10.3% for the B. subtilis enzyme when compared to the activity with D-mannose.[4][5]

  • This indicates that while the enzyme has a strong preference for the D-enantiomer, the stereospecificity is not absolute.

Phosphomannomutase (PMM)

Phosphomannomutase (EC 5.4.2.8) catalyzes the interconversion of D-mannose-6-phosphate and D-mannose-1-phosphate.[6] Despite extensive searches, no direct experimental data was found that has evaluated this compound or its phosphorylated derivatives (this compound-6-phosphate or this compound-1-phosphate) as a substrate or inhibitor for Phosphomannomutase from any biological source. The existing literature focuses exclusively on the enzyme's high specificity for D-hexose phosphates.[7][8] Given the general high stereospecificity of phosphomutases, it is highly probable that PMM exhibits negligible to no activity with this compound phosphates. However, without direct experimental evidence, this remains an assumption.

Experimental Protocols

Assay for Mannose-6-Phosphate Isomerase Activity

The following is a detailed methodology for determining the specific activity of Mannose-6-Phosphate Isomerase with different monosaccharide substrates, adapted from studies on the enzyme from Thermus thermophilus and Bacillus subtilis.[4][5]

Experimental Workflow

MPI_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Buffer Prepare Reaction Buffer (e.g., 50 mM PIPES, pH 7.0) Incubate Incubate reaction mixture at optimal temperature (e.g., 75°C for 5 min) Buffer->Incubate Substrate Prepare Substrate Solution (10 mM D-Mannose or this compound) Substrate->Incubate Enzyme Prepare Enzyme Solution (1-100 U/mL) Enzyme->Incubate Cofactor Add Cofactor (e.g., 0.5 mM Cu²⁺) Cofactor->Incubate Stop Stop the reaction Incubate->Stop Analyze Analyze product formation (e.g., Bio-LC system) Stop->Analyze Calculate Calculate Specific Activity Analyze->Calculate

Figure 2: Experimental workflow for MPI activity assay.

Materials:

  • Purified Mannose-6-Phosphate Isomerase

  • D-Mannose

  • This compound

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer

  • Metal ion cofactor (e.g., CuCl₂)

  • Bio-LC system with a CarboPac PA1 column or equivalent for monosaccharide analysis

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a 50 mM PIPES buffer adjusted to the optimal pH for the enzyme (e.g., pH 7.0).

    • Prepare 10 mM solutions of D-mannose and this compound in the PIPES buffer.

    • Prepare a solution of the purified enzyme in the PIPES buffer at a suitable concentration (e.g., 1 to 100 U/mL).

    • Prepare a stock solution of the metal ion cofactor (e.g., 10 mM CuCl₂).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the PIPES buffer, the substrate solution (D-mannose or this compound), and the cofactor solution to the final desired concentrations in a total volume of, for example, 500 µL.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 75°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate the reaction for a fixed time (e.g., 5 minutes) at the optimal temperature.

  • Termination and Analysis:

    • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent.

    • Analyze the reaction mixture for the formation of the corresponding ketose product using a Bio-LC system.

    • Quantify the amount of product formed by comparing it to a standard curve.

  • Calculation of Specific Activity:

    • One unit of activity is typically defined as the amount of enzyme required to produce 1 nmol of product per minute under the specified conditions.

    • Calculate the specific activity as Units per mg of enzyme.

    • The relative activity is calculated by expressing the specific activity with this compound as a percentage of the specific activity with D-mannose.

Conclusion

The available experimental evidence demonstrates that Mannose-6-Phosphate Isomerase, an enzyme specific to the D-mannose metabolic pathway, exhibits a low but measurable cross-reactivity with this compound. This suggests that the enzyme's active site can accommodate the L-enantiomer, although with significantly reduced catalytic efficiency. In contrast, there is a lack of direct experimental data regarding the interaction of this compound or its phosphorylated forms with Phosphomannomutase. Based on the known high stereospecificity of similar enzymes, it is presumed that PMM has negligible activity towards this compound derivatives. This guide highlights the stringent stereochemical requirements of the enzymes in the D-mannose pathway, with MPI showing a degree of flexibility not yet observed for PMM. Further research is required to definitively characterize the interaction, or lack thereof, between this compound and Phosphomannomutase to complete our understanding of L-sugar metabolism in the context of D-sugar specific pathways.

References

validating the efficacy of L-Mannose in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative guides released today offer researchers, scientists, and drug development professionals an in-depth look at the preclinical efficacy of D-Mannose across a range of therapeutic areas, including urinary tract infections (UTIs), cancer, and inflammatory diseases. These guides provide a comprehensive analysis of experimental data, comparing D-Mannose to other treatment alternatives and detailing the methodologies of key studies.

A Note on Mannose Isomers: This guide focuses on D-Mannose, the biologically active and most commonly researched form of mannose. L-Mannose is a rare isomer and is not typically the subject of therapeutic efficacy studies.

D-Mannose in Preclinical Models of Urinary Tract Infections (UTIs)

D-Mannose has demonstrated significant efficacy in preclinical models of UTIs, primarily by inhibiting the adhesion of uropathogenic Escherichia coli (UPEC) to urothelial cells. This anti-adhesive action prevents the colonization and subsequent invasion of the bladder tissue, a critical step in the pathogenesis of UTIs.

Comparison with Antibiotics

Preclinical studies suggest that D-Mannose may be as effective as antibiotics in preventing recurrent UTIs.[1] While antibiotics aim to eradicate bacteria, D-Mannose works by preventing the initial attachment, thereby reducing the risk of infection without contributing to antibiotic resistance.[1]

Treatment GroupOutcome MeasureResultReference
D-MannoseRecurrent UTI RiskSignificantly decreased[1]
Nitrofurantoin (Antibiotic)Recurrent UTI RiskSignificantly decreased[1]
No ProphylaxisRecurrent UTI RiskNo significant change[1]
Experimental Protocol: In Vitro Bacterial Adhesion Assay

A common method to evaluate the anti-adhesive properties of D-Mannose involves an in vitro bacterial adhesion assay.

Objective: To quantify the ability of D-Mannose to inhibit the attachment of UPEC to human bladder epithelial cells.

Methodology:

  • Cell Culture: Human bladder epithelial cells (e.g., T24 or 5637 cell lines) are cultured to form a monolayer in multi-well plates.

  • Bacterial Preparation: Uropathogenic E. coli strains are grown in appropriate culture media.

  • Treatment: The bladder cell monolayers are pre-incubated with varying concentrations of D-Mannose or a control substance (e.g., PBS).

  • Infection: The D-Mannose or control-treated cells are then infected with a known concentration of UPEC and incubated to allow for bacterial adhesion.

  • Washing: Non-adherent bacteria are removed by washing the cell monolayers with PBS.

  • Quantification: The number of adherent bacteria is quantified by lysing the host cells and plating the lysate on agar (B569324) plates to count colony-forming units (CFUs).

Signaling Pathway: Inhibition of Bacterial Adhesion

G cluster_0 Urothelial Cell Surface Uroplakin Uroplakin Ia (Mannosylated Receptor) FimH FimH Adhesin (on Type 1 Pili) FimH->Uroplakin Binding leads to Adhesion & Infection D_Mannose D-Mannose D_Mannose->FimH Competitively Binds G D_Mannose D-Mannose Administration Glucose_Metabolism Interference with Cancer Cell Glucose Metabolism D_Mannose->Glucose_Metabolism PDL1_Degradation Degradation of PD-L1 D_Mannose->PDL1_Degradation Chemo_Enhancement Enhanced Efficacy of Chemotherapy D_Mannose->Chemo_Enhancement Tumor_Growth Inhibition of Tumor Growth Glucose_Metabolism->Tumor_Growth PDL1_Degradation->Tumor_Growth G Model_Selection 1. Select Preclinical Model (e.g., UTI, Cancer, Colitis) Group_Assignment 2. Randomly Assign Subjects to Treatment & Control Groups Model_Selection->Group_Assignment Treatment_Admin 3. Administer D-Mannose or Placebo/Alternative Treatment Group_Assignment->Treatment_Admin Data_Collection 4. Collect Quantitative Data (e.g., Bacterial Load, Tumor Size, DAI) Treatment_Admin->Data_Collection Analysis 5. Analyze & Compare Efficacy Data Data_Collection->Analysis

References

A Comparative Analysis of L-Mannose Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the efficient synthesis of rare sugars like L-Mannose is a critical endeavor. This guide provides a detailed comparative study of the two primary methodologies for this compound production: traditional chemical synthesis and modern enzymatic synthesis. We present a side-by-side analysis of their performance, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in selecting the optimal synthesis strategy.

This compound, a C-2 epimer of L-glucose, is a rare monosaccharide with significant potential in various biomedical applications, including glycosylation engineering and as a precursor for antiviral and anticancer nucleoside analogues. The choice between chemical and enzymatic synthesis pathways depends on several factors, including desired yield, purity, scalability, and environmental impact.

Performance Comparison: Chemical vs. Enzymatic Synthesis

The following table summarizes the key quantitative parameters for the chemical and enzymatic synthesis of this compound, providing a clear comparison of their respective efficiencies and reaction conditions.

ParameterChemical Synthesis (Molybdate-catalyzed Epimerization)Enzymatic Synthesis (L-Rhamnose Isomerase)
Starting Material L-ArabinoseL-Fructose
Key Reagent/Catalyst Molybdic AcidL-Rhamnose Isomerase
Yield Variable, typically lowerUp to 25% conversion
Product Purity Often requires extensive purification to remove epimers and byproductsHigh, due to enzyme specificity
Reaction Time Several hours80 minutes
Temperature High (e.g., 90-100°C)Moderate (e.g., 60°C)
pH AcidicNeutral to slightly alkaline (pH 8.0)
Environmental Impact Use of heavy metal catalysts and potentially harsh reaction conditionsBiocatalytic, environmentally benign

Visualizing the Synthesis Pathways

To better understand the reaction mechanisms, the following diagrams illustrate the chemical and enzymatic pathways for this compound synthesis.

chemical_synthesis cluster_chemical Chemical Synthesis of this compound L-Arabinose L-Arabinose Intermediate_1 Nitromethane Adduct L-Arabinose->Intermediate_1 Nitromethane, NaOMe Intermediate_2 L-Manno- nitroethanol Intermediate_1->Intermediate_2 Nef Reaction (H2SO4) This compound This compound Intermediate_2->this compound

A simplified chemical synthesis pathway for this compound from L-Arabinose.

enzymatic_synthesis cluster_enzymatic Enzymatic Synthesis of this compound L-Fructose L-Fructose This compound This compound L-Fructose->this compound Isomerization Enzyme L-Rhamnose Isomerase Enzyme->this compound

Enzymatic isomerization of L-Fructose to this compound.

Experimental Workflow Overview

The general workflow for both synthesis methods involves reaction setup, incubation, and product purification, though the specific conditions and techniques differ significantly.

experimental_workflow cluster_workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Chemical or Enzymatic) Start->Reaction_Setup Incubation Incubation under Controlled Conditions Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Purification Purification (e.g., Chromatography) Reaction_Termination->Purification Analysis Product Analysis (e.g., HPLC, NMR) Purification->Analysis End End Analysis->End

Assessing the Specificity of L-Mannose Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of membrane transporters is paramount for elucidating biological pathways and designing targeted therapeutics. This guide provides a comparative overview of methodologies to assess the specificity of transporters for the hexose (B10828440) L-Mannose, with supporting experimental data for related D-enantiomers due to the limited evidence of specific this compound transport in characterized systems.

Comparative Analysis of Hexose Transporter Kinetics

Quantitative analysis of transporter kinetics provides crucial insights into substrate affinity and transport efficiency. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), with a lower Km indicating higher affinity. The inhibition constant (Ki) quantifies the concentration of an inhibitor required to produce half-maximum inhibition.

Below is a summary of kinetic parameters for D-Mannose transport by various transporters. Notably, studies on the plant transporter AtSWEET1, while demonstrating D-Mannose transport, found no evidence of interaction with this compound, highlighting the high stereoselectivity of some transporters.[1]

Transporter FamilyTransporterOrganism/SystemSubstrateKm (mM)Vmax (nmol/mg protein/min)Inhibitors (Ki)Citation(s)
Solute Carrier (SLC) Na+/D-Mannose CotransporterDog Kidney Brush Border Membrane VesiclesD-Mannose0.07 ± 0.014.19 ± 0.24Mannoheptulose (5.6 mM), Methyl α-D-mannoside (0.05 mM), Phlorizin (4.45 µM, noncompetitive)[2]
Glucose Transporters (GLUTs) GLUTsHuman Erythrocytes / HL-60 cellsD-Mannose6Not specifiedD-Glucose (competitive), Cytochalasin B, Genistein, Myricetin
SWEETs AtSWEET1Arabidopsis thaliana (expressed in yeast)D-MannoseNot specifiedNot specifiedThis compound (no inhibition observed)[1]

Experimental Protocols for Assessing Transporter Specificity

The following protocols provide a framework for conducting in vitro assays to determine the specificity of a putative this compound transporter. The primary method described is a competitive radiolabeled substrate uptake assay.

Protocol: Competitive Radiolabeled Uptake Assay

This method directly measures the uptake of a radiolabeled substrate (e.g., [³H] or [¹⁴C]-labeled D-Mannose, as a proxy if a labeled L-isomer is unavailable) in the presence of various unlabeled competitor sugars, including this compound.

Materials:

  • Cultured cells expressing the transporter of interest (e.g., HEK293, CHO, or a yeast strain lacking endogenous hexose transporters).

  • Radiolabeled substrate (e.g., D-[³H]mannose).

  • Unlabeled competitor sugars (e.g., this compound, D-Mannose, D-Glucose, D-Fructose, D-Galactose).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Ice-cold wash buffer (e.g., Phosphate-Buffered Saline).

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate and culture until they reach near confluence.

  • Pre-incubation: Aspirate the culture medium and wash the cells with pre-warmed assay buffer. Add assay buffer containing the desired concentration of the unlabeled competitor sugar (e.g., a range of this compound concentrations) to the cells and incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate to the wells to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value, if known.

  • Incubation: Incubate the plate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific transporter.

  • Termination of Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells multiple times with ice-cold wash buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of uptake and plot it against the concentration of the competitor. A decrease in the uptake of the radiolabeled substrate in the presence of the competitor indicates that the competitor interacts with the transporter. The data can be used to calculate the IC50 and Ki values.

Visualizing Experimental Workflows and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate a typical workflow for assessing transporter specificity and the metabolic fate of D-mannose following transport.

experimental_workflow start Start: Cell Culture (Transporter-expressing cells) pre_incubation Pre-incubation with Unlabeled Competitor (e.g., this compound) start->pre_incubation initiate_uptake Initiate Uptake: Add Radiolabeled Substrate pre_incubation->initiate_uptake incubation Incubation (e.g., 1-10 min at 37°C) initiate_uptake->incubation terminate_uptake Terminate Uptake: Rapid Wash with Ice-Cold Buffer incubation->terminate_uptake lysis Cell Lysis terminate_uptake->lysis quantification Quantification: Scintillation Counting lysis->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis end End: Specificity Determined analysis->end

Caption: Experimental workflow for a competitive radiolabeled uptake assay.

mannose_pathway extracellular_mannose Extracellular D-Mannose transporter Membrane Transporter (e.g., GLUT) extracellular_mannose->transporter Transport intracellular_mannose Intracellular D-Mannose transporter->intracellular_mannose hexokinase Hexokinase (ATP -> ADP) intracellular_mannose->hexokinase mannose_6_p Mannose-6-Phosphate hexokinase->mannose_6_p mpi Phosphomannose Isomerase (MPI) mannose_6_p->mpi pmm2 Phosphomannomutase 2 (PMM2) mannose_6_p->pmm2 fructose_6_p Fructose-6-Phosphate mpi->fructose_6_p glycolysis Glycolysis fructose_6_p->glycolysis mannose_1_p Mannose-1-Phosphate pmm2->mannose_1_p gdp_mannose GDP-Mannose mannose_1_p->gdp_mannose glycosylation Glycosylation gdp_mannose->glycosylation

Caption: Metabolic fate of D-Mannose following cellular uptake.

References

A Comparative Guide to the Immunogenicity of L-Mannose and D-Mannose Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of monosaccharides can profoundly influence their interaction with the immune system. This guide provides a comparative analysis of the immunogenic properties of L-Mannose and D-Mannose glycans, drawing upon available experimental data to highlight their distinct roles in modulating immune responses. While direct comparative studies are limited, a synthesis of existing research reveals a general dichotomy: D-Mannose glycans are primarily associated with immunomodulatory and anti-inflammatory effects, whereas this compound-containing structures, represented by L-Rhamnose, are often recognized as immunogenic determinants on microbial antigens.

Data Summary: this compound vs. D-Mannose Glycans in Immunity

FeatureThis compound Glycans (represented by L-Rhamnose)D-Mannose Glycans
Primary Immune Interaction Often acts as an immunodeterminant on microbial surfaces, recognized by antibodies.Interacts with various immune receptors to modulate immune responses, often leading to immunosuppression.
Effect on T-Cells Can be part of antigens that stimulate T-cell responses.Promotes the differentiation of regulatory T-cells (Tregs) and suppresses effector T-cell proliferation.[1]
Effect on Dendritic Cells (DCs) Can be recognized by pattern recognition receptors (PRRs) on DCs, leading to activation.Can inhibit the maturation of bone marrow-derived dendritic cells (BMDCs).
Cytokine Profile Can induce pro-inflammatory cytokines as part of an immune response to a pathogen.Can lead to the production of anti-inflammatory cytokines like IL-10 and TGF-β, while suppressing pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3]
Antibody Production Readily elicits specific antibody responses.Can decrease autoantibody production in models of autoimmune disease.
Key Receptors Can be recognized by various PRRs.Mannose Receptor (CD206), DC-SIGN (CD209), and Toll-like Receptors (TLRs).[4][5][6]
Overall Immunological Outcome Generally pro-inflammatory and immunogenic.Generally anti-inflammatory and immunomodulatory.[3]

Signaling Pathways and Experimental Workflows

D-Mannose-Mediated Induction of Regulatory T-cells

D-Mannose has been shown to promote the differentiation of regulatory T-cells (Tregs), which play a crucial role in maintaining immune homeostasis and preventing autoimmunity. This process is primarily mediated through the activation of Transforming Growth Factor-beta (TGF-β).

D_Mannose_Treg_Induction D_Mannose D-Mannose T_Cell Naive CD4+ T-Cell D_Mannose->T_Cell Enters FAO Increased Fatty Acid Oxidation T_Cell->FAO Integrin Upregulation of Integrin αvβ8 T_Cell->Integrin Treg Regulatory T-Cell (Treg) T_Cell->Treg Differentiation ROS Increased ROS Production FAO->ROS Latent_TGFb Latent TGF-β ROS->Latent_TGFb Activates Integrin->Latent_TGFb Activates Active_TGFb Active TGF-β Latent_TGFb->Active_TGFb Active_TGFb->T_Cell Signals

Caption: D-Mannose signaling pathway for Treg induction.

Experimental Workflow: Evaluating T-cell Proliferation

A common method to assess the immunomodulatory effects of glycans is to measure their impact on T-cell proliferation in vitro.

T_Cell_Proliferation_Workflow Start Isolate Naive CD4+ T-Cells Culture Culture T-Cells with TCR Stimulation Start->Culture Treatment Add Glycan of Interest (e.g., D-Mannose) Culture->Treatment Incubate Incubate for 48-72 hours Treatment->Incubate Measure Measure Proliferation (e.g., CFSE dilution by Flow Cytometry) Incubate->Measure Analysis Data Analysis Measure->Analysis

Caption: Workflow for T-cell proliferation assay.

Detailed Experimental Protocols

In Vitro T-Cell Differentiation Assay

Objective: To determine the effect of D-Mannose on the differentiation of naive CD4+ T-cells into regulatory T-cells (Tregs).

Materials:

  • Naive CD4+ T-cells (isolated from human peripheral blood mononuclear cells or mouse splenocytes)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Anti-CD3 and anti-CD28 antibodies for T-cell receptor (TCR) stimulation

  • D-Mannose solution (sterile-filtered)

  • Recombinant human or mouse IL-2

  • Antibodies for flow cytometry: anti-CD4, anti-CD25, anti-Foxp3

  • Fixation/Permeabilization buffers for intracellular staining

Procedure:

  • Isolate naive CD4+ T-cells using magnetic-activated cell sorting (MACS).

  • Coat a 96-well plate with anti-CD3 antibody.

  • Seed the naive CD4+ T-cells at a density of 1 x 10^5 cells/well.

  • Add soluble anti-CD28 antibody and IL-2 to all wells.

  • Add D-Mannose to the treatment wells at various concentrations. Use a vehicle control (e.g., PBS) for the control wells.

  • Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Harvest the cells and stain for surface markers (CD4, CD25).

  • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

  • Stain for the transcription factor Foxp3.

  • Analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry.

Macrophage Activation Assay

Objective: To assess the effect of mannose-rich polysaccharides on macrophage activation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and penicillin/streptomycin

  • Mannose-rich polysaccharide (e.g., from Bifidobacterium breve H4-2)[7][8]

  • Lipopolysaccharide (LPS) as a positive control

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the mannose-rich polysaccharide or LPS.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of NO in the supernatant using the Griess Reagent.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Cell viability can be assessed using an MTT assay in a parallel plate.

Conclusion

The available evidence strongly suggests that D-Mannose and this compound glycans have divergent effects on the immune system. D-Mannose and polysaccharides rich in D-Mannose tend to be immunomodulatory, promoting anti-inflammatory responses and inducing regulatory T-cells. This has positioned D-Mannose as a potential therapeutic agent for autoimmune and inflammatory diseases. In contrast, L-Rhamnose, a proxy for this compound-containing glycans, is often a component of microbial antigens that elicits a robust immunogenic response, including specific antibody production. This highlights its potential utility in vaccine development as an adjuvant or a component of a conjugate vaccine to enhance immunogenicity. Further direct comparative studies are warranted to fully elucidate the immunological differences between these two stereoisomers and to harness their respective properties for therapeutic and prophylactic applications.

References

A Head-to-Head Comparison of L-Mannose and Other Rare Sugars in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is increasingly focused on identifying novel therapeutic agents to combat the global epidemics of obesity, type 2 diabetes, and related metabolic disorders. Rare sugars, monosaccharides that are sparingly found in nature, have emerged as promising candidates due to their unique metabolic properties. This guide provides a comprehensive head-to-head comparison of the metabolic effects of L-Mannose and other notable rare sugars, including Allulose, Tagatose, Sorbose, and L-Arabinose, supported by experimental data.

Comparative Metabolic Effects of this compound and Other Rare Sugars

The following table summarizes the key metabolic effects of this compound and other rare sugars based on available preclinical and clinical studies. It is important to note that direct comparative studies are limited, and the presented data is a synthesis of findings from various independent research efforts.

Metabolic Parameter This compound Allulose (D-Psicose) D-Tagatose D-Sorbose L-Arabinose
Blood Glucose Control Ameliorates glucose metabolic abnormalities in diabetic mice[1]. In humans, it does not negatively affect meal-modified glucose tolerance[2].Reduces postprandial glucose levels[3][4][5].Lowers postprandial blood glucose and HbA1c levels[6][7].Limited direct evidence on blood glucose; may improve glucose metabolism by reducing insulin (B600854) secretion[8].Lowers postprandial glucose and insulin peaks[9].
Insulin Response Does not negatively impact insulin levels in humans[2]. In vitro, it can stimulate insulin synthesis and secretion[10].Reduces insulin response[3][4].Reduces postprandial insulin response[6].Significantly lowered serum insulin levels in rats without changing glucose levels[8].Lowers postprandial insulin and C-peptide responses[9].
Body Weight and Adiposity Prevents diet-induced weight gain and lowers adiposity in mice[11][12].Mitigates weight gain in diet-induced obesity models[11].Shows promise for inducing weight loss[6].No significant effect on body weight or body fat accumulation in rats[8].Can lower body weight[13].
Lipid Metabolism Reduces liver steatosis[11]. Regulates hepatocyte lipid metabolism via the PI3K/Akt/mTOR signaling pathway[14].Prevents liver triglyceride accumulation[11].Reduces total cholesterol, VLDL-C, and LDL-C, while increasing HDL-C[7].Lowered hepatic lipogenic enzyme activity[8].Improves dyslipidemia[13].
Gut Microbiota Increases the Bacteroidetes to Firmicutes ratio, a signature associated with a lean phenotype[11].Alters gut microbiome diversity[15].Acts as a prebiotic[6].Limited data available.Limited data available.
GLP-1 Secretion Limited direct comparative data.Stimulates GLP-1 secretion[11].Stimulates GLP-1 secretion[16].Stimulates GLP-1 secretion[16].Increases GLP-1 response[9].

Key Signaling Pathways and Mechanisms of Action

The metabolic benefits of this compound and other rare sugars are attributed to their diverse mechanisms of action, including the modulation of key signaling pathways.

This compound and Hepatic Lipid Metabolism

This compound has been shown to regulate lipid metabolism in hepatocytes through the PI3K/Akt/mTOR signaling pathway . In the context of alcoholic liver disease, this compound supplementation has been found to downregulate the alcohol-induced activation of this pathway, thereby inhibiting lipogenesis[14]. Furthermore, this compound can attenuate steatosis by reducing the expression of ketohexokinase, a key enzyme in fructose (B13574) metabolism[17][18].

L_Mannose_Lipid_Metabolism Ethanol Ethanol PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Ethanol->PI3K/Akt/mTOR Pathway Activates This compound This compound This compound->PI3K/Akt/mTOR Pathway Inhibits Ketohexokinase (KHK) Ketohexokinase (KHK) This compound->Ketohexokinase (KHK) Reduces expression Lipogenesis Lipogenesis PI3K/Akt/mTOR Pathway->Lipogenesis Hepatic Steatosis Hepatic Steatosis Lipogenesis->Hepatic Steatosis Fructose Metabolism Fructose Metabolism Ketohexokinase (KHK)->Fructose Metabolism Fructose Metabolism->Hepatic Steatosis

This compound's dual action on hepatic lipid metabolism.
Rare Sugars and GLP-1 Secretion

Several rare sugars, particularly ketohexoses like allulose, tagatose, and sorbose, have been demonstrated to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells[16]. GLP-1 is an incretin (B1656795) hormone with multiple beneficial effects on glucose homeostasis, including stimulating insulin secretion, suppressing glucagon (B607659) release, and promoting satiety.

Rare_Sugars_GLP1_Secretion cluster_Ketohexoses Ketohexose Rare Sugars Allulose Allulose Intestinal L-cells Intestinal L-cells Allulose->Intestinal L-cells Tagatose Tagatose Tagatose->Intestinal L-cells Sorbose Sorbose Sorbose->Intestinal L-cells GLP-1 Secretion GLP-1 Secretion Intestinal L-cells->GLP-1 Secretion Stimulate Metabolic Benefits Improved Glucose Homeostasis Appetite Suppression GLP-1 Secretion->Metabolic Benefits

Stimulation of GLP-1 secretion by ketohexose rare sugars.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparison of rare sugars.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess an individual's ability to handle a glucose load.

Protocol Summary:

  • Preparation: Subjects are required to fast for at least 8 hours prior to the test. For three days preceding the test, a diet containing at least 150 grams of carbohydrates per day is recommended[19].

  • Baseline Measurement: A fasting blood sample is collected to determine the baseline glucose level[19][20].

  • Glucose Administration: The subject consumes a standardized glucose solution, typically containing 75 grams of glucose for non-pregnant adults[19][20].

  • Post-load Blood Sampling: Blood samples are collected at specific intervals, commonly at 30, 60, 90, and 120 minutes after glucose ingestion, to measure blood glucose and insulin levels[4][21].

  • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to quantify the glycemic and insulinemic responses.

OGTT_Workflow Fasting (≥8h) Fasting (≥8h) Baseline Blood Sample Baseline Blood Sample Fasting (≥8h)->Baseline Blood Sample Administer Glucose Load (75g) Administer Glucose Load (75g) Baseline Blood Sample->Administer Glucose Load (75g) Serial Blood Sampling Blood Sampling (30, 60, 90, 120 min) Administer Glucose Load (75g)->Serial Blood Sampling Measure Glucose & Insulin Measure Glucose & Insulin Serial Blood Sampling->Measure Glucose & Insulin Calculate AUC Calculate AUC Measure Glucose & Insulin->Calculate AUC

Workflow for the Oral Glucose Tolerance Test (OGTT).
In Vivo Assessment of Metabolic Effects in Rodent Models

Studies investigating the metabolic effects of rare sugars often utilize diet-induced obesity models in rodents.

Protocol Summary:

  • Animal Model: Male C57BL/6J mice are a commonly used strain for diet-induced obesity studies[11].

  • Diet: A high-fat diet (HFD), typically providing 45% or 60% of calories from fat, is used to induce obesity and metabolic dysfunction[11]. A control group is fed a normal chow diet.

  • Rare Sugar Administration: The rare sugar being tested (e.g., this compound) is typically supplemented in the drinking water at a specified concentration (e.g., 2% w/v)[11].

  • Duration: The experimental period can range from several weeks to months to observe significant metabolic changes[11].

  • Metabolic Phenotyping: A battery of tests is performed, including:

    • Body Weight and Composition: Monitored weekly. Adiposity is assessed at the end of the study by weighing various fat pads[11].

    • Food and Water Intake: Measured regularly.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis.

    • Blood Chemistry: Fasting blood samples are collected to measure glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers[11].

    • Histology: Liver and adipose tissue are collected for histological analysis to assess steatosis and adipocyte size, respectively[11].

    • Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA sequencing to analyze the composition of the gut microbiota[11].

Conclusion

This compound and other rare sugars exhibit a range of beneficial metabolic effects, positioning them as promising candidates for the development of novel therapeutics for metabolic diseases. This compound, in particular, demonstrates a unique profile with its ability to prevent diet-induced obesity, improve glucose metabolism, and modulate hepatic lipid metabolism and the gut microbiota. While direct head-to-head comparative studies are still needed to definitively rank their efficacy, the existing evidence strongly supports the continued investigation of these rare sugars in metabolic research and drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to contribute to this exciting field.

References

A Comparative Transcriptomic Guide: Cellular Responses to L-Mannose versus D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-glucose, a primary energy source for most cells, elicits a well-defined transcriptomic program that supports cell growth, proliferation, and various metabolic pathways. In contrast, L-Mannose, the L-enantiomer of mannose, is not typically metabolized by mammalian cells.[1] Therefore, its presence is expected to trigger a cellular response more akin to nutrient stress or starvation rather than active metabolism. This guide will explore these contrasting cellular states at the transcriptomic level.

Comparative Overview of Cellular Responses

The fundamental difference in the cellular handling of D-glucose and this compound dictates their downstream effects on gene expression. D-glucose is actively transported and catabolized, leading to a transcriptomic signature indicative of energy utilization and biosynthesis. This compound, being largely non-metabolizable, is predicted to induce a state of cellular stress, activating pathways geared towards survival and adaptation to nutrient scarcity.

Key Predicted Transcriptomic Differences:
  • Metabolic Gene Expression: Cells grown in D-glucose are expected to show high expression of genes involved in glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway. Conversely, cells exposed to this compound are likely to downregulate these genes due to the absence of a usable carbon source, while potentially upregulating genes for alternative energy sources like fatty acid oxidation.

  • Stress Response Pathways: The inability to metabolize this compound is anticipated to induce a stress response. This would be reflected in the upregulation of genes associated with nutrient sensing pathways (e.g., AMPK), autophagy, and potentially apoptosis if the stress is prolonged.

  • Cell Growth and Proliferation: The transcriptomic profile of cells in D-glucose will favor cell cycle progression and proliferation, with upregulation of cyclins, CDKs, and growth factor signaling components. In contrast, this compound is expected to lead to the downregulation of these genes and the upregulation of cell cycle inhibitors.

Quantitative Data Summary

As direct comparative RNA-sequencing data for this compound is unavailable, the following tables present a juxtaposition of well-documented transcriptomic changes induced by D-glucose and the hypothesized changes for this compound based on studies of non-metabolizable sugars.[2][3]

Table 1: Predicted Differential Expression of Key Metabolic Genes

Metabolic PathwayKey GenesExpected Expression in D-GlucosePredicted Expression in this compound
Glycolysis HK2, PFK1, PKM2, LDHAUpregulatedDownregulated
TCA Cycle CS, IDH1, SDHAUpregulatedDownregulated
Pentose Phosphate Pathway G6PD, TKTUpregulatedDownregulated
Fatty Acid Oxidation CPT1A, ACADVLDownregulatedUpregulated
Gluconeogenesis PCK1, G6PCDownregulatedUpregulated

Table 2: Predicted Differential Expression of Key Signaling and Stress Response Genes

Cellular ProcessKey GenesExpected Expression in D-GlucosePredicted Expression in this compound
Nutrient Sensing MTOR (pathway)ActivatedInhibited
PRKAA1 (AMPK)InhibitedActivated
Cell Cycle Progression CCND1, CDK4, E2F1UpregulatedDownregulated
Cell Cycle Arrest CDKN1A (p21), CDKN1B (p27)DownregulatedUpregulated
Autophagy ATG5, ATG7, LC3BDownregulatedUpregulated
Apoptosis BAX, CASP3Basal/DownregulatedUpregulated (prolonged exposure)

Experimental Protocols

To empirically determine the comparative transcriptomics, the following experimental workflow would be employed.

Cell Culture and Treatment
  • Cell Line: A relevant cell line (e.g., HEK293, HeLa, or a specific cancer cell line) would be chosen based on the research question.

  • Culture Medium: Cells would be cultured in a base medium deficient in glucose (e.g., DMEM without glucose).

  • Experimental Groups:

    • Control Group: Base medium supplemented with 25 mM D-glucose.

    • Experimental Group: Base medium supplemented with 25 mM this compound.

    • Starvation Control: Base medium without any sugar supplementation.

  • Incubation: Cells would be incubated for a defined period (e.g., 24 hours) to allow for transcriptomic changes to manifest.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA would be extracted from all experimental groups using a standard method like TRIzol reagent or a column-based kit. RNA quality and quantity would be assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: mRNA would be enriched using oligo(dT) beads, followed by fragmentation and cDNA synthesis. Sequencing adapters would be ligated to the cDNA fragments.

  • Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads would be assessed for quality, and adapters and low-quality bases would be trimmed.

  • Alignment: The cleaned reads would be aligned to a reference genome (e.g., human genome assembly GRCh38).

  • Differential Gene Expression Analysis: Gene expression levels would be quantified, and differentially expressed genes (DEGs) between the D-glucose and this compound groups would be identified using tools like DESeq2 or edgeR.

  • Pathway and Functional Enrichment Analysis: The list of DEGs would be analyzed for enrichment in specific biological pathways (e.g., KEGG, Gene Ontology) to understand the functional consequences of the observed transcriptomic changes.

Visualizations

Signaling Pathways

signaling_pathways cluster_glucose D-Glucose Metabolism cluster_mannose This compound Response (Predicted) Glucose D-Glucose Glycolysis Glycolysis Glucose->Glycolysis TCA TCA Cycle Glycolysis->TCA PPP Pentose Phosphate Pathway Glycolysis->PPP Growth Cell Growth & Proliferation TCA->Growth Mannose This compound Stress Nutrient Stress Mannose->Stress AMPK AMPK Activation Stress->AMPK Autophagy Autophagy AMPK->Autophagy Arrest Cell Cycle Arrest AMPK->Arrest

Caption: Comparative signaling pathways for D-glucose and this compound.

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_processing Sample & Data Processing cluster_analysis Bioinformatic Analysis start Seed Cells in Glucose-Free Medium group1 Add D-Glucose start->group1 group2 Add this compound start->group2 rna_extraction RNA Extraction group1->rna_extraction group2->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing library_prep->sequencing qc Quality Control sequencing->qc alignment Alignment to Genome qc->alignment deg Differential Expression Analysis alignment->deg pathway Pathway Enrichment deg->pathway

Caption: Experimental workflow for comparative transcriptomics.

Logical Relationships

logical_relationships cluster_d_glucose D-Glucose cluster_l_mannose This compound d_glucose D-Glucose metabolized Metabolized d_glucose->metabolized energy Energy Production (ATP) metabolized->energy anabolism Anabolic Pathways metabolized->anabolism growth_genes Upregulation of Growth Genes energy->growth_genes anabolism->growth_genes l_mannose This compound not_metabolized Not Metabolized l_mannose->not_metabolized no_energy No Energy Production not_metabolized->no_energy stress_signal Nutrient Stress Signal no_energy->stress_signal stress_genes Upregulation of Stress Genes stress_signal->stress_genes

Caption: Logical flow of cellular response to D-glucose vs. This compound.

References

validation of L-Mannose as a carbon source for specific microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic capabilities of various microorganisms is crucial. This guide provides an objective comparison of L-Mannose as a carbon source for specific microorganisms, supported by experimental data and detailed protocols.

While D-glucose is a universally preferred carbon source for many microorganisms, the utilization of its stereoisomer, this compound, is less common and often depends on specific enzymatic machinery. This guide explores the validation of this compound as a viable carbon source for select microorganisms, offering insights into the metabolic pathways involved and comparing its efficacy to other sugars.

Comparative Growth Analysis

The ability of microorganisms to utilize this compound as a sole carbon source varies significantly. While many organisms readily metabolize D-glucose, growth on this compound is often slower or requires specific genetic adaptations.

One notable example is the bacterium Enterobacter aerogenes. Wild-type strains of E. aerogenes are typically unable to utilize this compound for growth. However, mutant strains have been isolated that can grow on this compound as the sole carbon and energy source[1][2]. This adaptation is not due to the evolution of novel enzymes, but rather the utilization of the existing L-rhamnose catabolic pathway[1][2]. Interestingly, this compound can be toxic to wild-type E. aerogenes, inhibiting its growth even in nutrient-rich media[1][2].

Below is a summary of microbial growth on different carbon sources. It is important to note that direct quantitative comparisons of growth rates on this compound are not widely available in published literature. The data presented for Enterobacter aerogenes on this compound is based on the observation of growth of mutant strains, with the understanding that this growth is generally less robust than on preferred sugars like D-glucose.

MicroorganismCarbon SourceGrowth ObservationSpecific Growth Rate (μ) (h⁻¹)Doubling Time (h)
Enterobacter aerogenes (mutant strain) This compoundGrowth as sole carbon sourceData not availableData not available
Enterobacter aerogenes (wild-type) This compoundNo sustained growth; toxic effects observed[1][2]--
Enterobacter aerogenes D-GlucoseRobust growth~0.7 - 1.98~0.35 - 0.99
Escherichia coli D-GlucoseRobust growth~0.6 - 1.2~0.58 - 1.16
Escherichia coli L-RhamnoseGrowth observedData not availableData not available

Note: Specific growth rates and doubling times can vary depending on the specific strain, medium composition, and culture conditions.

Metabolic Pathways and Transport

The metabolism of this compound in microorganisms capable of its utilization is intricately linked to the L-rhamnose catabolic pathway. L-rhamnose is a 6-deoxy-L-mannose, and the enzymes involved in its degradation can also act on this compound.

This compound Transport

In Enterobacteriaceae, the transport of L-rhamnose into the cell is mediated by a proton-linked symport system[3][4]. This transport system is inducible by L-rhamnose and, significantly, also by this compound and L-lyxose[3][4]. This compound acts as a competitive inhibitor for the L-rhamnose transport system, indicating that it is a substrate for this transporter[3][4].

G This compound Transport via L-Rhamnose Symporter cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L-Mannose_ext This compound Transporter L-Rhamnose-H+ Symporter L-Mannose_ext->Transporter H+_ext H+ H+_ext->Transporter L-Mannose_int This compound Transporter->L-Mannose_int H+_int H+ Transporter->H+_int

This compound transport into the bacterial cell.
This compound Catabolic Pathway

Once inside the cell, this compound is catabolized via the L-rhamnose pathway. This pathway involves a series of enzymatic reactions that convert this compound into intermediates that can enter central metabolism. The key enzymes in this pathway are L-rhamnose isomerase, rhamnulokinase, and rhamnulose-1-phosphate aldolase[5][6].

  • Isomerization: L-rhamnose isomerase (RhaA) converts L-rhamnose to L-rhamnulose. This enzyme can also catalyze the isomerization of this compound to L-fructose.

  • Phosphorylation: Rhamnulokinase (RhaB) phosphorylates L-rhamnulose to produce L-rhamnulose-1-phosphate.

  • Cleavage: Rhamnulose-1-phosphate aldolase (B8822740) (RhaD) cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde[5][6].

DHAP can then enter the glycolysis pathway, while L-lactaldehyde can be further metabolized.

G This compound Catabolism via the L-Rhamnose Pathway This compound This compound L-Fructose L-Fructose This compound->L-Fructose L-Rhamnose Isomerase (RhaA) L-Fructose-1-P L-Fructose-1-Phosphate L-Fructose->L-Fructose-1-P Rhamnulokinase (RhaB) DHAP Dihydroxyacetone Phosphate L-Fructose-1-P->DHAP Rhamnulose-1-Phosphate Aldolase (RhaD) L-Lactaldehyde L-Lactaldehyde L-Fructose-1-P->L-Lactaldehyde Rhamnulose-1-Phosphate Aldolase (RhaD) Glycolysis Glycolysis DHAP->Glycolysis

This compound catabolic pathway in bacteria.

Experimental Protocols

Validating the ability of a microorganism to utilize this compound as a carbon source involves conducting growth curve experiments. Below is a detailed protocol for this purpose.

Bacterial Growth Curve Protocol

This protocol outlines the steps to determine the growth curve of a bacterial strain in a liquid medium with a specific carbon source.

Materials:

  • Bacterial strain of interest

  • Appropriate solid agar (B569324) medium (e.g., Luria-Bertani agar)

  • Sterile liquid minimal medium (e.g., M9 minimal medium) supplemented with a specific concentration of the test carbon source (e.g., 0.4% w/v this compound, D-Glucose, or a control with no carbon source).

  • Sterile culture tubes and flasks

  • Spectrophotometer

  • Incubator shaker

Procedure:

  • Day 1: Streaking for Single Colonies

    • Using a sterile inoculating loop, streak the bacterial strain from a glycerol (B35011) stock onto an agar plate to obtain isolated colonies.

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C for E. aerogenes) for 18-24 hours.

  • Day 2: Starter Culture Preparation

    • Select a single, well-isolated colony from the agar plate and inoculate it into a culture tube containing 5-10 mL of a rich liquid medium (e.g., Luria-Bertani broth).

    • Incubate the tube overnight at the optimal temperature with shaking (e.g., 200 rpm).

  • Day 3: Growth Curve Experiment

    • Inoculate a sufficient volume of the sterile minimal medium containing the desired carbon source with the overnight starter culture to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05. A typical inoculation volume is 1-2% of the total culture volume.

    • Prepare separate flasks for each carbon source being tested (this compound, D-Glucose, and a no-carbon control).

    • Immediately after inoculation (time zero), aseptically remove a sample from each flask and measure the OD₆₀₀ using a spectrophotometer. Use the sterile minimal medium as a blank.

    • Incubate the flasks at the optimal temperature with shaking.

    • At regular time intervals (e.g., every 30-60 minutes), aseptically withdraw a sample from each flask and measure the OD₆₀₀. Continue taking measurements until the culture reaches the stationary phase (i.e., the OD₆₀₀ readings no longer increase).

  • Data Analysis

    • Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) to generate a growth curve for each carbon source.

    • The growth curve will typically show a lag phase, an exponential (log) phase, a stationary phase, and a death phase.

    • From the exponential phase of the growth curve, calculate the specific growth rate (μ) and the doubling time (t_d) using the following formulas:

      • μ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁)

      • t_d = ln(2) / μ where OD₁ and OD₂ are the optical densities at times t₁ and t₂ during the exponential growth phase.

G Experimental Workflow for Bacterial Growth Curve Analysis Start Start Streak Streak for Single Colonies (Day 1) Start->Streak Inoculate Inoculate Starter Culture (Day 2) Streak->Inoculate Prepare Prepare Minimal Media with Test Carbon Sources Inoculate->Prepare Inoculate_exp Inoculate Experimental Cultures Prepare->Inoculate_exp Measure_T0 Measure OD600 at Time 0 Inoculate_exp->Measure_T0 Incubate Incubate with Shaking Measure_T0->Incubate Measure_OD Periodically Measure OD600 Incubate->Measure_OD Plot Plot Growth Curve (log OD600 vs. Time) Measure_OD->Plot Analyze Calculate Growth Rate and Doubling Time Plot->Analyze End End Analyze->End

Workflow for growth curve analysis.

References

A Comparative Analysis of L-Mannose Uptake in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Mannose uptake across various cell lines, supported by experimental data. The information is intended to assist researchers in selecting appropriate cell models for studies involving this compound metabolism, transport, and its potential therapeutic applications.

Quantitative Data Summary

The uptake of this compound varies significantly among different cell types, influenced by the expression levels of glucose transporters (GLUTs) and potentially a specific, high-affinity mannose transporter. The following table summarizes available quantitative and qualitative data on this compound uptake in several commonly used cell lines.

Cell LineCell TypeKey Findings on this compound UptakeKinetic Parameters (Km)References
HL-60 Human Promyelocytic LeukemiaUptake is mediated by glucose transporters and is competitively inhibited by glucose.~6 mM[1]
Human Erythrocytes Red Blood CellsTransport occurs via glucose transporters and is competitively inhibited by glucose. Phosphorylation by hexokinase is a key step in its metabolism.~6 mM[1][2]
Human Fibroblasts Connective Tissue CellsEvidence suggests the presence of a high-affinity, mannose-specific transporter. At physiological concentrations, mannose is preferred over glucose for N-glycosylation.~30-70 µM (for the specific transporter)[3][4]
Hepatoma (e.g., HepG2) Human Liver CancerThese cells preferentially utilize extracellular mannose for glycoprotein (B1211001) biosynthesis over de novo synthesis from glucose.Data not available[5]
Caco-2 Human Colorectal AdenocarcinomaWidely used as a model for intestinal absorption, these cells express a variety of transporters that may facilitate this compound uptake.Data not available[6]
A431, 4T1, MDA-MB-231 Human Epidermoid Carcinoma, Mouse Mammary Carcinoma, Human Breast AdenocarcinomaStudies using mannose-functionalized liposomes indicate that cancer cells exhibit higher uptake compared to non-cancerous cell lines, likely due to overexpression of GLUTs.Data not available for free this compound[7][8][9]
Colon Cancer (e.g., HCT116) Human Colorectal CarcinomaThese cell lines show higher expression of the mannose receptor compared to normal epithelial cells. This compound treatment has been observed to decrease the expression of GLUT1.Data not available[10][11]

Experimental Protocols

The most common method for quantifying this compound uptake in cultured cells is the use of radiolabeled mannose, such as [2-³H]-Mannose or [¹⁴C]-Mannose. Below is a generalized protocol for such an assay.

Radiolabeled this compound Uptake Assay

1. Cell Culture and Preparation:

  • Culture cells to near confluency in appropriate growth medium.

  • For adherent cells, seed them in multi-well plates (e.g., 24-well or 96-well). For suspension cells, they can be washed and resuspended in assay buffer.

  • On the day of the assay, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES) to remove any residual glucose.

  • Pre-incubate the cells in the glucose-free buffer for a defined period (e.g., 30-60 minutes) to deplete intracellular glucose stores.[12]

2. Uptake Initiation:

  • Prepare the uptake solution containing radiolabeled this compound (e.g., [2-³H]-Mannose) at the desired concentration in the glucose-free buffer.

  • To initiate the uptake, remove the pre-incubation buffer and add the uptake solution to the cells.

  • Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C. The optimal time should be determined empirically for each cell line.

3. Termination of Uptake:

  • To stop the uptake, rapidly aspirate the uptake solution.

  • Immediately wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular radiolabeled mannose. This step is critical to minimize non-specific binding.[12]

4. Cell Lysis and Quantification:

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a solution of sodium hydroxide/SDS).

  • Transfer the cell lysate to scintillation vials.

  • Add a scintillation cocktail to the vials.

  • Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay).

  • Normalize the radioactivity counts to the protein concentration to determine the rate of this compound uptake (e.g., in pmol/mg protein/min).

  • For kinetic analysis, perform the assay with varying concentrations of this compound to determine Km and Vmax values.

Visualizations

Experimental Workflow for this compound Uptake Assay

G cluster_prep Cell Preparation cluster_uptake Uptake cluster_termination Termination & Lysis cluster_analysis Analysis cell_culture Culture cells to confluency wash_cells Wash with glucose-free buffer cell_culture->wash_cells pre_incubate Pre-incubate to deplete glucose wash_cells->pre_incubate initiate_uptake Add radiolabeled this compound pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate stop_uptake Wash with ice-cold PBS incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells quantify_radioactivity Scintillation counting lyse_cells->quantify_radioactivity protein_assay Measure protein concentration lyse_cells->protein_assay data_analysis Normalize and calculate uptake rate quantify_radioactivity->data_analysis protein_assay->data_analysis

Caption: Workflow for measuring this compound uptake using a radiolabeled assay.

This compound Metabolic Pathway

G cluster_uptake Cellular Uptake cluster_metabolism Metabolism L_Mannose_ext Extracellular this compound GLUTs GLUTs / Mannose Transporter L_Mannose_ext->GLUTs L_Mannose_int Intracellular this compound GLUTs->L_Mannose_int HK Hexokinase (HK) L_Mannose_int->HK Man_6_P Mannose-6-Phosphate HK->Man_6_P ATP -> ADP PMI Phosphomannose Isomerase (PMI) Man_6_P->PMI PMM2 Phosphomannomutase 2 (PMM2) Man_6_P->PMM2 Fruc_6_P Fructose-6-Phosphate PMI->Fruc_6_P Glycolysis Glycolysis Fruc_6_P->Glycolysis Man_1_P Mannose-1-Phosphate PMM2->Man_1_P Glycosylation Glycosylation Man_1_P->Glycosylation

Caption: Metabolic fate of this compound following cellular uptake.

References

Safety Operating Guide

Proper Disposal Procedures for L-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

L-Mannose is a naturally occurring sugar and is generally not classified as a hazardous substance.[1][2][3] However, in a laboratory setting, it is crucial to follow standardized disposal procedures to ensure safety and regulatory compliance. This guide provides essential information for the proper disposal of this compound for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Before beginning any disposal process, it is imperative to wear the appropriate personal protective equipment to minimize exposure, even to substances considered non-hazardous.[2]

  • Gloves: Wear suitable protective gloves to prevent skin contact.[2]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Lab Coat: A standard laboratory coat should be worn to protect personal clothing.[2]

Step-by-Step Disposal Protocol

Follow these steps for the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation The first and most critical step is to determine if the this compound waste is pure or has been mixed with other chemical or biological materials.[2]

  • Uncontaminated this compound: If the waste is pure this compound, it can be handled as non-hazardous chemical waste.[2]

  • Contaminated this compound: If the this compound is contaminated with a hazardous substance, the entire mixture must be treated as hazardous waste and disposed of according to the specific protocols for the contaminating substance(s).[2]

Step 2: Packaging Solid and Liquid Waste Proper containment is essential to prevent spills and contamination.

  • For Solid this compound Waste:

    • Carefully sweep up or mechanically collect the solid material.[4][5] Minimize the generation of dust during this process.[6]

    • Place the collected solid into a suitable, clearly labeled, and sealable container for disposal.[2][4]

  • For this compound Solutions:

    • If a spill occurs, contain it to prevent it from spreading.[6] Do not allow the product to enter drains.[1][5][7]

    • Absorb the liquid spill with an inert material (e.g., vermiculite, sand, or earth).[2]

    • Place the absorbent material into a sealed, labeled container for disposal.[2]

Step 3: Final Disposal Disposal methods must align with institutional policies and government regulations.

  • Consult Regulations: All waste materials must be disposed of in accordance with national and local regulations.[1]

  • Use Licensed Waste Services: Offer surplus and non-recyclable solutions to a licensed disposal company or dispose of contents/container in accordance with a licensed collector's sorting instructions.[3][5]

  • Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself.[1] Dispose of them as unused product.[5] Do not reuse empty containers.[3]

Step 4: Documentation Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.[2]

Data Presentation: Properties of Mannose

While specific quantitative disposal limits are determined by local regulations, the physical and chemical properties of mannose are important for safe handling. The data for D-Mannose is presented here, as it is chemically similar to this compound.[2]

PropertyValueReference
Appearance White crystalline powder[2]
Molecular Formula C₆H₁₂O₆[2]
Molecular Weight 180.16 g/mol [2]
Solubility in Water Soluble[1][2]
Melting Point 133 - 142 °C (271.4 - 287.6 °F)[2]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

L_Mannose_Disposal cluster_workflow This compound Disposal Workflow start This compound Waste check_contamination Contaminated with Hazardous Material? start->check_contamination decision_form Solid or Liquid Waste? check_contamination->decision_form No dispose_hazardous Dispose of as Hazardous Waste (Follow guidelines for contaminant) check_contamination->dispose_hazardous Yes process_solid 1. Avoid creating dust. 2. Sweep or mechanically collect solid. decision_form->process_solid Solid process_liquid 1. Contain spill. 2. Absorb with inert material. decision_form->process_liquid Liquid package_waste Place in a sealed, clearly labeled container. process_solid->package_waste process_liquid->package_waste dispose_final Dispose via licensed waste handler or institutional procedures for non-hazardous chemical waste. package_waste->dispose_final

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling of L-Mannose for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling L-Mannose, including operational and disposal plans, to foster a secure and efficient research environment. While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, the following personal protective equipment and engineering controls are recommended when handling this compound.

Exposure Control Specification Source
Eye/Face Protection Safety glasses with side-shields or goggles.[2][3]
Skin Protection Protective gloves and appropriate protective clothing to prevent skin exposure.[2][3][4]
Respiratory Protection Not required under normal use conditions. If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2][4][5]
Engineering Controls Ensure adequate ventilation. Use a fume hood or ventilated enclosure if there is a risk of generating dust.[2][6][7]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures Source
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately if symptoms occur.[2][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[2][5]

Handling, Storage, and Disposal Protocols

Proper handling, storage, and disposal of this compound are essential for maintaining its integrity and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid dust formation.[2][8]

  • Handle in accordance with good industrial hygiene and safety practice.[5]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[1][5]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

  • Dispose of materials or solid residues at an authorized site.[6] Do not let the product enter drains.

This compound Spill Response Workflow

The following diagram outlines the procedural steps for safely managing an this compound spill.

Spill_Response cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Containment & Cleanup cluster_3 Disposal & Decontamination Spill This compound Spill Detected Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE: - Safety goggles - Gloves - Respirator (if dust) Ventilate->PPE Contain Cover drains to prevent entry PPE->Contain Cleanup Mechanically recover the product (scoop or vacuum) Contain->Cleanup Avoid_Dust Avoid generating dust Cleanup->Avoid_Dust Collect Place spilled material into a suitable, labeled container for disposal Avoid_Dust->Collect Dispose Dispose of at an authorized site in accordance with regulations Collect->Dispose Decontaminate Clean the affected area and wash hands thoroughly Dispose->Decontaminate

This compound Spill Response Workflow

References

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Reactant of Route 1
L-Mannose
Reactant of Route 2
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